Product packaging for Andrographoside(Cat. No.:CAS No. 82209-76-5)

Andrographoside

Cat. No.: B210299
CAS No.: 82209-76-5
M. Wt: 512.6 g/mol
InChI Key: VUEPOIYXKZTLMD-JXJPMOHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Andrographoside is a diterpene lactone glycoside compound (CAS 82209-76-5, Molecular Formula: C₂₆H₄₀O₁₀, Molecular Weight: 512.59 g·mol⁻¹) isolated from the medicinal plant Andrographis paniculata . This compound is supplied for research purposes and is strictly For Research Use Only; it is not intended for diagnostic or therapeutic applications or human consumption. Recent investigations using zebrafish models for high-throughput drug screening have highlighted the significant anti-inflammatory potential of this compound . Studies show it can attenuate inflammatory responses by modulating key cellular signaling pathways, including the myeloid differentiation primary response 88 (MyD88)/nuclear factor-kappa B (NF-κB) and the signal transducer and activator of transcription 3 (STAT3) pathways . These mechanisms position this compound as a promising candidate for further investigation in various models of inflammatory diseases. Researchers value this compound for its role in exploring natural product-based therapeutic interventions. Its anti-inflammatory activity is part of a broader family of bioactive diterpene lactones found in Andrographis paniculata , which have been traditionally used for their immune-related benefits .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H40O10 B210299 Andrographoside CAS No. 82209-76-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3E,4S)-3-[2-[(4aS,5R,6R,8aS)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O10/c1-13-4-7-18-25(2,15(13)6-5-14-16(28)11-34-23(14)33)9-8-19(29)26(18,3)12-35-24-22(32)21(31)20(30)17(10-27)36-24/h5,15-22,24,27-32H,1,4,6-12H2,2-3H3/b14-5+/t15?,16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEPOIYXKZTLMD-JXJPMOHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)COC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)C2C/C=C/3\[C@@H](COC3=O)O)(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82209-76-5
Record name Andrographoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082209765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Andrographolide Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide, a labdane diterpenoid, is the principal bioactive constituent of Andrographis paniculata, a medicinal plant with a long history of use in traditional medicine across Asia. Renowned for its potent anti-inflammatory, antiviral, and anticancer properties, andrographolide is a molecule of significant interest for modern drug development. A thorough understanding of its biosynthesis is paramount for optimizing production through metabolic engineering and ensuring a sustainable supply of this valuable compound. This technical guide provides a detailed analysis of the andrographolide biosynthesis pathway, including the core enzymatic steps, regulatory mechanisms, quantitative data, and key experimental protocols.

The Andrographolide Biosynthesis Pathway: A Two-Phase Process

The biosynthesis of andrographolide is a complex process that can be broadly divided into two main phases: the formation of the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), and the subsequent cyclization and oxidative modifications to yield andrographolide and its analogues.

Phase 1: The Genesis of Geranylgeranyl Pyrophosphate (GGPP)

The journey to andrographolide begins with the synthesis of the C20 precursor, GGPP. This is achieved through two distinct pathways operating in different cellular compartments: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[1][2] Both pathways produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

While both the MVA and MEP pathways contribute to the precursor pool, studies utilizing 13C labeling have demonstrated that the MEP pathway is the major contributor to andrographolide biosynthesis.[1][2]

The key steps in the MEP pathway are outlined below:

StepSubstrateEnzymeProduct
1Pyruvate + Glyceraldehyde-3-phosphate1-deoxy-D-xylulose-5-phosphate synthase (DXS)1-deoxy-D-xylulose-5-phosphate (DXP)
21-deoxy-D-xylulose-5-phosphate (DXP)1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR)2-C-methyl-D-erythritol 4-phosphate (MEP)
32-C-methyl-D-erythritol 4-phosphate (MEP)MEP cytidylyltransferase (MCT)4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol
44-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (CMK)2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol
52-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (MDS)2-C-methyl-D-erythritol 2,4-cyclodiphosphate
62-C-methyl-D-erythritol 2,4-cyclodiphosphate4-hydroxy-3-methylbut-2-enyl-diphosphate synthase (HDS)(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP)
7(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP)HMBPP reductase (HDR)Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP)

Once IPP and DMAPP are formed, they are sequentially condensed by GGPP synthase (GGPPS) to generate the final C20 precursor, GGPP.

Phase 2: Cyclization and Functionalization - The Path to Andrographolide

The second phase of andrographolide biosynthesis involves a series of cyclization and oxidation reactions that transform the linear GGPP molecule into the complex tetracyclic structure of andrographolide. This phase is primarily catalyzed by two classes of enzymes: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs).

The committed step in andrographolide biosynthesis is the cyclization of GGPP to ent-copalyl diphosphate (ent-CPP), a reaction catalyzed by ent-copalyl diphosphate synthase (ApCPS).[3][4] Further cyclization is then carried out by an ent-kaurene synthase-like (KSL) enzyme to produce the diterpene backbone.

The subsequent intricate oxidative modifications are orchestrated by a series of cytochrome P450 enzymes. Recent research has successfully identified several key CYPs involved in the later steps of the pathway:[5][6]

  • ApCYP71D587: Catalyzes the conversion of ent-copalol to 19-hydroxy-ent-copalol.[5][6]

  • ApCYP71BE50: Mediates the formation of the lactone ring, yielding andrograpanin.[5][6]

  • ApCYP706U5: Accomplishes the C-3 hydroxylation to form 14-deoxyandrographolide.[5][6]

  • ApCYP72F1: Completes the biosynthesis by catalyzing the C-14 hydroxylation and rearrangement of the olefin bond to produce andrographolide.[5][6]

Andrographolide_Biosynthesis cluster_Phase1 Phase 1: GGPP Synthesis (MEP Pathway) cluster_Phase2 Phase 2: Cyclization and Oxidation Pyruvate Pyruvate DXP DXP Pyruvate->DXP DXS G3P Glyceraldehyde-3-P G3P->DXP MEP MEP DXP->MEP DXR IPP_DMAPP IPP / DMAPP MEP->IPP_DMAPP Multiple Steps GGPP GGPP IPP_DMAPP->GGPP GGPPS ent_Copalol ent-Copalol GGPP->ent_Copalol ApCPS, KSL Hydroxy_ent_Copalol 19-hydroxy-ent-copalol ent_Copalol->Hydroxy_ent_Copalol ApCYP71D587 Andrograpanin Andrograpanin Hydroxy_ent_Copalol->Andrograpanin ApCYP71BE50 Deoxyandrographolide 14-deoxyandrographolide Andrograpanin->Deoxyandrographolide ApCYP706U5 Andrographolide Andrographolide Deoxyandrographolide->Andrographolide ApCYP72F1 HPLC_Workflow Start Start: Dried Plant Material Powdering Powdering Start->Powdering Extraction Extraction with Methanol (Sonication/Reflux) Powdering->Extraction Filtration1 Filtration (Whatman No. 1) Extraction->Filtration1 Evaporation Evaporation to Dryness Filtration1->Evaporation Redissolving Redissolve in Methanol Evaporation->Redissolving Filtration2 Syringe Filtration (0.45 µm) Redissolving->Filtration2 HPLC HPLC Analysis Filtration2->HPLC Quantification Quantification using Calibration Curve HPLC->Quantification

References

The Dawn of a New Arsenal: Novel Andrographolide Derivatives in the War on Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of more effective and targeted cancer therapies, scientists are turning to the intricate architecture of natural compounds. A growing body of research illuminates the potent anticancer activity of novel derivatives of andrographolide, a diterpenoid lactone isolated from the plant Andrographis paniculata. These semi-synthetic analogues are demonstrating enhanced efficacy and selectivity against a range of cancer cell lines, heralding a new frontier in oncological drug development. This technical guide provides an in-depth overview of these promising compounds, their mechanisms of action, and the experimental rigor behind their discovery for researchers, scientists, and drug development professionals.

Andrographolide itself has long been recognized for its diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects.[1] However, its clinical utility has been hampered by factors such as poor solubility and bioavailability. The strategic chemical modification of the andrographolide scaffold has given rise to a new generation of derivatives with significantly improved pharmacological profiles and potent cytotoxic activity against various cancer cells.[2] These modifications primarily focus on the C3, C12, C14, and C19 positions of the andrographolide molecule, leading to the synthesis of novel esters, ethers, acetals, and other analogues.[2][3][4]

Potency in Numbers: A Comparative Analysis of Anticancer Activity

The cytotoxic effects of these novel andrographolide derivatives have been extensively evaluated against a multitude of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values serve as key indicators of their anticancer potency. Below is a summary of the in vitro activity of several promising derivatives.

Derivative ClassCompoundCancer Cell LineIC50 / GI50 (µM)Reference
1,2-didehydro-3-ox-andrographolide Compound 10bHCT116 (Colon)2.49[5]
MCF-7 (Breast)7.80[5]
14-dehydroxy-11,12-didehydroandrographolide Compound 3bA549 (Lung)1.46 - 9.19[6]
Compound 3cDU145 (Prostate)1.46 - 9.19[6]
KB (Nasopharyngeal)1.46 - 9.19[6]
KB-Vin (Nasopharyngeal, Vincristine resistant)1.46 - 9.19[6]
Sulfonyl-type Methyl sulfonyl derivative (4a)NCI-H187 (Small Cell Lung)Potent activity reported[7]
Ethyl sulfonyl derivative (4b)K562 (Leukemia)Potent activity reported[7]
MCF-7/ADR (Breast, Adriamycin resistant)Potent activity reported[7]
A549 (Lung Adenocarcinoma)Potent activity reported[7]
3,19-di-O-acetyl-12-phenylthio-14-deoxy-andrographolide -HCT-116 (Colon)0.85[2]
3,19-O-acetal Compounds 3, 3a, 3d, 3e, 7, 8A549 (Lung)Potential cytotoxicity reported[3][8]
HeLa (Cervical)Potential cytotoxicity reported[3][8]
ACHN (Renal)Potential cytotoxicity reported[3][8]
B-16 (Melanoma)Potential cytotoxicity reported[3][8]
C-14 Arylcarbamate Compound 3mPANC-1 (Pancreatic)Stronger cytotoxicity than andrographolide[9]
MIA PaCa-2 (Pancreatic)Stronger cytotoxicity than andrographolide[9]
Andrographolide Analogues Compounds 3-5A549 (Lung)22-31 µg/mL[10]

Unraveling the Mechanism: Targeting Key Cancer Signaling Pathways

The anticancer activity of andrographolide and its derivatives stems from their ability to modulate a complex network of intracellular signaling pathways that are often dysregulated in cancer.[11][12][13][14] These compounds have been shown to induce cell cycle arrest, promote apoptosis (programmed cell death), and inhibit tumor growth and metastasis.[5][15][16]

Key signaling pathways targeted by these novel derivatives include:

  • NF-κB Signaling: Andrographolide and its analogues are potent inhibitors of the NF-κB pathway, a critical regulator of inflammation, cell survival, and proliferation.[11][15]

  • JAK/STAT Signaling: By inhibiting the JAK/STAT pathway, these compounds can suppress the expression of genes involved in cell growth and survival.[11][12][16]

  • PI3K/Akt/mTOR Signaling: This pathway is a central regulator of cell metabolism, growth, and proliferation, and its inhibition by andrographolide derivatives is a key mechanism of their anticancer effect.[12][14]

  • Wnt/β-catenin Signaling: Dysregulation of this pathway is implicated in many cancers, and andrographolide has been shown to modulate its activity.[14][16]

  • MAPK Signaling: The MAPK pathway is involved in a wide range of cellular processes, and its modulation by these derivatives contributes to their anticancer effects.[12][14]

  • HIF-1α Signaling: Under hypoxic conditions common in tumors, HIF-1α promotes angiogenesis and cell survival. Andrographolide can suppress HIF-1α expression.[11][12]

G General Experimental Workflow for Anticancer Drug Discovery cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_development Lead Optimization & Development Start Andrographolide Synthesis Chemical Modification Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (MTT, SRB) Purification->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Apoptosis Apoptosis Assays (FACS, Western Blot) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (FACS) Mechanism->CellCycle Signaling Signaling Pathway Analysis (Western Blot) Mechanism->Signaling AnimalModel Animal Models (Xenografts) Signaling->AnimalModel Efficacy Efficacy & Toxicity Evaluation AnimalModel->Efficacy LeadOp Lead Optimization Efficacy->LeadOp Preclinical Preclinical Development LeadOp->Preclinical

General workflow for the discovery and development of novel andrographolide derivatives.

Delving into the Protocols: Methodologies for Key Experiments

The discovery and validation of these novel anticancer agents rely on a suite of robust experimental protocols. Here, we detail the methodologies for key assays cited in the literature.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the andrographolide derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compounds, harvested, and washed.

  • Fixation: Cells are fixed in cold ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the derivatives and then harvested.

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (PI, which stains the DNA of cells with compromised membranes).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The cell population is quadrant-gated to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

G Andrographolide Derivative-Induced Apoptosis Pathway cluster_pathways Upstream Signaling cluster_execution Apoptotic Execution Andro Andrographolide Derivative NFkB Inhibition of NF-κB Andro->NFkB JAKSTAT Inhibition of JAK/STAT Andro->JAKSTAT PI3K Inhibition of PI3K/Akt Andro->PI3K Bax ↑ Bax/Bcl-xL ratio NFkB->Bax p53 ↑ p53 expression JAKSTAT->p53 PI3K->p53 Caspase3 ↑ Caspase-3 activation Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p53->Bax

Simplified signaling cascade for apoptosis induction by andrographolide derivatives.

The Road Ahead: Future Directions and Clinical Potential

The discovery of these novel andrographolide derivatives represents a significant step forward in the development of nature-inspired anticancer drugs. The enhanced potency and, in some cases, improved selectivity of these compounds compared to the parent molecule are highly encouraging.[4][15] Further research will focus on optimizing the lead compounds to improve their pharmacokinetic properties and reduce potential toxicity. In vivo studies using animal models are crucial to validate the preclinical in vitro findings and to assess the therapeutic efficacy and safety of these derivatives in a whole-organism context.[2] The elucidation of detailed structure-activity relationships (SAR) will continue to guide the rational design of even more potent and selective anticancer agents.[7][17][18] Ultimately, the translation of these promising preclinical candidates into clinical trials will be the true measure of their success in the ongoing fight against cancer.

References

Andrographolide's Mechanism of Action in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It is characterized by the activation of glial cells—microglia and astrocytes—which release a cascade of pro-inflammatory mediators, leading to neuronal damage and cognitive decline. Andrographolide, a labdane diterpenoid derived from the plant Andrographis paniculata, has emerged as a promising therapeutic agent due to its potent anti-inflammatory and neuroprotective properties.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms through which andrographolide mitigates neuroinflammation, targeting key signaling pathways. The information is intended for researchers, scientists, and professionals involved in neuropharmacology and drug development.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In neuroinflammatory conditions, stimuli such as lipopolysaccharide (LPS) or amyloid-beta (Aβ) peptides trigger the activation of this pathway in microglia and astrocytes.[3][4] Andrographolide exerts a significant portion of its anti-inflammatory effects by directly inhibiting this central pathway.

Mechanism of Action: Andrographolide's primary action on the NF-κB pathway is to prevent the nuclear translocation of the p65 subunit.[3][5] It achieves this by inhibiting the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα).[4][6] By keeping NF-κB sequestered in the cytoplasm, andrographolide effectively blocks the transcription of a wide array of pro-inflammatory genes. This leads to a marked reduction in the production and release of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[5][7] Furthermore, it downregulates the expression of key inflammatory enzymes, including inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), thereby decreasing the levels of nitric oxide (NO) and Prostaglandin E2 (PGE2).[4][6][7]

Quantitative Data:

ParameterCell TypeStimulusAndrographolide ConcentrationResultReference
TNF-α InhibitionTHP-1 MacrophagesLPS/IFN-γIC50: 21.9 μMDose-dependent inhibition of TNF-α release.[8]
NO ProductionBV-2 MicrogliaAβ421-10 μMSignificant, dose-dependent decrease in NO levels.[7]
PGE2 ProductionBV-2 MicrogliaAβ421-10 μMSignificant, dose-dependent decrease in PGE2 levels.[7]
IL-1β & IL-6 SecretionBV-2 MicrogliaAβ421-10 μMDramatic, dose-dependent reduction in cytokine secretion.[7]
iNOS & COX-2 ExpressionBV-2 MicrogliaAβ421-10 μMDose-dependent decrease in protein expression.[7]
NF-κB p65 (nuclear)BV-2 MicrogliaAβ421-10 μMDramatically decreased nuclear accumulation of pNF-κB.[7]

Signaling Pathway Visualization:

Caption: Andrographolide inhibits the NF-κB pathway by preventing IκBα phosphorylation.

Experimental Protocols:

  • Cell Culture and Treatment: Murine microglial cells (e.g., BV-2) are cultured in DMEM supplemented with 10% FBS. Cells are pre-treated with various concentrations of andrographolide (e.g., 1, 5, 10 µM) for 1-2 hours, followed by stimulation with a pro-inflammatory agent like Aβ42 (2.0 µg) or LPS (1 µg/mL) for 24 hours.[7]

  • Western Blot for NF-κB Translocation: After treatment, nuclear and cytoplasmic protein fractions are isolated using a commercial kit. Protein concentrations are determined by BCA assay. Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated overnight with primary antibodies against NF-κB p65 and a loading control (e.g., Lamin B1 for nuclear, β-actin for cytoplasmic). After incubation with HRP-conjugated secondary antibodies, bands are visualized using an ECL detection system.[9]

  • ELISA for Cytokine Quantification: Cell culture supernatants are collected after treatment. The concentrations of TNF-α, IL-1β, and IL-6 are measured using commercial sandwich ELISA kits according to the manufacturer's instructions. Absorbance is read at 450 nm, and concentrations are calculated based on a standard curve.[8]

  • Griess Assay for Nitric Oxide (NO): NO production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. An equal volume of supernatant is mixed with Griess reagent, and the absorbance is measured at 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve.[7]

Activation of the Nrf2/ARE Antioxidant Pathway

Beyond suppressing pro-inflammatory signaling, andrographolide actively promotes cellular defense mechanisms against oxidative stress, a key component of neuroinflammation. It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Mechanism of Action: Andrographolide potently activates Nrf2, the master regulator of the antioxidant response.[10] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.[7][11] This leads to the upregulation of crucial cytoprotective enzymes, most notably Heme Oxygenase-1 (HO-1).[10][12] The activation of Nrf2 by andrographolide in astrocytes appears to be mediated, at least in part, by the p38 MAPK and ERK signaling pathways.[10][13] Interestingly, the acute (within 1 hour) regulation of Nrf2 by andrographolide involves a reduction in its ubiquitination and turnover, a mechanism that seems independent of its canonical inhibitor, Keap1.[10][14]

Quantitative Data:

ParameterCell TypeAndrographolide ConcentrationResultReference
Nrf2 Expression (Total)HT22 Hippocampal Cells10 μM~2.6-fold increase vs. control.[7]
Nrf2 Expression (Nuclear)HT22 Hippocampal Cells10 μM~3.4-fold increase vs. control.[7]
ARE TranscriptionHT22 Hippocampal Cells1, 5, 10 μMConcentration-dependent increase in ARE-luciferase activity.[7]
HO-1 ExpressionPrimary Astrocytes25 μMPotent upregulation of HO-1 protein.[10]

Signaling Pathway Visualization:

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Andrographolide Andrographolide MAPK p38 MAPK / ERK Andrographolide->MAPK Activates Ub Ubiquitination & Degradation Andrographolide->Ub Inhibits Nrf2_Keap1 Nrf2-Keap1 Complex MAPK->Nrf2_Keap1 ? Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Nrf2_Keap1->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Transcription

Caption: Andrographolide activates Nrf2, promoting antioxidant gene expression.

Experimental Protocols:

  • Primary Astrocyte Culture: Astrocytes are prepared from the cerebral cortices of neonatal mice or rats. Cells are cultured until confluent and then treated with andrographolide.[10]

  • Western Blot for Nrf2 and HO-1: Whole-cell lysates are prepared, and protein expression is analyzed by Western blot as described previously, using primary antibodies against Nrf2 and HO-1.[10]

  • ARE-Luciferase Reporter Assay: HT22 cells are transiently co-transfected with a pGL4.37[luc2P/ARE/Hygro] vector and a control vector. After 24 hours, cells are treated with andrographolide for a specified period. Luciferase activity is measured using a luminometer and normalized to the control reporter activity to determine ARE transcriptional activation.[7]

  • Immunocytochemistry: Cells grown on coverslips are treated, then fixed with paraformaldehyde and permeabilized with Triton X-100. After blocking, cells are incubated with an anti-Nrf2 antibody, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI. Images are captured with a fluorescence microscope to visualize the nuclear translocation of Nrf2.[7]

Suppression of the NLRP3 Inflammasome

The NLR Family Pyrin Domain Containing 3 (NLRP3) inflammasome is a multiprotein complex in microglia that, when activated, drives the maturation and secretion of the highly potent pro-inflammatory cytokine IL-1β. Andrographolide provides a neuroprotective effect by directly targeting this platform.

Mechanism of Action: Andrographolide suppresses the activation of the NLRP3 inflammasome in microglia.[15][16] A key mechanism underlying this inhibition is the induction of Parkin-mediated mitophagy.[15][17] Neuroinflammatory stimuli, such as a combination of LPS and mitochondrial toxins (e.g., MPP+), can cause mitochondrial dysfunction and the release of mitochondrial reactive oxygen species (ROS), which act as a critical trigger (Signal 2) for NLRP3 assembly.[15] Andrographolide promotes the autophagic removal of these defective mitochondria (mitophagy), thereby eliminating the source of the activation signal.[15][17] By preventing the assembly of the NLRP3 inflammasome complex (NLRP3, ASC, and pro-caspase-1), andrographolide blocks the cleavage of pro-caspase-1 into its active form and consequently inhibits the maturation and release of IL-1β and IL-18.[15]

Signaling Pathway Visualization:

NLRP3_Pathway Stimuli Signal 1 (LPS) + Signal 2 (Mito-Damage, ROS) Mitochondria Healthy Mitochondria Stimuli->Mitochondria Damage Damaged_Mito Damaged Mitochondria (ROS Production) NLRP3_Assembly NLRP3 Inflammasome Assembly Damaged_Mito->NLRP3_Assembly Activates Andrographolide Andrographolide Mitophagy Parkin-Mediated Mitophagy Andrographolide->Mitophagy Promotes Mitophagy->Damaged_Mito Removes Caspase1 Pro-Caspase-1 → Caspase-1 NLRP3_Assembly->Caspase1 Cleavage IL1b Pro-IL-1β → IL-1β (Secreted) Caspase1->IL1b Cleavage

Caption: Andrographolide inhibits NLRP3 by promoting the removal of damaged mitochondria.

Experimental Protocols:

  • Inflammasome Activation in Microglia: Mouse microglial (N9) cells are primed with LPS (Signal 1) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β. Subsequently, cells are treated with a Signal 2 activator, such as the mitochondrial complex-I inhibitor MPP+ or ATP, in the presence or absence of andrographolide pre-treatment.[15][16]

  • IL-1β Measurement: The concentration of mature, secreted IL-1β in the cell culture supernatant is quantified using a specific ELISA kit.[15]

  • Western Blot for Inflammasome Components: Cell lysates are analyzed by Western blot for levels of NLRP3, and cleaved Caspase-1 (p20 subunit). Supernatants can also be analyzed for secreted cleaved Caspase-1.[18]

  • Assessment of Mitophagy: Cells are transfected with mitochondria-targeted fluorescent proteins (e.g., mito-Keima) or stained with mitochondrial and lysosomal dyes (e.g., MitoTracker and LysoTracker). Co-localization of mitochondria within lysosomes, indicating mitophagic flux, is assessed by confocal microscopy. Alternatively, levels of mitophagy-related proteins like Parkin and LC3-II can be measured by Western blot.[15][17]

References

Ethnobotanical Survey of Andrographis paniculata for Novel Compound Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographis paniculata (Burm. f.) Nees, a member of the Acanthaceae family, commonly known as "King of Bitters," has been a cornerstone of traditional medicine systems for centuries, particularly in South and Southeast Asia.[1][2] Its extensive use in Ayurvedic, Traditional Chinese Medicine, and other folk traditions for a wide array of ailments, ranging from the common cold and fever to snakebites and diabetes, underscores its rich phytochemical diversity and therapeutic potential.[1][2] The herb's well-documented anti-inflammatory, antiviral, and immunomodulatory properties have prompted significant scientific interest, leading to the isolation of numerous bioactive compounds.[1][3]

This technical guide provides an in-depth overview of the ethnobotanical landscape of A. paniculata, focusing on its traditional applications as a basis for the targeted discovery of new chemical entities. It outlines detailed experimental protocols for a bioactivity-guided approach to isolate and identify novel compounds, presents quantitative ethnobotanical data, and visualizes key experimental and biological pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage traditional knowledge for modern therapeutic innovation.

Ethnobotanical Data and Traditional Uses

The ethnobotanical applications of A. paniculata are vast and geographically widespread. The leaves, and sometimes the entire plant, are the most frequently used parts, primarily for conditions associated with infection and inflammation.[1][4] Its prominent "cold property" in Traditional Chinese Medicine makes it a primary remedy for clearing "heat" and toxins, which aligns with its use for fever, sore throat, and respiratory infections.[4]

While specific quantitative ethnobotanical indices such as the Informant Consensus Factor (ICF) and Fidelity Level (FL) are not extensively reported for Andrographis paniculata across all its uses in the reviewed literature, the sheer volume of use-reports and its inclusion in multiple national pharmacopeias confirm a high degree of consensus regarding its efficacy for certain conditions.[5][6] For instance, a study in the Polavaram region of Andhra Pradesh, India, reported a high Relative Frequency of Citation (RFC) for the plant, indicating its local importance.

The following table summarizes the major traditional uses of A. paniculata, which are critical starting points for bio-prospecting and the search for novel bioactive compounds.

Ailment CategorySpecific Ailments TreatedPlant Part UsedTraditional PreparationGeographic Region/System
Infections & Respiratory Illnesses Common cold, influenza, fever, sore throat, sinusitis, bronchitis, pneumonia, tonsillitis[3][4]Leaves, Aerial PartsDecoction, infusion, powder, fresh juiceAsia (widespread), Scandinavia[3][4]
Inflammatory Conditions Stomachaches, skin infections (boils, scabies), leprosy, inflammatory bowel disease[1][4]Leaves, Whole PlantDecoction, poultice, extractAsia, particularly India and China[1][4]
Gastrointestinal Disorders Dysentery, diarrhea, colic, loss of appetite, jaundice, liver disorders[1][4][7]Leaves, Whole PlantDecoction, powderIndia, China, Malaysia[1][4]
Other Ailments Snakebite, insect bites, diabetes, hypertension, malaria, gonorrhea[1][2]Leaves, Roots, Whole PlantPoultice, decoction, extractSouth and Southeast Asia[1][2]

Experimental Protocols for New Compound Discovery

The discovery of novel compounds from A. paniculata is often pursued through a bioactivity-guided fractionation and isolation strategy. This approach systematically narrows down complex plant extracts to isolate pure, active compounds by repeatedly testing the biological activity of the resulting fractions.

General Workflow

The overall process involves sequential steps from plant material collection to the structural elucidation of a new compound. This workflow is a standard approach in natural product chemistry.

Ethnobotanical_Survey_Workflow Bioactivity-Guided Isolation Workflow for Andrographis paniculata A Plant Material Collection (A. paniculata leaves/aerial parts) B Drying and Pulverization A->B C Solvent Extraction (e.g., Maceration, Soxhlet) B->C D Crude Extract C->D E Bioassay 1 (e.g., Anti-inflammatory Screen) D->E Test Activity F Solvent-Solvent Partitioning (e.g., Hexane, EtOAc, BuOH, H2O) D->F G Multiple Fractions F->G H Bioassay 2 (Screening of Fractions) G->H Test Activity I Active Fraction(s) Identified H->I J Column Chromatography (Silica Gel, Sephadex LH-20) I->J Isolate K Sub-fractions J->K L Bioassay 3 (Screening of Sub-fractions) K->L Test Activity M Active Sub-fraction(s) L->M N Purification (e.g., Preparative HPLC) M->N Purify O Pure Compound(s) N->O P Structure Elucidation (NMR, MS, X-ray Crystallography) O->P Q Novel Compound Identified P->Q

Caption: Bioactivity-Guided Isolation Workflow.

Detailed Methodologies

3.2.1 Plant Material Preparation and Extraction

  • Collection and Authentication: Collect fresh, disease-free aerial parts of A. paniculata. A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

  • Drying and Pulverization: Shade-dry the plant material at room temperature until brittle, then grind into a coarse powder (e.g., 20-40 mesh).

  • Extraction:

    • Method: Maceration or Soxhlet extraction are commonly used. For maceration, soak the dried powder (e.g., 1 kg) in a suitable solvent like 95% ethanol or methanol (1:10 w/v) at room temperature for 72 hours with occasional stirring.

    • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

3.2.2 Bioactivity-Guided Fractionation

  • Initial Bioassay: Screen the crude extract for the desired biological activity (e.g., anti-inflammatory, cytotoxic, antiviral). An example is the NF-κB inhibition assay described in section 3.3.

  • Liquid-Liquid Partitioning:

    • Suspend the active crude extract (e.g., 100 g) in distilled water.

    • Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol.

    • Concentrate each solvent fraction to dryness.

  • Fraction Bioassay: Test each fraction for the target bioactivity. The most active fraction (often the EtOAc fraction for anti-inflammatory compounds) is selected for further separation.

3.2.3 Isolation of Pure Compounds

  • Column Chromatography (CC):

    • Subject the active fraction (e.g., 10 g of EtOAc fraction) to silica gel column chromatography (e.g., 60-120 mesh).

    • Elute the column with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 100:0 to 0:100 v/v n-hexane:EtOAc), followed by an increasing gradient of methanol in ethyl acetate.

    • Collect fractions of 50-100 mL and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

  • Bioassay of Sub-fractions: Screen the combined fractions to identify the most potent sub-fractions.

  • Further Purification:

    • Subject the active sub-fractions to further chromatographic steps, such as Sephadex LH-20 column chromatography (eluting with methanol) to separate compounds based on size.

    • Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

3.2.4 Structure Elucidation The structure of the isolated pure compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental formula (e.g., HR-ESI-MS).

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the carbon-hydrogen framework and establish the complete structure.

  • X-ray Crystallography: If a suitable crystal can be formed, this technique provides the unambiguous three-dimensional structure of the molecule.

Key Experimental Protocol: NF-κB Inhibition Assay

Given the central role of inflammation in many diseases treated by A. paniculata, an NF-κB (Nuclear Factor kappa B) inhibition assay is a highly relevant screening tool.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transfection: Transiently transfect the cells with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.

  • Treatment: Pre-treat the transfected cells with varying concentrations of the plant extracts, fractions, or pure compounds for 1 hour.

  • Stimulation: Induce inflammation by stimulating the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) and interferon-gamma (IFN-γ) (e.g., 100 units/mL) for 8 hours.

  • Luciferase Assay: Measure the luciferase activity using a luminometer. A decrease in luciferase activity compared to the stimulated control indicates inhibition of NF-κB transcriptional activity.

Visualization of Key Pathways

Mechanism of Action: Inhibition of NF-κB Signaling

Many diterpenoids and flavonoids isolated from A. paniculata exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2. The compounds can interfere with this pathway at multiple points, including preventing the degradation of the inhibitory protein IκBα and blocking the binding of NF-κB to DNA.

NFkB_Pathway Inhibition of NF-κB Pathway by Andrographis paniculata Compounds cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Released Proteasome Proteasome Degradation IkBa_p->Proteasome Nucleus Nucleus NFkB_active->Nucleus Translocates DNA DNA Binding Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Transcription->Cytokines Inflammation Inflammation Cytokines->Inflammation AP_compounds A. paniculata Compounds (Andrographolide, Flavonoids) AP_compounds->IKK Inhibits AP_compounds->DNA Inhibits Binding

Caption: Inhibition of NF-κB Pathway.

Conclusion

Andrographis paniculata represents a rich and historically validated source for the discovery of new therapeutic compounds. Its widespread and consistent use in traditional medicine, particularly for inflammatory and infectious diseases, provides a strong rationale for modern scientific investigation. The bioactivity-guided isolation approach, grounded in ethnobotanical knowledge, remains a powerful strategy for identifying novel chemical scaffolds. By employing systematic experimental protocols for extraction, fractionation, and isolation, coupled with relevant bioassays such as NF-κB inhibition, researchers can efficiently navigate the chemical complexity of this plant to uncover new drug leads. The continued exploration of A. paniculata not only validates its traditional significance but also holds considerable promise for addressing contemporary health challenges.

References

Investigating the Antioxidant Properties of Andrographoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrographoside, a major bioactive diterpenoid lactone isolated from Andrographis paniculata, has garnered significant scientific interest for its diverse pharmacological activities, including its potent antioxidant properties. This technical guide provides an in-depth overview of the mechanisms underlying the antioxidant effects of this compound, detailed experimental protocols for its investigation, and a summary of key quantitative data from preclinical studies. The primary antioxidant mechanisms of this compound involve direct radical scavenging and the modulation of endogenous antioxidant defense systems, most notably through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document serves as a comprehensive resource for researchers and professionals in drug discovery and development seeking to explore the therapeutic potential of this compound in combating oxidative stress-related pathologies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] this compound, a prominent constituent of the medicinal plant Andrographis paniculata, has demonstrated significant antioxidant capabilities in both in vitro and in vivo models.[1][3] Its antioxidant action is multifaceted, encompassing direct neutralization of free radicals and indirect effects through the upregulation of cellular antioxidant defenses.[1][4] This guide will delve into the core mechanisms and provide practical methodologies for the scientific investigation of this compound's antioxidant properties.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary pathways:

Direct Radical Scavenging Activity

This compound has been shown to directly scavenge various free radicals, including the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.[5][6] This activity is attributed to its chemical structure, which can donate hydrogen atoms to neutralize free radicals, thereby terminating the damaging chain reactions.

Indirect Antioxidant Effects via Nrf2 Signaling Pathway Activation

A more significant and lasting antioxidant effect of this compound is mediated through the activation of the Nrf2 signaling pathway.[1][7][8] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2.[7] Translocated to the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their expression.[1][9] These genes encode for a battery of phase II detoxifying enzymes and antioxidant proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferases (GSTs).[1][10][11]

Nrf2_Signaling_Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the antioxidant properties of this compound.

In Vitro Antioxidant Assays
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Reagents and Equipment:

    • DPPH solution (0.1 mM in methanol)

    • This compound stock solution (in a suitable solvent like DMSO or ethanol)

    • Methanol

    • 96-well microplate reader

    • Positive control (e.g., Ascorbic acid, Trolox)

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control in methanol.

    • Add 100 µL of each dilution to the wells of a 96-well plate.

    • Add 100 µL of DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of this compound.[6]

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by the antioxidant leads to a decolorization that is measured spectrophotometrically.

  • Reagents and Equipment:

    • ABTS solution (7 mM)

    • Potassium persulfate solution (2.45 mM)

    • Phosphate-buffered saline (PBS)

    • This compound stock solution

    • 96-well microplate reader

    • Positive control (e.g., Ascorbic acid, Trolox)

  • Procedure:

    • Prepare the ABTS•+ working solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ working solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of this compound and the positive control.

    • Add 10 µL of each dilution to the wells of a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.[12]

Cellular Antioxidant Activity Assays
  • Principle: The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS. DCFH-DA is a non-fluorescent probe that diffuses into cells and is deacetylated by cellular esterases to 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Reagents and Equipment:

    • Cell line (e.g., HaCaT, RAW 264.7)[1][13]

    • Cell culture medium and supplements

    • DCFH-DA probe

    • This compound

    • Oxidative stress inducer (e.g., H₂O₂, LPS)[1][13]

    • Fluorescence microplate reader or flow cytometer

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-24 hours).

    • Induce oxidative stress by adding an inducer like H₂O₂.

    • Wash the cells with PBS and then incubate them with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.

    • Wash the cells again to remove the excess probe.

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Principle: The activity of key antioxidant enzymes like SOD and CAT can be measured using commercially available assay kits or standard spectrophotometric methods.

  • Reagents and Equipment:

    • Cell or tissue lysates

    • SOD and CAT assay kits (or reagents for specific assays, e.g., xanthine oxidase for SOD, hydrogen peroxide for CAT)

    • Spectrophotometer or microplate reader

  • Procedure (General):

    • Culture and treat cells with this compound as described above. For in vivo studies, collect tissue samples from animals treated with this compound.

    • Prepare cell or tissue lysates according to standard protocols.

    • Determine the protein concentration of the lysates (e.g., using a BCA or Bradford assay).

    • Perform the SOD and CAT activity assays according to the manufacturer's instructions or established protocols.

    • Normalize the enzyme activity to the protein concentration.

Investigation of the Nrf2 Signaling Pathway

Experimental_Workflow Cell_Culture Cell Culture (e.g., HT22, HepG2) Andro_Treatment Treatment with this compound (Varying concentrations and time points) Cell_Culture->Andro_Treatment Oxidative_Stress Induction of Oxidative Stress (Optional, e.g., H2O2) Andro_Treatment->Oxidative_Stress Cell_Harvesting Cell Harvesting and Lysate Preparation (Cytoplasmic and Nuclear Fractions) Oxidative_Stress->Cell_Harvesting Western_Blot Western_Blot Cell_Harvesting->Western_Blot RT_qPCR RT_qPCR Cell_Harvesting->RT_qPCR ARE_Luciferase ARE_Luciferase Cell_Harvesting->ARE_Luciferase Enzyme_Activity Enzyme_Activity Cell_Harvesting->Enzyme_Activity Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis RT_qPCR->Data_Analysis ARE_Luciferase->Data_Analysis Enzyme_Activity->Data_Analysis

  • Principle: This technique is used to detect and quantify the levels of specific proteins in cytoplasmic and nuclear fractions to assess Nrf2 translocation and in whole-cell lysates to measure the expression of Nrf2 target proteins.

  • Procedure:

    • After treatment with this compound, prepare cytoplasmic and nuclear extracts using a nuclear extraction kit.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against Nrf2, Keap1, HO-1, NQO1, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify the band intensities using densitometry software. An increase in nuclear Nrf2 and a decrease in cytoplasmic Nrf2 indicate translocation.

  • Principle: This assay measures the transcriptional activity of Nrf2. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter. Activation of Nrf2 leads to the expression of luciferase, which can be quantified by measuring its enzymatic activity.

  • Procedure:

    • Transfect cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

    • Treat the transfected cells with this compound.

    • Lyse the cells and measure the luciferase and Renilla activities using a dual-luciferase reporter assay system.

    • Normalize the ARE-luciferase activity to the Renilla luciferase activity.

Quantitative Data on the Antioxidant Properties of this compound

The following tables summarize key quantitative data from various studies investigating the antioxidant effects of this compound.

Table 1: In Vitro Radical Scavenging Activity of this compound and Andrographis paniculata Extracts

AssayCompound/ExtractIC50 ValueReference
DPPHThis compound3.2 µg/mL[5]
DPPHThis compound5.45 mg/mL[6]
DPPHA. paniculata extract220.5 mg/mL[1]
DPPHMethanolic extract of A. paniculataIC50 = 52.10 µg/mL[14]
DPPHAqueous extract of A. paniculata66.8% scavenging at 50 µg/mL[1]
DPPHEthanolic extract of A. paniculata57.8% scavenging at 50 µg/mL[1]
ABTSAqueous extract of A. paniculataIC50 = 87.75 µg/mL[12]
ABTSEthanolic extract of A. paniculataIC50 = 150.2 µg/mL[12]

Table 2: Effects of this compound on Antioxidant Enzymes and Oxidative Stress Markers

Model SystemTreatmentEffectReference
Rat articular chondrocytesThis compound (0.625 and 2.5 µg/mL)Increased SOD and CAT protein content and activity[1]
Rat erythrocytesMethanolic extract of A. paniculata (1 g/kg)Restored SOD and CAT activities after CCl₄ treatment[1]
Mice with CFA-induced arthritisThis compound (50 and 100 mg/kg)Increased levels of SOD, CAT, and glutathione[15]
Cigarette smoke extract-exposed macrophagesAndrographolidePrevented the reduction of SOD and GSH/GSSG ratio[16]
Murine RAW264.7 macrophagesThis compound (10 and 30 µM)Reduced LPS-induced ROS production[1]
Human neutrophilsThis compound (0.1, 1, and 10 µM)Inhibited intracellular ROS[5]

Conclusion

This compound exhibits robust antioxidant properties through both direct radical scavenging and, more significantly, the activation of the Nrf2 signaling pathway, leading to the upregulation of a wide array of endogenous antioxidant defenses. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound's antioxidant potential. The presented quantitative data underscores its efficacy in various preclinical models. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic utility of this compound in the prevention and treatment of oxidative stress-related diseases.

References

Andrographolide's Targets in Inflammatory Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Andrographolide, a labdane diterpenoid derived from the plant Andrographis paniculata, is a well-documented bioactive compound with potent anti-inflammatory properties.[1][2] Its therapeutic potential stems from its ability to modulate multiple key signaling pathways that are central to the inflammatory response. This technical guide provides an in-depth exploration of andrographolide's molecular targets within the nuclear factor-kappa B (NF-κB), Janus kinase/signal transducer and activator of transcription (JAK/STAT), mitogen-activated protein kinase (MAPK), and NLRP3 inflammasome pathways. We present a synthesis of current research, quantitative data on its inhibitory activities, detailed experimental methodologies, and visual diagrams of the signaling cascades to serve as a comprehensive resource for researchers and drug development professionals.

Core Inflammatory Signaling Pathways and Andrographolide's Targets

Andrographolide exerts its anti-inflammatory effects not through a single mechanism but by intervening at multiple crucial points across several interconnected signaling cascades.[3][4] This multi-target profile makes it a compound of significant interest for complex inflammatory diseases.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression, responsible for the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[5] Andrographolide is a well-established inhibitor of this pathway, acting through multiple mechanisms.[3][6] Studies show it can block the phosphorylation of IκB kinase (IKK), which prevents the subsequent degradation of the inhibitory protein IκBα.[3][7] This action keeps the NF-κB p65/p50 dimer sequestered in the cytoplasm. Furthermore, some evidence suggests andrographolide can directly interfere with the binding of the NF-κB dimer to its DNA target sequences, thus preventing the transcription of inflammatory genes like COX-2.[1][8]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus TNF-α / LPS receptor TNFR / TLR4 stimulus->receptor IKK IKK Complex receptor->IKK IkBa IκBα IKK->IkBa NFkB_cyto p65/p50 (Inactive) IkBa->NFkB_cyto NFkB_nuc p65/p50 (Active) NFkB_cyto->NFkB_nuc Translocation genes Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-6) NFkB_nuc->genes Binds DNA nucleus Nucleus andro Andrographolide andro->IKK Inhibits Phosphorylation andro->NFkB_nuc Inhibits DNA Binding

Fig. 1: Andrographolide's inhibition of the NF-κB pathway.
The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary route for cytokine signaling, translating extracellular signals into transcriptional responses.[9] Andrographolide has been found to interfere with this pathway by inhibiting the phosphorylation of both Janus kinases (JAK1/JAK2) and Signal Transducer and Activator of Transcription proteins (STAT1/2/3).[3][7][10] By preventing the phosphorylation and subsequent dimerization and nuclear translocation of STAT proteins, andrographolide effectively dampens the cellular response to pro-inflammatory cytokines like IL-6.[10][11]

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokines (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor JAK JAK1 / JAK2 receptor->JAK Activation STAT_cyto STAT3 (Inactive) JAK->STAT_cyto STAT_dimer STAT3 Dimer (Active) STAT_cyto->STAT_dimer Dimerization nucleus Nucleus STAT_dimer->nucleus Translocation genes Inflammatory Gene Expression nucleus->genes Induces andro Andrographolide andro->JAK Inhibits Phosphorylation andro->STAT_cyto Inhibits Phosphorylation

Fig. 2: Andrographolide's inhibition of the JAK/STAT pathway.
The MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs)—including p38, ERK1/2, and JNK—are critical mediators in the inflammatory response, regulating the production of cytokines and other inflammatory mediators.[11] Andrographolide has been shown to suppress the activation of the MAPK pathway by inhibiting the phosphorylation of p38, ERK1/2, and JNK in response to stimuli like lipopolysaccharide (LPS).[6][12][13] This inhibitory action contributes significantly to its broad anti-inflammatory effects.

MAPK_Pathway stimulus Inflammatory Stimuli (e.g., LPS) upstream Upstream Kinases (e.g., TAK1) stimulus->upstream p38 p-p38 upstream->p38 P ERK p-ERK1/2 upstream->ERK P JNK p-JNK upstream->JNK P response Inflammatory Response (Cytokine Production) p38->response ERK->response JNK->response andro Andrographolide andro->p38 andro->ERK andro->JNK Inhibits Phosphorylation

Fig. 3: Andrographolide's inhibition of the MAPK pathway.
The NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a cytosolic multi-protein complex that, when activated, triggers the maturation of the potent pro-inflammatory cytokines IL-1β and IL-18.[14] Its activation requires two signals: a priming signal (Signal 1), often via NF-κB, to upregulate NLRP3 and pro-IL-1β expression, and an activation signal (Signal 2).[15] Andrographolide can suppress NLRP3 inflammasome activation through multiple mechanisms. It inhibits the NF-κB-mediated priming step and can also interfere with Signal 2 by reducing mitochondrial reactive oxygen species (mtROS) production, which is a key trigger for NLRP3 assembly.[15][16] This leads to reduced caspase-1 activation and decreased secretion of mature IL-1β.[14][17]

NLRP3_Pathway signal1 Signal 1 (LPS -> NF-κB) priming Upregulation of pro-IL-1β & NLRP3 signal1->priming signal2 Signal 2 (e.g., mtROS) assembly NLRP3 Inflammasome Assembly signal2->assembly priming->assembly pro_il1b pro-IL-1β priming->pro_il1b active_caspase1 Active Caspase-1 assembly->active_caspase1 caspase1 pro-Caspase-1 il1b Mature IL-1β (Secretion) active_caspase1->il1b Cleavage pro_il1b->il1b andro Andrographolide andro->signal1 Inhibits Priming andro->signal2 Reduces mtROS

Fig. 4: Andrographolide's inhibition of the NLRP3 inflammasome.

Quantitative Analysis of Anti-Inflammatory Activity

The inhibitory effects of andrographolide have been quantified in numerous in vitro studies. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potency against various inflammatory mediators.

Table 1: IC₅₀ Values of Andrographolide on Inflammatory Mediators in Murine RAW264.7 Macrophages

Mediator IC₅₀ (µM) 95% Confidence Interval Source
Prostaglandin E₂ (PGE₂) 8.8 7.4 - 10.4 [18]
Nitric Oxide (NO) 7.4 6.7 - 8.1 [18]
Tumor Necrosis Factor-α (TNF-α) 29.3 21.0 - 40.8 [18]
Interferon-γ (IFN-γ) 31.4 24.3 - 40.8 [18]
Interleukin-1β (IL-1β) 18.1 12.8 - 25.6 [18]

| Interleukin-6 (IL-6) | 12.1 | 9.2 - 15.9 |[18] |

Table 2: IC₅₀ Values of Andrographolide on Inflammatory Mediator Production in Various Cell Types

Mediator Cell Type IC₅₀ (µM) Source
TNF-α Human THP-1 Monocytes 21.9 [19][20]
Nitric Oxide (NO) RAW264.7 Macrophages 6.4 - 36.7 [21]

| Prostaglandin E₂ (PGE₂) | RAW264.7 Macrophages | 13.1 - 39.5 |[21] |

Key Experimental Methodologies

The investigation of andrographolide's anti-inflammatory properties relies on a set of standard cell-based and biochemical assays.

General In Vitro Anti-Inflammatory Assay Workflow

A typical workflow to assess the anti-inflammatory activity of andrographolide involves cell culture, stimulation with an inflammatory agent, and subsequent measurement of inflammatory markers.

Experimental_Workflow start Start step1 1. Cell Culture (e.g., RAW264.7 or THP-1 cells) start->step1 step2 2. Pre-treatment (Incubate cells with various concentrations of Andrographolide) step1->step2 step3 3. Inflammatory Stimulation (Add LPS, TNF-α, or IFN-γ) step2->step3 step4 4. Incubation (e.g., 24 hours) step3->step4 step5 5. Sample Collection step4->step5 supernatant Collect Supernatant step5->supernatant lysate Collect Cell Lysate step5->lysate analysis1 6a. Cytokine/Mediator Analysis (ELISA, Griess Assay) supernatant->analysis1 analysis2 6b. Protein Expression/Phosphorylation (Western Blot) lysate->analysis2 analysis3 6c. Gene Expression Analysis (qRT-PCR) lysate->analysis3 end End analysis1->end analysis2->end analysis3->end

Fig. 5: A generalized experimental workflow for in vitro assays.
Detailed Experimental Protocols

  • Cell Culture and Treatment : Murine macrophage cells (RAW264.7) or human monocytic cells (THP-1) are commonly used.[6][19] Cells are seeded in multi-well plates and allowed to adhere. For THP-1 cells, differentiation into a macrophage-like state is often induced with phorbol-12-myristate-13-acetate (PMA) for 48 hours.[19] Before stimulation, cells are pre-incubated with varying concentrations of andrographolide (or vehicle control, typically DMSO) for approximately 1 hour.[19]

  • Inflammatory Stimulation : Inflammation is induced by adding agents like lipopolysaccharide (LPS) (e.g., 50 ng/mL to 1 µg/mL) and, in some cases, interferon-gamma (IFN-γ) (e.g., 50 units).[19][21] The cells are then incubated for a period, often 24 hours, to allow for the production of inflammatory mediators.[21]

  • Quantification of Inflammatory Mediators :

    • TNF-α, IL-6, IL-1β, PGE₂ : The concentrations of these cytokines and prostaglandins in the cell culture supernatant are measured using commercial sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[6][19]

    • Nitric Oxide (NO) : NO production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess assay.[21]

  • Western Blot Analysis : To determine the effect on signaling proteins, cells are lysed after treatment. Total protein is quantified, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with primary antibodies specific to total and phosphorylated forms of target proteins (e.g., p-p65, p-IκBα, p-p38, p-STAT3) and a loading control (e.g., β-actin).[6]

  • Electrophoretic Mobility Shift Assay (EMSA) : To assess NF-κB DNA binding activity, nuclear extracts are prepared from treated cells. These extracts are incubated with a radiolabeled DNA probe containing the NF-κB consensus sequence. The protein-DNA complexes are then separated from free probes by non-denaturing polyacrylamide gel electrophoresis.[8]

  • Quantitative Real-Time PCR (qRT-PCR) : To measure the mRNA expression of inflammatory genes, total RNA is extracted from cells. It is then reverse-transcribed into cDNA, which is used as a template for real-time PCR with gene-specific primers for targets like TNF-α, IL-6, and IL-1β.[6]

Conclusion and Future Directions

Andrographolide demonstrates significant anti-inflammatory potential by targeting multiple, central signaling pathways, including NF-κB, JAK/STAT, MAPKs, and the NLRP3 inflammasome. Its ability to inhibit these cascades at various key activation points underscores its promise as a therapeutic agent for a wide range of inflammatory conditions. The quantitative data confirm its potency at pharmacologically relevant concentrations.

Future research should focus on the development of andrographolide derivatives with improved bioavailability and specificity to enhance therapeutic efficacy while minimizing potential off-target effects.[4] Further clinical trials are essential to translate the extensive preclinical findings into effective treatments for human inflammatory diseases.[22]

References

The King of Bitters: A Technical Guide to the Traditional Medicinal Uses of Andrographis paniculata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographis paniculata, a member of the Acanthaceae family, has been a cornerstone of traditional medicine systems for centuries, particularly in Ayurvedic and Traditional Chinese Medicine (TCM).[1] Revered for its intensely bitter taste, it is aptly named "King of Bitters."[1] This guide delves into the scientific basis of its traditional applications, focusing on its bioactive constituents, mechanisms of action, and the experimental methodologies used to validate its therapeutic claims. The primary aim is to provide a comprehensive resource for researchers and professionals in drug discovery and development.

Traditionally, Andrographis paniculata has been used to treat a wide array of ailments, including respiratory infections, fever, diarrhea, and various inflammatory conditions.[2][3][4] Its therapeutic properties are largely attributed to a class of diterpenoid lactones, with andrographolide being the most significant and well-studied bioactive compound.[1][2]

Bioactive Compounds and Traditional Applications

The medicinal efficacy of Andrographis paniculata is derived from a rich phytochemical profile. While andrographolide is the principal active constituent, other important compounds include neoandrographolide, 14-deoxy-11,12-didehydroandrographolide, and various flavonoids.[2][3] The concentration of these compounds can vary depending on geographical location, harvest time, and processing methods.[3]

Traditional Uses Across Different Medical Systems:
  • Ayurvedic Medicine: Known as "Kalmegh," it is used to treat liver disorders, upper respiratory tract infections, fever, and as a "blood purifier" for skin diseases.[2][5][6]

  • Traditional Chinese Medicine (TCM): Referred to as "Chuan Xin Lian," it is considered a "cold property" herb used to clear heat and dispel toxins, making it a common remedy for sore throat, fever, and infections.[1][2]

  • Other Traditional Systems: In Malaysian folk medicine, it is used for diabetes and hypertension.[2] It is also traditionally used as an antidote for snakebites and insect stings.[3]

Quantitative Data on Efficacy

The traditional claims for Andrographis paniculata have been substantiated by numerous modern scientific studies. The following tables summarize key quantitative data from clinical and preclinical trials.

Table 1: Clinical Trials on Upper Respiratory Tract Infections (URTIs)
Study TypeInterventionDosageDurationKey FindingsReference
Double-blind, placebo-controlledAndrographis paniculata extract (Kan Jang)Not specified5 daysSignificant improvement in total symptom score for URTIs and sinusitis compared to placebo.[7]
Systematic Review of 7 trials (n=896)Andrographis paniculataVariedVariedSuperior to placebo in alleviating subjective symptoms of uncomplicated URTIs.[8]
Randomized, double-blind, placebo-controlledAndrographis paniculata extract (20 mg andrographolide/capsule)3 times daily4 daysNo significant difference in therapeutic efficacy for acute nonspecific URI compared to placebo.[6][9]
Meta-analysis of 4 trials (n=225)Andrographis paniculata alone or in combinationVariedVariedSuperior to placebo in reducing the severity of URTI symptoms.[10]
Table 2: Preclinical Anti-inflammatory Studies
Experimental ModelExtract/CompoundDosageKey FindingsReference
Carrageenan-induced paw edema in ratsEthanolic extract of A. paniculata400 mg/kg55.8% inhibition of paw edema, comparable to diclofenac sodium (62.8% inhibition).[11]
Carrageenan-induced paw edema in ratsCrude extract of A. paniculataNot specifiedSignificant reduction in paw edema (51.85%) compared to the control group.[12]
Carrageenan-induced paw edema in ratsStandardized extract of A. paniculata27, 54, or 108 mg/kg (i.p.)Dose-dependent and significant inhibition of inflammatory paw edema.[1]
Table 3: Quantification of Andrographolide in Plant Material
Plant PartExtraction MethodHPLC MethodAndrographolide Content (% w/w)Reference
Whole plant (pre-flowering)Methanol extractionRP-HPLC, Methanol:Water (65:35)1.86%[2][13][14]
Whole plant (post-flowering)Methanol extractionRP-HPLC, Methanol:Water (65:35)0.81%[2][13][14]
LeavesMethanol extractionRP-HPLC, Methanol:Acetonitrile:Water (55:10:35)3.98%[3]
StemsMethanol extractionRP-HPLC, Methanol:Acetonitrile:Water (55:10:35)0.57%[3]
RootsMethanol extractionRP-HPLC, Methanol:Acetonitrile:Water (55:10:35)0.03%[3]
Herb extract70% ethanol extractionRP-HPLC, 0.1% orthophosphoric acid-methanol (60:40)14.47%[4]

Experimental Protocols

Protocol 1: Preparation of Ethanolic Extract of Andrographis paniculata

This protocol describes a common method for preparing an ethanolic extract for research purposes.

Materials:

  • Dried, powdered whole plant of Andrographis paniculata

  • 90% Ethanol

  • Soxhlet apparatus

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • Water bath

Procedure:

  • Weigh 20 g of the coarsely ground Andrographis paniculata powder.

  • Place the powder inside a thimble made from Whatman No. 1 filter paper.

  • Position the thimble in the main chamber of the Soxhlet apparatus.

  • Add 400 ml of 90% ethanol to a 500 ml round-bottom flask.

  • Assemble the Soxhlet apparatus and heat the flask in a water bath to a temperature of 80±5 °C.

  • Allow the extraction to proceed for 12 hours.

  • After extraction, cool the solution and filter it through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator at 70 °C to remove the ethanol.

  • Calculate the percentage yield of the extract.

  • Store the dried extract in an airtight container at 4 °C for future use.[15]

Protocol 2: Quantification of Andrographolide using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated HPLC method for the quantitative analysis of andrographolide.

Instrumentation and Conditions:

  • HPLC System: Shimadzu 20 LC-AT or equivalent

  • Column: Inertsil ODS C18 reverse-phase column (150 x 4.6 mm; 5 µm)

  • Mobile Phase: 0.1% ortho-phosphoric acid and methanol in a 60:40 v/v ratio

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 228 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of andrographolide standard in methanol. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the Andrographis paniculata extract in methanol. Filter the solution through a 0.45 µm membrane filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the andrographolide peak in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration of andrographolide in the sample using the calibration curve derived from the standard solutions.[4]

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

This protocol details a widely used animal model to assess the anti-inflammatory effects of Andrographis paniculata.

Animals:

  • Wistar albino rats

Materials:

  • Andrographis paniculata extract

  • Carrageenan (1% in saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Ibuprofen or Diclofenac sodium)

Procedure:

  • Divide the rats into groups: control, standard drug, and test groups receiving different doses of the Andrographis paniculata extract.

  • Administer the respective treatments (extract or standard drug) orally or intraperitoneally to the animals. The control group receives the vehicle.

  • After one hour, induce acute inflammation by injecting 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 6 hours).

  • Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.[12]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory and immunomodulatory effects of Andrographis paniculata, primarily mediated by andrographolide, are attributed to its influence on key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[16] Andrographolide has been shown to inhibit NF-κB activation by preventing the degradation of IκBα and by directly interfering with the DNA binding of NF-κB.[16][17]

NF_kB_Pathway cluster_complex Cytoplasmic Complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines Andrographolide Andrographolide Andrographolide->IKK Inhibition Andrographolide->NFkB_active Inhibition of DNA binding

Figure 1: Inhibition of the NF-κB signaling pathway by andrographolide.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation. It comprises several cascades, including ERK1/2, JNK, and p38 MAPK. Upon activation by stimuli like LPS, these kinases phosphorylate various downstream targets, leading to the activation of transcription factors and the production of pro-inflammatory mediators. Andrographolide has been demonstrated to suppress the phosphorylation of ERK1/2, JNK, and p38, thereby inhibiting the MAPK signaling pathway and reducing the inflammatory response.[16]

MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases p38 p38 Upstream_Kinases->p38 Phosphorylation JNK JNK Upstream_Kinases->JNK Phosphorylation ERK ERK1/2 Upstream_Kinases->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Andrographolide Andrographolide Andrographolide->p38 Inhibition of Phosphorylation Andrographolide->JNK Inhibition of Phosphorylation Andrographolide->ERK Inhibition of Phosphorylation

Figure 2: Andrographolide's inhibitory effect on the MAPK signaling pathway.

Experimental Workflow for Investigating Anti-inflammatory Mechanisms

The following diagram illustrates a typical experimental workflow for elucidating the anti-inflammatory mechanisms of Andrographis paniculata and its compounds.

Experimental_Workflow start Start extraction Extraction & Standardization of Andrographis paniculata start->extraction in_vitro In Vitro Studies (e.g., Macrophage cell lines) extraction->in_vitro in_vivo In Vivo Studies (e.g., Carrageenan-induced paw edema in rats) extraction->in_vivo lps_stimulation LPS Stimulation in_vitro->lps_stimulation treatment Treatment with Extract/ Andrographolide lps_stimulation->treatment cytokine_assay Cytokine Measurement (ELISA, qPCR) treatment->cytokine_assay western_blot Protein Expression Analysis (Western Blot for NF-κB, MAPK) treatment->western_blot data_analysis Data Analysis & Conclusion cytokine_assay->data_analysis western_blot->data_analysis paw_edema Paw Edema Measurement in_vivo->paw_edema histopathology Histopathological Analysis in_vivo->histopathology paw_edema->data_analysis histopathology->data_analysis end End data_analysis->end

Figure 3: A logical workflow for anti-inflammatory studies of A. paniculata.

Conclusion and Future Directions

Andrographis paniculata holds significant promise as a source of novel therapeutic agents, particularly in the realm of anti-inflammatory and immunomodulatory drugs. Its long history of traditional use, coupled with a growing body of scientific evidence, provides a strong foundation for further research and development. Future investigations should focus on the synergistic effects of its various bioactive compounds, the development of standardized extracts with consistent efficacy, and the exploration of its potential in other therapeutic areas. The detailed protocols and mechanistic insights provided in this guide aim to facilitate and inspire continued research into this valuable medicinal plant.

References

A Technical Guide to the Enzymes of the Andrographolide Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide, a labdane diterpenoid lactone, is the principal bioactive constituent of Andrographis paniculata, a medicinal plant with a long history of use in traditional medicine. Its diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities, have made it a subject of intense scientific scrutiny. The elucidation of its biosynthetic pathway is crucial for understanding its production in the plant and for developing metabolic engineering strategies to enhance its yield. This technical guide provides an in-depth overview of the key enzymes involved in the biosynthesis of andrographolide, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

The biosynthesis of andrographolide originates from the general terpenoid pathway, utilizing precursors from both the cytosolic mevalonate (MVA) and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[1][2] These pathways converge to produce the universal C20 diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). From GGPP, a series of specialized enzymes, primarily diterpene synthases and cytochrome P450 monooxygenases (CYP450s), catalyze the cyclization and oxidative modifications necessary to construct the andrographolide molecule.

Core Biosynthetic Pathway Enzymes

The core of the andrographolide biosynthetic pathway involves two main classes of enzymes that convert the linear precursor GGPP into the complex tetracyclic structure of andrographolide.

Diterpene Synthases (diTPSs)

The first committed step in andrographolide biosynthesis is the cyclization of GGPP, catalyzed by a class II diterpene synthase, ent-copalyl diphosphate synthase (CPS). Several isoforms of this enzyme have been identified in A. paniculata.

  • ent-Copalyl Diphosphate Synthase (ApCPS): This enzyme catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[3][4] Transcriptomic and functional analyses have suggested that specific isoforms, such as ApCPS2 , are major contributors to the biosynthesis of andrographolide and related diterpenoids.[4][5]

Cytochrome P450 Monooxygenases (CYP450s)

Following the formation of the diterpene scaffold, a series of oxidative modifications are carried out by CYP450s. These enzymes are responsible for the hydroxylation and lactone ring formation that are characteristic of andrographolide. Recent studies have identified a minimal set of four CYP450 enzymes that complete the biosynthesis from ent-copalol (the dephosphorylated form of ent-CPP).[6][7]

  • ApCYP71D587: This enzyme catalyzes the initial oxidation of ent-copalol at the C-19 position to form 19-hydroxy-ent-copalol.[6]

  • ApCYP71BE50: Following the initial hydroxylation, ApCYP71BE50 mediates the formation of the characteristic γ-butyrolactone ring, yielding andrograpanin.[6]

  • ApCYP706U5: This enzyme is responsible for the C-3 hydroxylation of andrograpanin, a crucial step leading to the formation of 14-deoxyandrographolide.[6]

  • ApCYP72F1: The final step is catalyzed by ApCYP72F1, which performs a C-14 hydroxylation and a rearrangement of the olefin bond to produce andrographolide.[6][8]

Quantitative Data on Andrographolide Biosynthesis

Gene Expression Analysis

Transcriptome analyses have provided valuable insights into the regulation and tissue-specific expression of andrographolide biosynthetic genes. The expression levels of these genes often correlate with the accumulation of andrographolide and its derivatives. Leaves are generally the primary site of biosynthesis.[9][10]

Gene/EnzymeHigh Andrographolide Genotype (IC 520361) - Relative Expression (LogFC) vs. Low Content GenotypeTissue with Highest ExpressionReference
Upstream Pathway
HMGRUpregulatedLeaf[1][9]
DXSUpregulatedLeaf[2]
DXRUpregulatedLeaf[2]
GGPPSUpregulatedLeaf[2]
Core Pathway
ApCPS2UpregulatedLeaf[5]
ApCYP71 ClanMultiple transcripts upregulatedLeaf[10][11]
ApCYP72 ClanMultiple transcripts upregulatedLeaf[8]

Note: LogFC (Log Fold Change) indicates the direction of expression change. Specific fold-change values can vary significantly between studies and experimental conditions.

Enzyme Kinetic Parameters

Detailed kinetic characterization of the core biosynthetic enzymes is still an active area of research. The following table summarizes available data, which is currently limited for the specific A. paniculata enzymes.

EnzymeSubstrateKm (µM)Vmaxkcat (s-1)Optimal pHOptimal Temp (°C)Reference
ApCPS2GGPPN/AN/AN/AN/AN/A[4][5]
ApCYP71D587ent-copalolN/AN/AN/AN/AN/A[6][7]
ApCYP71BE5019-hydroxy-ent-copalolN/AN/AN/AN/AN/A[6][7]
ApCYP706U5andrograpaninN/AN/AN/AN/AN/A[6][7]
ApCYP72F114-deoxyandrographolideN/AN/AN/AN/AN/A[6][8]

N/A: Data not available in the reviewed literature. The functional activity of these enzymes has been confirmed, but detailed kinetic parameters have not yet been published.

Experimental Protocols

Heterologous Expression of Andrographolide Biosynthetic Enzymes in Saccharomyces cerevisiae (Yeast)

This protocol describes the general workflow for expressing plant-derived diterpene synthases and CYP450s in yeast for functional characterization.

a. Gene Cloning and Vector Construction:

  • Isolate total RNA from the leaves of A. paniculata.

  • Synthesize cDNA using a reverse transcription kit.

  • Amplify the full-length coding sequences of the target genes (e.g., ApCPS2, ApCYP72F1) using gene-specific primers designed based on transcriptome data.

  • Clone the amplified PCR products into a yeast expression vector (e.g., pESC-URA) under the control of an inducible promoter (e.g., GAL1). For CYP450s, co-expression with a cytochrome P450 reductase (CPR) from A. paniculata or a model plant like Arabidopsis thaliana is often necessary for activity.

b. Yeast Transformation and Culture:

  • Transform the constructed plasmids into a suitable S. cerevisiae strain (e.g., WAT11 or INVSc1).

  • Select positive transformants on appropriate selective medium (e.g., synthetic complete medium lacking uracil).

  • Grow a pre-culture of the transformed yeast in selective medium with glucose.

  • Inoculate the main expression culture (selective medium containing galactose to induce gene expression) with the pre-culture and grow for 48-72 hours at 28-30°C.

c. Microsome Isolation (for CYP450s):

  • Harvest the yeast cells by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., TEK buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).

  • Resuspend the cells in lysis buffer (TEK with protease inhibitors and DTT) and lyse the cells using glass beads and vortexing or a cell disruptor.

  • Centrifuge the lysate at low speed (e.g., 10,000 x g) to remove cell debris.

  • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a storage buffer (e.g., TEG buffer: TEK with 20% glycerol) and store at -80°C.

In Vitro Enzyme Assays

a. Diterpene Synthase (ApCPS2) Assay:

  • Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 5 mM DTT), purified recombinant ApCPS2 enzyme (or a crude protein extract from the expression host), and the substrate GGPP.

  • Incubate the reaction at 30°C for 1-2 hours.

  • Stop the reaction and dephosphorylate the product by adding a phosphatase (e.g., alkaline phosphatase).

  • Extract the diterpene products with an organic solvent (e.g., hexane or ethyl acetate).

  • Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the resulting diterpene alcohol (ent-copalol).

b. Cytochrome P450 (e.g., ApCYP72F1) Assay:

  • Prepare a reaction mixture in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Add the substrate (e.g., 14-deoxyandrographolide for ApCYP72F1) dissolved in a small amount of DMSO.

  • Add the isolated microsomes containing the recombinant CYP450 and its reductase partner.

  • Pre-incubate the mixture at the desired temperature (e.g., 28-30°C).

  • Initiate the reaction by adding an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Incubate for 1-2 hours with shaking.

  • Quench the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Extract the products, evaporate the solvent, and resuspend the residue in a suitable solvent (e.g., methanol).

  • Analyze the products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and compare with an authentic andrographolide standard.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol provides a method for quantifying the transcript levels of biosynthetic genes.

a. RNA Isolation and cDNA Synthesis:

  • Isolate high-quality total RNA from different tissues of A. paniculata (e.g., leaf, stem, root) using a suitable kit or a standard Trizol-based protocol.[12]

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using an oligo(dT) primer or random hexamers and a reverse transcriptase enzyme.[13]

b. qRT-PCR Reaction:

  • Design gene-specific primers for the target biosynthetic genes and a reference (housekeeping) gene (e.g., Actin or EF-1α). Primers should amplify a product of 100-200 bp.[12]

  • Prepare the qRT-PCR reaction mix containing: SYBR Green Master Mix, forward and reverse primers (final concentration of ~200-400 nM each), diluted cDNA template, and nuclease-free water.

  • Perform the reaction in a real-time PCR cycler using a standard thermal cycling program: an initial denaturation step (e.g., 95°C for 5-10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 s) and annealing/extension (e.g., 60°C for 60 s).[14]

  • Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.

c. Data Analysis:

  • Determine the cycle threshold (Ct) values for each reaction.

  • Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Visualizations

Andrographolide Biosynthetic Pathway

Caption: Core biosynthetic pathway of andrographolide from GGPP.

Experimental Workflow for CYP450 Functional Analysis

CYP450_Workflow start Start: Isolate RNA from A. paniculata cDNA Synthesize cDNA start->cDNA clone Clone CYP450 & CPR into Yeast Vector cDNA->clone transform Transform S. cerevisiae clone->transform express Induce Protein Expression (Galactose Medium) transform->express harvest Harvest Cells express->harvest microsome Isolate Microsomes harvest->microsome assay In Vitro Enzyme Assay (Substrate + NADPH) microsome->assay analyze LC-MS Analysis of Products assay->analyze end End: Identify Andrographolide analyze->end

References

A Technical Guide to the Structural Elucidation of Novel Andrographoside Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structural elucidation of new andrographoside analogues. It is designed to serve as a practical resource for researchers in natural product chemistry, medicinal chemistry, and drug development. This document outlines the common experimental protocols for isolation and characterization, presents key quantitative data for known analogues, and visualizes critical workflows and biological pathways.

Andrographolide, a labdane diterpenoid extracted from Andrographis paniculata, and its analogues are of significant interest due to their wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The modification of andrographolide's structure has led to the synthesis of numerous analogues with potentially enhanced therapeutic efficacy.[3][4]

Data Presentation: Spectroscopic and Bioactivity Data

The structural elucidation of novel this compound analogues relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[5] The following tables summarize key ¹H-NMR chemical shift data for andrographolide and provide a comparison of the bioactivity of several analogues.

Table 1: ¹H-NMR Chemical Shifts (δ, ppm) of Andrographolide

ProtonChemical Shift (δ)Multiplicity & Coupling Constant (J, Hz)
H-112.496m, 2H
H-126.86t, J=...
H-17a4.89s
H-17b4.67s
.........

Data compiled from multiple sources. Specific J values may vary based on solvent and instrument.[5][6]

Table 2: Comparative Bioactivity of this compound Analogues

CompoundBioactivity AssayIC₅₀ (µM)Reference
AndrographolideNF-κB Inhibition...[7]
14-Deoxy-11,12-didehydroandrographolideNF-κB Inhibition...[8]
NeoandrographolideNF-κB Inhibition...[8]
3,19-IsopropylideneandrographolideTumor Suppression...[8]
14-AcetylandrographolideTumor Suppression...[8]

IC₅₀ values are indicative and can vary between specific cell lines and experimental conditions.

Experimental Protocols

The isolation and structural characterization of this compound analogues involve a series of systematic steps, from extraction to spectroscopic analysis.

Extraction and Isolation

The initial step involves the extraction of crude compounds from the plant material, typically the leaves of Andrographis paniculata.[9]

Protocol for Extraction:

  • Maceration: The dried and powdered plant material is subjected to maceration with a suitable organic solvent, such as methanol or ethanol, to extract a broad range of compounds.[10][11]

  • Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane, chloroform, ethyl acetate, and water) to fractionate the compounds based on their polarity.[8][10]

  • Chromatographic Separation: The resulting fractions are subjected to various chromatographic techniques for the isolation of pure compounds. This typically involves:

    • Column Chromatography: Often using silica gel as the stationary phase and a gradient of solvents (e.g., chloroform-methanol) as the mobile phase.[12]

    • High-Performance Liquid Chromatography (HPLC): A more refined technique for final purification, often employing a C18 column.[10][12]

    • Thin-Layer Chromatography (TLC): Used for monitoring the separation process and identifying fractions containing the compounds of interest.

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods.

Protocol for Structural Characterization:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the new analogue.[13]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the complete structure. A suite of NMR experiments is typically performed:

    • ¹H-NMR: To identify the number and types of protons and their neighboring environments.[5][14]

    • ¹³C-NMR: To determine the number and types of carbon atoms.

    • 2D-NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

  • X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography can provide an unambiguous determination of the three-dimensional structure and stereochemistry.[13]

Visualizations

The following diagrams illustrate the general workflow for the isolation and characterization of this compound analogues and the key signaling pathway they are known to modulate.

G Experimental Workflow for this compound Analogue Elucidation cluster_extraction Extraction & Isolation cluster_elucidation Structural Elucidation plant Dried Plant Material (Andrographis paniculata) maceration Maceration (e.g., Methanol) plant->maceration partition Solvent Partitioning maceration->partition column_chrom Column Chromatography partition->column_chrom hplc HPLC Purification column_chrom->hplc pure_compound Isolated Pure Analogue hplc->pure_compound ms Mass Spectrometry (HRMS) pure_compound->ms ir IR Spectroscopy pure_compound->ir nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr xray X-ray Crystallography (optional) pure_compound->xray structure Determined Structure ms->structure ir->structure nmr->structure xray->structure

Caption: General workflow for the isolation and structural elucidation of new this compound analogues.

Andrographolide and its analogues are well-documented for their anti-inflammatory effects, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][15]

G Inhibition of NF-κB Signaling by Andrographosides cluster_pathway Cellular Signaling cluster_inhibition Mechanism of Action cytokine Pro-inflammatory Stimuli (e.g., TNF-α) receptor Cell Surface Receptor cytokine->receptor IKK IKK Complex receptor->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p50/p65) IkappaB->NFkB degrades & releases NFkB_complex NF-κB/IκBα Complex (Inactive) nucleus Nucleus NFkB->nucleus translocates to transcription Transcription of Pro-inflammatory Genes nucleus->transcription induces inflammation Inflammation transcription->inflammation andro This compound Analogue andro->IKK inhibits andro->NFkB inhibits

Caption: Simplified diagram of the NF-κB signaling pathway and its inhibition by this compound analogues.

This guide provides a foundational understanding of the processes involved in the discovery and characterization of new this compound analogues. The provided protocols are generalized, and researchers should consult specific literature for detailed experimental conditions tailored to their specific research questions. The continued exploration of andrographolide's chemical space holds significant promise for the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for LC-MS/MS-Based Identification of Andrographolide Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the identification and characterization of andrographolide metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Andrographolide, a labdane diterpenoid and the primary active constituent of Andrographis paniculata, undergoes extensive metabolism in vivo. Understanding its metabolic fate is crucial for drug development, enabling the assessment of efficacy, toxicity, and pharmacokinetic profiles.

Introduction

Andrographolide exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antineoplastic properties.[1] Its therapeutic potential is influenced by its metabolic transformation into various derivatives. The primary metabolic routes involve both Phase I and Phase II biotransformation reactions. Phase I reactions include dehydration, deoxygenation, and hydrogenation, while Phase II metabolism predominantly involves glucuronidation and sulfation, leading to the formation of more polar and readily excretable compounds.[2][3] This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection to identify these metabolites in biological matrices.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for the effective extraction of andrographolide and its metabolites from complex biological matrices while minimizing matrix effects.

Protocol for Plasma and Urine Samples:

  • Protein Precipitation: To an aliquot of 50 µL of plasma or urine in a micro-centrifuge tube, add 200 µL of ice-cold methanol or acetonitrile containing an appropriate internal standard (e.g., digoxin at 50 ng/mL).[4]

  • Vortexing: Vortex the mixture vigorously for 10 minutes to ensure thorough mixing and protein precipitation.[4]

  • Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Filtration: Carefully collect the supernatant and filter it through a 0.2 µm PVDF syringe filter into an LC-MS vial for analysis.[4]

Protocol for Tissue Homogenates:

  • Homogenization: Homogenize tissue samples in an appropriate buffer.

  • Protein Precipitation: Take a 50 µL aliquot of the tissue homogenate and add three times the sample volume of ice-cold acetonitrile containing an internal standard.[5]

  • Vortexing and Centrifugation: Vortex the mixture and then centrifuge at 5000 rpm for 10 minutes at 10°C.[5]

  • Dilution and Injection: Transfer 120 µL of the clear supernatant to a 96-deep well plate and dilute with 50 µL of water before injection into the LC-MS/MS system.[5]

Liquid Chromatography

Effective chromatographic separation is essential to resolve andrographolide from its various metabolites and endogenous matrix components.

Typical Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[6]

  • Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B), often with additives like formic acid (0.1%) or ammonium acetate (2 mM) to improve peak shape and ionization efficiency.[5][6]

  • Gradient Program: A typical gradient might start at a low percentage of organic solvent (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the compounds, and then return to initial conditions for column re-equilibration.[6]

  • Flow Rate: A flow rate of 0.2-0.8 mL/min is generally employed.[5][6]

  • Column Temperature: The column is typically maintained at a constant temperature, for instance, 30°C.[6]

  • Injection Volume: 1-20 µL of the prepared sample is injected.[5][6]

Mass Spectrometry

Tandem mass spectrometry provides the sensitivity and selectivity required for the confident identification and quantification of metabolites.

Typical Mass Spectrometry Parameters:

  • Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for detecting glucuronide and sulfate conjugates, though positive mode can also be employed.[4][6]

  • Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred mode due to its high selectivity and sensitivity.[4] For metabolite identification, a full scan or product ion scan is used to obtain fragmentation patterns.

  • Ion Source Parameters:

    • Capillary Voltage: ~3500 V[4]

    • Drying Gas (N2) Flow and Temperature: 10.0 L/min at 350°C[4]

    • Nebulizer Pressure: 30 psi[4]

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for andrographolide and its expected metabolites.

Data Presentation

The following tables summarize key quantitative data and mass spectrometric parameters for andrographolide and its major metabolites.

Table 1: LC-MS/MS Parameters for Andrographolide and its Metabolites.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Andrographolide (AP1)349.1287.2Negative
14-Deoxy-11,12-didehydroandrographolide (AP3)331.1239.2Negative
Neoandrographolide (AP4)479.2161.0Negative
14-Deoxyandrographolide (AP6)333.1285.2Negative
Andrographolide Glucuronide525.2349.1Negative
Andrographolide Sulfate429.1349.1Negative

Data compiled from multiple sources.[4][7]

Table 2: Pharmacokinetic Parameters of Andrographolide in Rats following Oral Administration.

ParameterValue
Cmax (ng/mL)115.81 ± 17.56
Tmax (h)0.75 ± 0.29
AUC0–t (ng·h/mL)259.16 ± 32.68
T1/2 (h)2.45 ± 0.44

Data from a study with oral administration of 30 mg/kg andrographolide in rats.[5]

Visualization of Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the metabolic pathway of andrographolide and the general experimental workflow for metabolite identification.

Andrographolide_Metabolism Andrographolide Andrographolide Dehydrated_AP Dehydrated Metabolites Andrographolide->Dehydrated_AP Dehydration Deoxygenated_AP Deoxygenated Metabolites Andrographolide->Deoxygenated_AP Deoxygenation Hydrogenated_AP Hydrogenated Metabolites Andrographolide->Hydrogenated_AP Glucuronide_Conj Glucuronide Conjugates Andrographolide->Glucuronide_Conj Glucuronidation Sulfate_Conj Sulfate Conjugates Andrographolide->Sulfate_Conj Sulfation Dehydrated_AP->Glucuronide_Conj Dehydrated_AP->Sulfate_Conj Deoxygenated_AP->Glucuronide_Conj Deoxygenated_AP->Sulfate_Conj Hydrogenated_AP->Glucuronide_Conj Hydrogenated_AP->Sulfate_Conj

Caption: Metabolic pathway of andrographolide.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Sample Biological Sample (Plasma, Urine, Tissue) Protein_Precipitation Protein Precipitation Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Filtration Supernatant Filtration Centrifugation->Filtration LC_Separation Liquid Chromatography (C18 Column) Filtration->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Metabolite_ID Metabolite Identification (Fragmentation Analysis) Data_Acquisition->Metabolite_ID Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for metabolite identification.

References

Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of Andrographolide in Herbal Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of andrographolide in various herbal formulations. The developed isocratic reversed-phase method is simple, precise, and accurate, making it suitable for routine quality control and standardization of herbal products containing Andrographis paniculata. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.

Introduction

Andrographolide, a labdane diterpenoid, is the principal bioactive constituent of Andrographis paniculata, a medicinal plant widely used in traditional medicine for its anti-inflammatory, antiviral, and hepatoprotective properties. The therapeutic efficacy of herbal formulations containing A. paniculata is directly correlated to the concentration of andrographolide. Therefore, a validated analytical method for its quantification is crucial for ensuring the quality, safety, and efficacy of these products. This document provides a detailed protocol for the determination of andrographolide using a reversed-phase HPLC system with UV detection.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic separation is achieved on a C18 column.

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Isocratic Pumping System, UV-Vis Detector, Autosampler, Column Oven
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v)[1][2]
Flow Rate 1.0 mL/min[1][2]
Detection Wavelength 230 nm[1][2]
Injection Volume 20 µL
Column Temperature Ambient
Run Time 10 minutes[1]
Chemicals and Reagents
  • Andrographolide reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Purified water (Milli-Q or equivalent)

Preparation of Standard Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of andrographolide reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

Herbal Formulation (Solid Dosage Form - Tablets/Capsules):

  • Weigh and finely powder at least 20 tablets or the contents of 20 capsules to obtain a homogenous sample.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of andrographolide and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 30 minutes to ensure complete extraction.[3]

  • Allow the solution to cool to room temperature and make up the volume to 100 mL with methanol.

  • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Herbal Formulation (Liquid/Syrup):

  • Accurately measure a volume of the liquid formulation equivalent to 10 mg of andrographolide and transfer it to a 100 mL volumetric flask.

  • Dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter prior to analysis.

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][5][6]

Specificity

The specificity of the method was evaluated by comparing the chromatograms of a blank (mobile phase), the andrographolide standard, and a sample solution. The retention time of the andrographolide peak in the sample chromatogram should match that of the standard, and there should be no interfering peaks at the retention time of andrographolide in the blank chromatogram.

Linearity

The linearity of the method was determined by analyzing a series of at least five concentrations of andrographolide. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.99.

Accuracy

The accuracy of the method was assessed by performing a recovery study at three different concentration levels (80%, 100%, and 120%) by spiking a known amount of standard andrographolide into a placebo sample. The percentage recovery was then calculated.

Precision

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of the same sample on the same day. Intermediate precision was determined by analyzing the same sample on three different days. The relative standard deviation (%RSD) was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Table 2: Summary of Method Validation Parameters

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.990.999
Accuracy (% Recovery) 98 - 102%99.5 - 101.2%
Precision (%RSD)
- Repeatability (Intra-day)≤ 2%< 1.5%
- Intermediate (Inter-day)≤ 2%< 2.0%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL

Results and Discussion

The developed HPLC method provides a well-resolved peak for andrographolide with a retention time of approximately 6-8 minutes. The validation results, summarized in Table 2, demonstrate that the method is linear, accurate, and precise for the intended purpose. The method is sensitive enough for the determination of andrographolide in typical herbal formulations.

Conclusion

The validated HPLC method described in this application note is suitable for the routine quality control of andrographolide in herbal formulations. The method is simple, rapid, and reliable, providing accurate and reproducible results. Its application will help ensure the consistency and quality of herbal products containing Andrographis paniculata.

Experimental Workflow Diagram

HPLC_Workflow start Start prep_standards Prepare Standard Solutions start->prep_standards prep_sample Prepare Herbal Sample (Extraction & Filtration) start->prep_sample hplc_analysis HPLC Analysis (C18 Column, UV Detection) prep_standards->hplc_analysis prep_sample->hplc_analysis data_acquisition Data Acquisition (Peak Area & Retention Time) hplc_analysis->data_acquisition calibration Construct Calibration Curve data_acquisition->calibration quantification Quantify Andrographolide in Sample data_acquisition->quantification calibration->quantification validation Method Validation (ICH Guidelines) quantification->validation report Report Results validation->report Validation_Pathway method_dev Method Development validation_protocol Validation Protocol method_dev->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability validated_method Validated Method system_suitability->validated_method

References

Application Note: Andrographolide Solid Dispersion Formulation for Improved Solubility and Dissolution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide on the formulation and characterization of andrographolide solid dispersions to enhance its aqueous solubility and dissolution rate, key obstacles in its therapeutic application.

Introduction

Andrographolide (ADG), a diterpene lactone extracted from Andrographis paniculata, is a bioactive compound with a wide range of pharmacological activities, including anti-inflammatory, antiviral, antioxidant, and anticancer effects.[1][2] Despite its therapeutic promise, the clinical utility of andrographolide is significantly hampered by its poor aqueous solubility and low oral bioavailability, classifying it as a Biopharmaceutics Classification System (BCS) Class II drug.[2][3][4] Its low solubility (approximately 3.29 µg/mL at 25°C) leads to inadequate dissolution in the gastrointestinal tract, resulting in low absorption and suboptimal therapeutic outcomes.[3][4]

Solid dispersion (SD) technology is a highly effective and widely utilized strategy to overcome these challenges.[2][5] This technique involves dispersing the poorly water-soluble drug in a solid hydrophilic carrier matrix, effectively transforming the drug from a crystalline to an amorphous state.[2][6] This transformation, along with reduced particle size and improved wettability, disrupts the crystal lattice energy, thereby enhancing the drug's solubility and dissolution rate.[6][7] This application note details the methods for preparing and characterizing andrographolide solid dispersions.

Table 1: Physicochemical Properties of Andrographolide

Property Value Reference(s)
Molecular Formula C₂₀H₃₀O₅ [8]
Molecular Weight 350.45 g/mol [3]
Aqueous Solubility 3.29 ± 0.73 µg/mL (at 25°C) [3][4]
Log P 2.632 ± 0.135 [3][4]
Melting Point ~243°C [3]

| Bioavailability | ~2.67% |[3] |

Formulation Components

The success of a solid dispersion formulation is highly dependent on the choice of the carrier polymer. Hydrophilic polymers are preferred for their ability to enhance wettability and dissolution.

Commonly Used Polymers for Andrographolide Solid Dispersions:

  • Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer): A highly effective carrier known for its ability to form micelles and stabilize the amorphous state of ADG, leading to significant improvements in both solubility and bioavailability.[3][9]

  • Polyvinylpyrrolidone (PVP): Grades like PVP K30 are used to inhibit drug recrystallization due to their high viscosity.[5][6]

  • Polyethylene Glycol (PEG): Various molecular weights (e.g., PEG 4000, 6000, 8000) are used due to their excellent water solubility and low toxicity.[3][5][6]

  • Hydroxypropyl Methylcellulose (HPMC): A hydrophilic polymer that can form a gel-like layer to modulate drug release.[2]

  • Poloxamer 188: A non-ionic polyoxyethylene-polyoxypropylene copolymer that acts as a surfactant.[3][5]

  • Chitosan: A natural polymer that has shown effectiveness in increasing the solubility and dissolution rate of andrographolide.[10]

Experimental Workflow and Protocols

The general workflow for developing and evaluating an andrographolide solid dispersion involves preparation, physicochemical characterization, and performance testing.

G cluster_prep Preparation cluster_char Characterization cluster_eval Performance Evaluation Materials Andrographolide & Polymer Selection Solvent Solvent Selection Materials->Solvent PrepMethod Solid Dispersion Preparation (e.g., Spray Drying) Solvent->PrepMethod XRD XRD (Crystallinity) PrepMethod->XRD Solubility Saturation Solubility Study PrepMethod->Solubility DSC DSC (Amorphous State) FTIR FT-IR (Interactions) SEM SEM (Morphology) Dissolution In Vitro Dissolution Test

Caption: General workflow for andrographolide solid dispersion development.
Protocol 1: Preparation by Solvent Evaporation

This method is suitable for lab-scale development and screening of different polymer formulations.

Materials:

  • Andrographolide (ADG)

  • Polymer (e.g., PVP K30)

  • Solvent (e.g., Absolute Ethanol)

  • Rotary evaporator, water bath, vacuum oven, mortar and pestle, sieves.

Procedure:

  • Dissolution: Accurately weigh ADG and the selected polymer (e.g., a 1:7 drug-to-polymer weight ratio).[11] Dissolve the ADG and polymer in a suitable volume of absolute ethanol in a round-bottom flask.[12] Ensure complete dissolution using gentle agitation or sonication.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to 40-50°C.[12][13] Gradually reduce the pressure to evaporate the solvent until a viscous or solid film is formed on the flask wall.

  • Drying: Transfer the resulting product to a petri dish and place it in a vacuum oven at 40°C. Dry until constant weight is achieved to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the dish. Gently grind the material using a mortar and pestle.

  • Sieving and Storage: Pass the powdered solid dispersion through a sieve (e.g., 80 mesh) to obtain a uniform particle size. Store the final product in a desiccator to prevent moisture absorption.[12]

Protocol 2: Preparation by Spray Drying

Spray drying is a scalable, one-step process that often results in uniform, amorphous particles and is highly effective for ADG solid dispersions.[3][9]

Materials:

  • Andrographolide (ADG)

  • Polymer (e.g., Soluplus® or Chitosan)

  • Solvent system (e.g., Methanol for ADG, 0.3% acetic acid for Chitosan)[10]

  • Spray dryer (e.g., Büchi B-290 Mini Spray Dryer).[6]

Procedure:

  • Solution Preparation: Prepare a solution by dissolving both ADG and the polymer in a common solvent or a solvent system. For example, dissolve ADG in methanol and the polymer (e.g., chitosan) in 0.3% acetic acid, then mix the two solutions under constant stirring.[10]

  • Spray Dryer Setup: Set the spray drying process parameters. Typical parameters for an andrographolide-chitosan formulation are:

    • Inlet Temperature: 100°C[10]

    • Atomizing Pressure: 2 bar[10]

    • Feed Flow Rate: 3 mL/min[10]

    • Nozzle Diameter: 1.0 mm[10]

  • Spray Drying: Feed the solution into the spray dryer. The solvent rapidly evaporates upon contact with the hot air, forming fine solid dispersion particles.

  • Product Collection: The dried particles are separated from the air stream by a cyclone and collected in the collection vessel.

  • Storage: Store the collected powder in an airtight container inside a desiccator.

Protocol 3: Characterization and Performance Testing

A. Saturation Solubility Study This protocol determines the extent of solubility enhancement.

  • Add an excess amount of the prepared solid dispersion powder (or pure ADG as a control) to a known volume (e.g., 15 mL) of phosphate buffer (pH 7.0 ± 0.05).[10]

  • Place the samples in a shaker water bath set at 37.0 ± 0.5°C and 120 rpm for 24-48 hours to ensure equilibrium is reached.[10]

  • After incubation, withdraw a sample and immediately filter it through a 0.45 µm syringe filter to remove undissolved particles.[10]

  • Dilute the filtrate with a suitable solvent (e.g., methanol) and quantify the concentration of dissolved ADG using a validated analytical method, such as UV-Visible spectrophotometry (at λmax ≈ 225 nm) or HPLC.[10]

  • Calculate the solubility and the fold-increase compared to pure ADG.

B. In Vitro Dissolution Testing This test evaluates the rate at which ADG is released from the formulation.

  • Use a USP Type II (paddle) dissolution apparatus.

  • Set the dissolution medium to 900 mL of a relevant buffer (e.g., phosphate buffer pH 6.8 or 7.0). Maintain the temperature at 37 ± 0.5°C and the paddle speed at 100 rpm.[7][14]

  • Add a precisely weighed amount of the solid dispersion (equivalent to a specific dose of ADG) to each dissolution vessel.

  • Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).[7] Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples and analyze the ADG concentration using HPLC or UV-Vis spectrophotometry.

  • Plot the cumulative percentage of drug released versus time to generate dissolution profiles.

C. Solid-State Characterization

  • X-Ray Diffraction (XRD): Analyze the powder samples to determine their physical state. Pure crystalline ADG will show sharp, distinct peaks, whereas an amorphous form in a successful solid dispersion will show a halo pattern with no sharp peaks.[5][10]

  • Differential Scanning Calorimetry (DSC): Heat the samples at a controlled rate (e.g., 10°C/min). The thermogram of crystalline ADG will show a sharp endothermic peak at its melting point (~243°C). In the solid dispersion, this peak should be absent or significantly broadened, confirming the amorphous conversion.[10]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Analyze samples to identify potential intermolecular interactions (e.g., hydrogen bonding) between ADG and the polymer, which can help stabilize the amorphous form. Shifts in the characteristic peaks of ADG (e.g., -OH and -C=O groups) can indicate such interactions.[5]

Expected Results and Data

Solid dispersion techniques have been shown to dramatically improve the solubility and dissolution of andrographolide.

Table 2: Summary of Andrographolide Solid Dispersion Formulations and Performance

Polymer Preparation Method Drug:Polymer Ratio Solubility Increase (Fold) Reference(s)
Soluplus® Hot-Melt Extrusion 1:9 4.7 [3]
Soluplus® Rotary Evaporation - 1.8 - 4.7 [3]
PEG 6000 Fusion Method 1:9 4.5 [3]
Chitosan Spray Drying 1:1 to 1:5 ~1.75 [10]
PVP-VA 64 Hot-Melt Extrusion 1:9 3.0 [3]
HPMC Spray Drying 1:5.7 2.9 [15]

| Silicon Dioxide | Solvent Evaporation | 1:8 | - |[13] |

Table 3: In Vitro and In Vivo Performance Enhancement

Formulation Type Key Finding Reference(s)
In Vitro Dissolution
Pure Andrographolide <25% release in 120 min [6]
ADG-Chitosan SD 3.1 times faster dissolution rate vs. pure ADG [10]
ADG-Soluplus® SD Time for 50% release (T₁/₂) reduced from >120 min to <10 min [3]
In Vivo Pharmacokinetics
ADG-Soluplus® SD AUC improved by 1.18 to 3.2-fold compared to control [16]

| ADG-PEG 6000 SD | Slight increase in Cmax and AUC compared to control |[16] |

Mechanism of Action: Anti-Inflammatory Signaling

The enhanced bioavailability of andrographolide from solid dispersions is crucial for its therapeutic efficacy. One of its primary mechanisms is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, a key regulator of inflammation.

G Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Activation Stimuli->IKK IkB Phosphorylation of IκBα IKK->IkB Proteasome IκBα Degradation IkB->Proteasome NFkB_Release NF-κB Release & Translocation Proteasome->NFkB_Release Gene Gene Transcription NFkB_Release->Gene to Nucleus Nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) Gene->Cytokines Expression ADG Andrographolide ADG->IKK ADG->NFkB_Release Prevents Translocation

Caption: Andrographolide inhibits the NF-κB inflammatory pathway.

By inhibiting IKK activation and preventing the translocation of NF-κB to the nucleus, andrographolide suppresses the expression of pro-inflammatory genes, such as those for TNF-α, IL-6, and COX-2.[1][17][18]

Conclusion

The solid dispersion technique is a robust and effective strategy for overcoming the solubility and bioavailability limitations of andrographolide.[3] Formulations using carriers like Soluplus®, prepared via scalable methods such as spray drying, have demonstrated significant enhancements in both in vitro dissolution and in vivo absorption.[3][9] These application notes provide a comprehensive framework for the rational design, preparation, and evaluation of andrographolide solid dispersions, paving the way for its successful development into a viable therapeutic agent.

References

Application Notes and Protocols for the Preparation of Andrographolide-Loaded Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide, a diterpenoid lactone extracted from the plant Andrographis paniculata, has garnered significant attention for its wide array of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] However, its clinical translation is hampered by poor aqueous solubility, low bioavailability, and a short biological half-life.[1][5][6][7] Encapsulating andrographolide into nanoparticles presents a promising strategy to overcome these limitations by enhancing its solubility, stability, and therapeutic efficacy.[5][6][7][8]

These application notes provide detailed protocols for the preparation and characterization of andrographolide-loaded nanoparticles using two common platforms: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and Solid Lipid Nanoparticles (SLNs).

Data Presentation: Physicochemical Properties of Andrographolide-Loaded Nanoparticles

The following tables summarize the key quantitative data from various studies on the preparation of andrographolide-loaded nanoparticles, offering a comparative overview of different formulations.

Table 1: Andrographolide-Loaded PLGA Nanoparticles

FormulationPolymerOrganic SolventParticle Size (nm)Zeta Potential (mV)Drug Loading (% w/w)Encapsulation Efficiency (%)Reference
Formulation B50:50 PLGAChloroform173-34.8-80 ± 3.5[1]
Optimized Formulation85:15 PLGAEthyl Acetate135 ± 4-11.7 ± 2.42.6 ± 0.6-[5][8]
Formulation with TPGSPLGA-171.4 ± 11.5-37.60-83[9]
Various Formulations50:50 PLGAVarious112 - 240-10.6 to -23.51.5 - 2.311.5 - 18.2[5]

Table 2: Andrographolide-Loaded Solid Lipid Nanoparticles (SLNs)

FormulationSolid LipidSurfactant(s)Particle Size (nm)Zeta Potential (mV)Drug Loading (% w/w)Encapsulation Efficiency (%)Reference
Optimized AND-SLNGlyceryl MonostearatePoloxamer 407, Span 60193.84-22.8-83.70[10]
AND-SLNs--286.1-20.83.4991.00[6]
AG-loaded SLNCompritol 888 ATOBrij 78---92[8][11]
Optimized SLNsCetyl AlcoholPolysorbate 80154-18.691.4[12]

Experimental Protocols

Protocol 1: Preparation of Andrographolide-Loaded PLGA Nanoparticles via Emulsion Solvent Evaporation

This protocol is adapted from methodologies described in several studies.[1][5]

Materials:

  • Andrographolide

  • Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 or 85:15 lactide to glycolide ratio)

  • Polyvinyl alcohol (PVA)

  • Organic solvent (e.g., Chloroform, Ethyl Acetate)

  • Methanol

  • Deionized water

  • Ice bath

  • Probe sonicator

  • Magnetic stirrer

  • Centrifuge

  • Lyophilizer (optional)

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 2-4% w/v) in deionized water.

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 50 mg) and andrographolide (e.g., 2.5 mg) in a suitable volume of organic solvent (e.g., 3 mL of chloroform or a mixture of ethyl acetate and methanol).[1][5]

  • Emulsification: Add the organic phase to the aqueous phase under continuous stirring. Emulsify the mixture using a probe sonicator (e.g., at 18-20 W for 5 minutes) over an ice bath to prevent overheating.[5]

  • Solvent Evaporation: Place the resulting emulsion on a magnetic stirrer and stir for an extended period (e.g., 17 hours) at room temperature to allow for the complete evaporation of the organic solvent.[5]

  • Nanoparticle Recovery: Centrifuge the nanoparticle suspension at high speed (e.g., 45,000 rpm for 1 hour) to pellet the nanoparticles.[5]

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water three times to remove excess PVA and unencapsulated drug. Resuspend the pellet in deionized water between each wash.

  • Final Product: The washed nanoparticles can be resuspended in deionized water for immediate use or lyophilized for long-term storage.

Protocol 2: Preparation of Andrographolide-Loaded Solid Lipid Nanoparticles (SLNs) via Melt-Emulsification and Ultrasonication

This protocol is based on the method described for preparing andrographolide-loaded SLNs.[10]

Materials:

  • Andrographolide

  • Solid lipid (e.g., Glyceryl monostearate, Compritol 888 ATO)

  • Surfactant(s) (e.g., Poloxamer 407, Span 60, Brij 78)

  • Deionized water

  • Acetone (for emulsion/evaporation/solidifying method)

  • Magnetic stirrer with heating plate

  • Ultrasonicator

  • High-pressure homogenizer (alternative to ultrasonication)

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid by heating it above its melting point (e.g., 50°C ± 2°C for Compritol 888 ATO).[11] Dissolve the andrographolide in the molten lipid.

  • Aqueous Phase Preparation: Heat the aqueous solution containing the surfactant(s) to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.

  • Homogenization: Homogenize the pre-emulsion using a probe ultrasonicator or a high-pressure homogenizer to reduce the particle size to the nanometer range.

  • Nanoparticle Solidification: Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form the SLNs.

  • Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove unencapsulated drug and excess surfactant.

Mandatory Visualizations

experimental_workflow cluster_plga PLGA Nanoparticle Preparation cluster_sln Solid Lipid Nanoparticle Preparation plga_prep_aq Aqueous Phase (PVA in Water) plga_emulsify Emulsification (Sonication) plga_prep_aq->plga_emulsify plga_prep_org Organic Phase (Andrographolide + PLGA in Chloroform/Ethyl Acetate) plga_prep_org->plga_emulsify plga_evap Solvent Evaporation (Magnetic Stirring) plga_emulsify->plga_evap plga_recover Nanoparticle Recovery (Centrifugation) plga_evap->plga_recover plga_wash Washing plga_recover->plga_wash plga_final Final Product (Suspension or Lyophilized Powder) plga_wash->plga_final sln_prep_lipid Lipid Phase (Andrographolide in Molten Lipid) sln_pre_emulsion Pre-emulsion Formation (High-Speed Stirring) sln_prep_lipid->sln_pre_emulsion sln_prep_aq Aqueous Phase (Surfactant in Water) sln_prep_aq->sln_pre_emulsion sln_homogenize Homogenization (Ultrasonication/HPH) sln_pre_emulsion->sln_homogenize sln_solidify Nanoparticle Solidification (Cooling) sln_homogenize->sln_solidify sln_purify Purification (Dialysis/Centrifugation) sln_solidify->sln_purify sln_final Final Product (SLN Dispersion) sln_purify->sln_final

Caption: Experimental workflow for the preparation of andrographolide-loaded nanoparticles.

signaling_pathway cluster_cancer Anticancer Mechanisms of Andrographolide andro Andrographolide-Loaded Nanoparticles nfkb NF-κB Pathway andro->nfkb Inhibits jak_stat JAK/STAT Pathway andro->jak_stat Inhibits pi3k_akt PI3K/AKT/mTOR Pathway andro->pi3k_akt Inhibits mapk MAPK Pathway andro->mapk Inhibits apoptosis Induction of Apoptosis nfkb->apoptosis anti_angiogenesis Inhibition of Angiogenesis nfkb->anti_angiogenesis cell_cycle_arrest Cell Cycle Arrest (G0/G1 or G2/M) jak_stat->cell_cycle_arrest pi3k_akt->cell_cycle_arrest mapk->apoptosis

Caption: Key signaling pathways modulated by andrographolide in cancer therapy.

Discussion

The preparation of andrographolide-loaded nanoparticles using either PLGA or solid lipids offers distinct advantages for improving the therapeutic potential of this promising natural compound. PLGA nanoparticles are biodegradable and biocompatible, offering sustained drug release.[5] SLNs, on the other hand, are composed of physiological lipids, which can enhance oral bioavailability and lymphatic targeting.[10]

The choice of formulation parameters, such as the polymer or lipid type, drug-to-carrier ratio, and surfactant, significantly influences the physicochemical properties and in vitro/in vivo performance of the nanoparticles.[5] For instance, the use of different organic solvents in the PLGA formulation process can alter the particle size and drug loading efficiency.[5]

Andrographolide exerts its anticancer effects by modulating multiple signaling pathways, including the NF-κB, JAK/STAT, PI3K/AKT/mTOR, and MAPK pathways.[2][7][13] By inhibiting these pathways, andrographolide can induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis in cancer cells.[2] The delivery of andrographolide via nanoparticles can enhance its efficacy by increasing its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[5]

Conclusion

The protocols and data presented here provide a comprehensive guide for the formulation and characterization of andrographolide-loaded nanoparticles. These nanodelivery systems hold great promise for enhancing the therapeutic efficacy of andrographolide in various applications, particularly in cancer therapy and inflammatory diseases. Further research and optimization are warranted to translate these promising formulations into clinical practice.

References

Application Notes and Protocols: Andrographolide as a Potential Therapeutic Agent for Dengue Virus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Dengue virus (DENV), a mosquito-borne flavivirus, is a significant global health threat, with an estimated 100 million symptomatic infections occurring annually[1][2]. The absence of approved antiviral drugs highlights the urgent need for novel therapeutic strategies[1][3][2]. Andrographolide, a bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has emerged as a promising candidate due to its broad-spectrum antiviral properties, including activity against DENV[1][4][5][6]. These notes provide a summary of its antiviral activity, mechanism of action, and key experimental protocols for its evaluation.

Mechanism of Action Andrographolide exerts its anti-dengue effects through multiple mechanisms, primarily by modulating host cellular pathways to create an unfavorable environment for viral replication. Time-of-addition studies have shown that its activity is most pronounced during a post-infection stage, suggesting it interferes with viral replication rather than entry[1][3][2][7].

Key mechanisms include:

  • Inhibition of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is crucial for the inflammatory response often hijacked by DENV. Andrographolide has been shown to inhibit NF-κB activation, which can reduce the expression of pro-inflammatory cytokines and disrupt viral replication[8][9][10][11]. Mechanistically, it can form a covalent adduct with cysteine 62 of the p50 subunit of NF-κB, blocking its ability to bind to DNA[10][11].

  • Modulation of JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway is another critical component of the host immune response. Andrographolide and its derivatives can downregulate the activation of this pathway, thereby controlling the inflammatory cascade induced by DENV infection[12][13][14].

  • Upregulation of Heme Oxygenase 1 (HO-1): Andrographolide can upregulate the expression of HO-1, an enzyme with cytoprotective and antiviral properties[8][15]. Increased HO-1 levels can inhibit the synthesis of DENV proteins and the replication of viral RNA[15].

  • Interaction with Cellular Chaperones: Proteomic studies have identified that andrographolide treatment alters the expression of cellular proteins involved in chaperone activities, such as Glucose Regulated Protein 78 (GRP78)[8][4]. This suggests that andrographolide may interfere with the DENV's ability to co-opt the host's protein-folding machinery, which is essential for producing functional viral proteins[4].

G cluster_0 DENV Infection cluster_1 Host Cell Response cluster_2 Therapeutic Intervention DENV Dengue Virus Infection NFkB NF-κB Pathway Activation DENV->NFkB JAKSTAT JAK-STAT Pathway Activation DENV->JAKSTAT Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation Replication Viral Replication Support NFkB->Replication JAKSTAT->Inflammation Andro Andrographolide Andro->NFkB Andro->JAKSTAT

Proposed inhibitory action of Andrographolide on host signaling pathways during DENV infection.

Data Presentation: In Vitro Antiviral Activity

The antiviral efficacy of andrographolide against various DENV serotypes has been quantified across different cell lines. The following table summarizes the key quantitative data from published studies.

CompoundVirusCell LineAssay TypeEndpointValueCitation
AndrographolideDENV-2HepG2Virus OutputEC₅₀21.304 µM[1][2][12]
AndrographolideDENV-2HeLaVirus OutputEC₅₀22.739 µM[1][3][2][12]
AndrographolideDENV-2HEK293T/17Virus ProductionEC₅₀35.2 ± 2.5 µM[16]
AndrographolideDENV-2C6/36Viral Inhibition% Inhibition97.23% at 15.62 µg/mL[6][7][12]
A. paniculata Methanolic ExtractDENVVero E6Viral InhibitionIC₅₀20 µg/mL[12]

EC₅₀: 50% effective concentration; IC₅₀: 50% inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for the consistent evaluation of andrographolide's therapeutic potential. Below are protocols for key experiments cited in the literature.

G cluster_0 Toxicity Assessment cluster_1 Antiviral Efficacy Assessment cluster_2 Endpoint Analysis start Start: Cell Culture (e.g., HepG2, Vero) MTT_1 Seed cells in 96-well plate start->MTT_1 AV_1 Infect cells with DENV (e.g., MOI of 5) start->AV_1 MTT_2 Treat with serial dilutions of Andrographolide MTT_1->MTT_2 MTT_3 Incubate for 24-48h MTT_2->MTT_3 MTT_4 Add MTT reagent MTT_3->MTT_4 MTT_5 Measure Absorbance MTT_4->MTT_5 MTT_6 Calculate CC₅₀ MTT_5->MTT_6 AV_2 Treat with non-toxic concentrations of Andrographolide AV_1->AV_2 AV_3 Incubate for 24h AV_2->AV_3 AV_4 Harvest Cells & Supernatant AV_3->AV_4 Plaque Plaque Assay (Quantify infectious virus) AV_4->Plaque qPCR qRT-PCR (Quantify viral RNA) AV_4->qPCR Flow Flow Cytometry (% Infected Cells) AV_4->Flow

General experimental workflow for evaluating the anti-DENV activity of Andrographolide.
Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration range at which andrographolide is non-toxic to the host cells, a critical step before assessing antiviral activity[6].

  • Materials:

    • Host cells (e.g., Vero, HepG2, A549)

    • 96-well cell culture plates

    • Complete growth medium

    • Andrographolide stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Microplate reader (570 nm or 595 nm)[6]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

    • Prepare serial dilutions of andrographolide in culture medium. The final DMSO concentration should be non-toxic (e.g., <0.1%).

    • Remove the old medium from the cells and add 100 µL of the prepared andrographolide dilutions. Include wells for "cells only" (negative control) and "vehicle control" (DMSO).

    • Incubate the plate for 24-48 hours (matching the duration of the antiviral assay).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm or 595 nm using a microplate reader.

    • Calculate the 50% cytotoxicity concentration (CC₅₀) by plotting cell viability (%) against compound concentration.

Plaque Reduction Assay

This assay quantifies the amount of infectious virus released from cells following treatment with andrographolide[8][16].

  • Materials:

    • Vero cells (or other permissive cell line)

    • 6-well or 12-well cell culture plates

    • DENV stock of known titer

    • Andrographolide at non-toxic concentrations

    • Serum-free medium

    • Overlay medium (e.g., 1% methylcellulose or agarose in 2X MEM)

    • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Procedure:

    • Seed Vero cells in 6-well plates to form a confluent monolayer.

    • Infect the cell monolayer with DENV (e.g., at a multiplicity of infection - MOI - of 5) for 2 hours at 37°C[8][16].

    • After incubation, remove the virus inoculum and wash the cells with PBS.

    • Add 2 mL of culture medium containing different non-toxic concentrations of andrographolide or a vehicle control (DMSO).

    • Incubate for 24 hours[8][16].

    • Collect the culture supernatant. This contains the progeny virus to be titered.

    • Prepare 10-fold serial dilutions of the collected supernatants.

    • Infect fresh Vero cell monolayers with 100 µL of each dilution for 2 hours.

    • Remove the inoculum and overlay the cells with 2 mL of the overlay medium.

    • Incubate for 5-7 days until plaques are visible.

    • Fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet solution.

    • Count the plaques and calculate the viral titer (Plaque Forming Units/mL). The reduction in titer compared to the vehicle control indicates antiviral activity.

Viral RNA Quantification (qRT-PCR)

This method measures the effect of andrographolide on the replication of viral genetic material[5][6].

  • Materials:

    • Infected and treated cell lysates or supernatants

    • Viral RNA extraction kit

    • Reverse transcriptase enzyme

    • DENV-specific primers and probe (e.g., targeting the 5' UTR)

    • SYBR Green or TaqMan master mix[5]

    • qRT-PCR instrument

  • Procedure:

    • Infect and treat cells with andrographolide as described in the Plaque Reduction Assay (Steps 1-5).

    • Harvest the cells or collect the supernatant.

    • Extract total viral RNA using a commercial kit according to the manufacturer's instructions.

    • Perform reverse transcription to synthesize cDNA from the viral RNA.

    • Set up the quantitative PCR reaction using the cDNA, DENV-specific primers, and a suitable master mix. Include a no-template control and a standard curve of known viral RNA copies.

    • Run the reaction on a real-time PCR instrument.

    • Analyze the data to determine the number of viral RNA copies. A reduction in copy number in andrographolide-treated samples compared to the control indicates inhibition of viral replication.

Conclusion Andrographolide demonstrates significant potential as an anti-dengue therapeutic agent by inhibiting viral replication through the modulation of host pathways like NF-κB and JAK-STAT[8][12]. The provided quantitative data establishes its in vitro efficacy, and the detailed protocols offer a framework for further investigation and validation. Future studies should focus on in vivo efficacy, bioavailability, and the development of andrographolide derivatives with improved therapeutic indices to advance its journey from a promising natural product to a clinical candidate for dengue fever treatment.

References

Troubleshooting & Optimization

Andrographolide Nanoemulsion Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing the preparation of andrographolide nanoemulsions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the formulation and characterization of andrographolide-loaded nanoemulsions.

Q1: My andrographolide loading is very low. How can I improve its solubility in the oil phase?

A1: Low aqueous solubility of andrographolide is a primary challenge.[1][2] To improve loading capacity, focus on selecting appropriate excipients:

  • Oil Selection: The solubility of andrographolide varies significantly among different oils. Systematic screening is crucial. For instance, α-tocopherol has shown to be a good solvent.[1]

  • Co-solvents: Incorporating a co-solvent like ethanol into the oil phase can dramatically increase andrographolide solubility. Mixtures of oil and ethanol (e.g., 1:1 w/w) have been shown to significantly enhance the solubilization capacity.[1]

  • Surfactant/Co-surfactant Selection: The choice of surfactants and co-surfactants also influences drug solubility. Screen various options to find the most effective system for your chosen oil.[3][4]

Q2: The droplet size of my nanoemulsion is too large (>200 nm) or the Polydispersity Index (PDI) is high (>0.3). What should I adjust?

A2: Achieving a small, uniform droplet size is critical for stability and bioavailability. Consider the following factors:

  • Homogenization Parameters (High-Energy Methods):

    • Pressure: Increasing homogenization pressure generally leads to smaller droplet sizes. However, excessive pressure can sometimes have a detrimental effect.[5] An optimal pressure of 20,000 psi has been identified in some studies.[5][6]

    • Number of Cycles: Increasing the number of homogenization cycles can further reduce droplet size and PDI. An optimum of 5-6 cycles is often effective.[1][5][6] Over-processing (e.g., too many cycles at very high pressure) can sometimes lead to an increase in particle size and PDI.[5]

  • Composition (Low-Energy Methods):

    • Water Addition Rate: In the Phase Inversion Composition (PIC) method, the rate at which water is added to the oil/surfactant mixture is critical. A slow, controlled addition rate is necessary for the formation of small droplets.[7]

    • Stirring Speed: Higher mixing speeds during the phase inversion process can help reduce the average droplet size.[8]

  • Formulation Components: The ratio of oil to surfactant (O/S) is a key parameter. A sufficient amount of surfactant is needed to stabilize the oil-water interface and prevent droplet coalescence.

Q3: My nanoemulsion is unstable and shows signs of creaming, coalescence, or phase separation over time. How can I improve its stability?

A3: Nanoemulsions are thermodynamically unstable systems, and long-term stability is a common goal.[5]

  • Zeta Potential: A higher absolute zeta potential value (typically > |30| mV) indicates greater electrostatic repulsion between droplets, leading to better stability. However, stable nanoemulsions have been formulated with lower zeta potentials (e.g., -11 mV).[5] The choice of surfactants and pH of the aqueous phase can modulate the zeta potential.

  • Surfactant Selection: Use surfactants with an appropriate Hydrophilic-Lipophilic Balance (HLB) value for your oil phase to ensure proper stabilization. Nonionic surfactants like Tween 80, Cremophor EL, and Kolliphor RH 40 are commonly used due to their low toxicity and stability over a range of pH values.[1][4]

  • Storage Conditions: Store nanoemulsions at recommended temperatures (e.g., 4°C or 25°C). Stability studies have shown that optimized formulations can remain stable for up to 90 days with no significant change in droplet size or drug content.[1][9]

  • Accelerated Stability Testing: Perform centrifugation at high speeds (e.g., 10,000 rpm for 30 minutes) immediately after preparation to quickly assess stability against creaming or phase separation.[5]

Q4: Which preparation method should I choose: a high-energy or low-energy method?

A4: The choice depends on available equipment, scalability, and desired formulation characteristics.

  • High-Energy Methods (e.g., High-Pressure Homogenization, Microfluidization, Ultrasonication): These methods use mechanical force to break down large droplets into nano-sized ones. They are highly effective for producing small and uniform nanoemulsions.[5][10] Microfluidization, for example, is a robust technique for achieving this.[5][6]

  • Low-Energy Methods (e.g., Phase Inversion Composition - PIC, Phase Inversion Temperature - PIT): These methods rely on the chemical energy released during phase transitions.[8] The PIC method, which involves changing the system's composition at a constant temperature, is an attractive option as it does not require expensive equipment and can be performed at room or elevated temperatures.[7][11][12]

Data Presentation: Formulation & Process Parameters

Quantitative data is summarized below to aid in the selection of starting parameters for your experiments.

Table 1: Solubility of Andrographolide in Various Excipients Crucial for selecting the oil phase and surfactants to maximize drug loading.

Excipient TypeVehicleSolubility (mg/mL, mean ± SD)Reference
Oil α-tocopherol2.51 ± 0.25[1]
Oil + Co-solvent α-tocopherol + Ethanol (1:1)10.67 ± 2.89[1]
Oil + Co-solvent Triacetin + Ethanol (1:1)10.57 ± 1.05[1]
Surfactant Tween 203.06 ± 0.44[1]
Surfactant Cremophor EL2.57 ± 0.19[1]

Table 2: Optimized Andrographolide Nanoemulsion Formulation Parameters Comparison of successful formulations and their key characteristics.

Formulation ComponentStudy 1Study 2Study 3
Drug AndrographolideAndrographolideAndrographolide Complex (AHPC)
Oil Phase α-tocopherol (+ Ethanol)Coconut, Sesame, Jojoba Oil (2:1:1)Glyceryl Monocaprylate (GMC)
Surfactant(s) Cremophor ELTween 80 & Lecithin (4:1)RH-40
Co-surfactant(s) -Ethanol & Propylene Glycol (1:1)Transcutol HP
Preparation Method High-Pressure HomogenizationMicrofluidizationSelf-emulsification
Droplet Size (nm) 122 ± 11176.6 ± 1.8116.50 ± 5.99
PDI 0.0160.332 ± 0.0040.29 ± 0.03
Zeta Potential (mV) Not Reported-11.78 ± 0.11Not Reported
Drug Loading (%LC) Not Reported0.32 ± 0.000.32 ± 0.01
Encapsulation Eff. (%EE) ~96% (after 90 days)94.8 ± 0.896.43 ± 2.27
Reference [1][5][3][13]

Table 3: Effect of Microfluidization Process Parameters on Nanoemulsion Properties Illustrates the impact of varying pressure and homogenization cycles on final droplet characteristics.

Pressure (psi)Homogenization CyclesDroplet Size (nm)PDIZeta Potential (mV)Reference
15,0003~190~0.35~ -10.5[5][14]
20,0005~177~0.33~ -11.8[5][14]
25,0007~185~0.38~ -11.0[5][14]

Experimental Protocols & Methodologies

Detailed protocols for key experiments in andrographolide nanoemulsion preparation and characterization are provided below.

Protocol 1: High-Pressure Homogenization (HPH) Method

  • Preparation of Oil Phase: Dissolve a precise amount of andrographolide (e.g., 30 mg) in the selected oil or oil/co-solvent mixture (e.g., 4 g of α-tocopherol and ethanol, 1:1 w/w).[1]

  • Preparation of Aqueous Phase: Prepare the aqueous phase, which typically contains distilled water and may include a hydrophilic surfactant.

  • Pre-homogenization: Add the oil phase to the aqueous phase containing the surfactant (e.g., 2 g of Cremophor EL in 6 g of water). Homogenize this coarse emulsion using a high-speed homogenizer (e.g., 24,000 rpm for 10 minutes) to form a pre-emulsion.[1]

  • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer or microfluidizer at a set pressure and for a specific number of cycles (e.g., 1,500 bar / ~21,750 psi for 6 cycles).[1] The optimal parameters should be determined experimentally.[5][6]

  • Characterization: Analyze the resulting nanoemulsion for droplet size, PDI, and zeta potential.

Protocol 2: Phase Inversion Composition (PIC) Method

  • Prepare Surfactant-Oil Mixture: Dissolve the selected surfactant(s) (e.g., Span 80, Tween 80) and andrographolide into the oil phase under magnetic stirring.[11]

  • Temperature Control (Optional but recommended): Place both the surfactant-oil mixture and the aqueous phase (distilled water) in a water bath to reach a desired, constant temperature. Elevated temperatures (e.g., 70°C) can facilitate the formation of smaller droplets.[11]

  • Titration: Add the aqueous phase dropwise to the surfactant-oil mixture under continuous, moderate stirring.[7][11] Phase inversion from a W/O to an O/W emulsion will occur at a critical water concentration.

  • Cooling & Dilution: Once the phase inversion is complete, cool the sample to ambient temperature. Excess water can be added to dilute the nanoemulsion to the desired concentration.[11]

  • Characterization: Evaluate the final product for its physicochemical properties.

Protocol 3: Characterization of Andrographolide Nanoemulsion

  • Droplet Size, PDI, and Zeta Potential: Dilute the nanoemulsion sample appropriately with deionized water and analyze using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).[4]

  • Entrapment Efficiency (%EE) and Drug Loading (%LC):

    • Separate the free (un-entrapped) andrographolide from the nanoemulsion. This can be done by ultracentrifugation.

    • Quantify the total amount of andrographolide in the formulation (W_total) and the amount of free drug in the supernatant (W_free).

    • The amount of drug in the nanoemulsion droplets (W_entrapped) is W_total - W_free.

    • Calculate %EE = (W_entrapped / W_total) x 100.[5][13]

    • Calculate %LC = (W_entrapped / Total weight of nanoemulsion) x 100.[5][13]

    • Quantification is typically performed using a validated HPLC-UV method.[1][15]

Visualized Workflows and Logic Diagrams

Diagram 1: High-Energy Preparation Workflow

HighEnergyWorkflow start Start prep_oil Prepare Oil Phase: Dissolve Andrographolide in Oil/Co-solvent start->prep_oil pre_homo Pre-homogenization (High-Speed Stirring) prep_oil->pre_homo prep_aq Prepare Aqueous Phase: Water + Surfactant prep_aq->pre_homo hph High-Pressure Homogenization / Microfluidization pre_homo->hph Coarse Emulsion char Characterization: Size, PDI, Zeta, %EE hph->char Nanoemulsion end End char->end

A typical workflow for preparing nanoemulsions using high-energy methods.

Diagram 2: Low-Energy (PIC) Preparation Workflow

LowEnergyWorkflow start Start mix_oil_surf Prepare Oil Phase: Mix Oil, Surfactant(s), and Andrographolide start->mix_oil_surf heat Equilibrate Temperature (Oil & Water Phases) mix_oil_surf->heat titrate Slowly Add Water to Oil Phase with Constant Stirring heat->titrate inversion Phase Inversion Occurs (W/O -> O/W) titrate->inversion cool_dilute Cool to Ambient Temp & Dilute if Necessary inversion->cool_dilute characterize Characterization cool_dilute->characterize end End characterize->end

The process flow for the Phase Inversion Composition (PIC) method.

Diagram 3: Troubleshooting Logic Flow

TroubleshootingFlow issue issue action action start_node Problem Identified issue_size Droplet Size > 200nm or PDI > 0.3? start_node->issue_size issue_stability Poor Stability? (Creaming/Separation) issue_size->issue_stability No action_hph Increase HPH Pressure/ Cycles or Optimize Surfactant Ratio issue_size->action_hph Yes (High-Energy) action_pic Decrease Water Addition Rate or Increase Stirring Speed issue_size->action_pic Yes (Low-Energy) issue_loading Low Drug Loading? issue_stability->issue_loading No action_zeta Check Zeta Potential. Modify Surfactant or pH to Increase Repulsion. issue_stability->action_zeta Yes action_oil Screen Oils/Co-solvents for Higher Drug Solubility. issue_loading->action_oil Yes action_surfactant Re-screen Surfactants. Ensure proper HLB & concentration. action_zeta->action_surfactant

A decision-making diagram to troubleshoot common formulation issues.

References

Technical Support Center: Andrographolide Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with andrographolide in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: I'm seeing variable or lower-than-expected activity of andrographolide in my cell-based assays. What could be the cause?

A1: Variability in andrographolide's biological activity in cell culture is frequently linked to its inherent instability in standard culture media. The physiological pH of most cell culture media (typically 7.2-7.4) contributes to the degradation of andrographolide over time. This degradation leads to a decrease in the effective concentration of the active compound, resulting in inconsistent or diminished biological effects in your experiments.

Q2: How stable is andrographolide in aqueous solutions and cell culture media?

A2: Andrographolide's stability is highly dependent on pH and temperature. It is most stable in acidic conditions (pH 3-5).[1] In solutions with a pH of 6.0 and 8.0, its degradation accelerates significantly.[2][3][4] Since most cell culture media are buffered to a physiological pH of around 7.4, andrographolide is known to be unstable under these conditions. Studies have shown that in aqueous solutions at a pH of 8.0 and 25°C, the shelf-life (t90%) of andrographolide is only 1.1 days.[5] While specific half-life data in common media like DMEM or RPMI-1640 is limited, significant degradation (30-60%) has been observed in various liquid food systems within 24 hours, which, like cell culture media, are complex aqueous environments.

Q3: What are the degradation products of andrographolide and are they active?

A3: Andrographolide degrades into several products depending on the pH. Under basic conditions, which are relevant to cell culture media, degradation products include 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, and 14-deoxy-11,14-dehydroandrographolide.[3][4] These degradation products have consistently shown reduced anti-inflammatory and cytotoxic effects compared to the parent andrographolide molecule.[3][4]

Q4: How does temperature affect the stability of andrographolide?

A4: Increased temperature significantly accelerates the degradation of andrographolide.[6] The degradation follows first-order kinetics, and the rate constant increases with rising temperature.[2][3][4] Therefore, it is crucial to handle and store andrographolide solutions appropriately to minimize thermal degradation.

Q5: Can serum in the cell culture media affect the stability of andrographolide?

A5: Yes, the presence of serum proteins can influence the stability of compounds in cell culture media. One study indicated that andrographolide is most stable in bovine serum compared to other biological media like mice homogenate.[1] This suggests that protein binding may offer a protective effect, potentially increasing its half-life in serum-containing media compared to serum-free formulations. However, the extent of this stabilization in typical cell culture media (e.g., with 10% FBS) requires specific experimental validation.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Experimental Results
Possible Cause Troubleshooting Step Expected Outcome
Andrographolide Degradation Prepare fresh andrographolide stock solutions for each experiment. Avoid using stock solutions that have been stored for extended periods, especially at room temperature or in alkaline buffers.Consistent and reproducible biological activity in your assays.
Minimize the incubation time of andrographolide with cells as much as experimentally feasible.Reduced impact of degradation on the final experimental outcome.
Consider a media change with freshly prepared andrographolide during long-term experiments (e.g., >24 hours).Maintenance of a more stable concentration of active andrographolide throughout the experiment.
Inaccurate Concentration Verify the concentration of your andrographolide stock solution using a validated analytical method like HPLC.Accurate and reliable starting concentrations for your experiments.
Issue 2: Complete Loss of Andrographolide Activity
Possible Cause Troubleshooting Step Expected Outcome
Prolonged Storage of Solutions Discard old stock solutions and prepare a fresh batch from the powdered compound.Restoration of the expected biological activity.
Inappropriate Solvent Ensure that the solvent used to dissolve andrographolide is compatible and does not accelerate its degradation. DMSO is a commonly used solvent.Proper dissolution and minimized solvent-induced degradation.
High Temperature Exposure Store andrographolide stock solutions at -20°C or -80°C and minimize exposure to light and elevated temperatures.Preservation of the compound's integrity and activity.

Quantitative Data on Andrographolide Stability

The stability of andrographolide is significantly influenced by pH and temperature. The degradation follows first-order kinetics. The following table summarizes the degradation rate constants (k) and predicted shelf-life (t90%) at 25°C in different pH solutions.

pHRate Constant (k) at 25°C (per day)Predicted Shelf-life (t₉₀%) at 25°C
2.06.5 x 10⁻⁵4.3 years
6.02.5 x 10⁻³41 days
8.09.9 x 10⁻²1.1 days

Data extrapolated from heat-accelerated studies.[2]

Experimental Protocols

Protocol for Assessing Andrographolide Stability in Cell Culture Media

This protocol outlines a method to determine the stability of andrographolide in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • Andrographolide powder
  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (optional, for mobile phase modification)
  • Sterile microcentrifuge tubes

2. Procedure:

  • Prepare Andrographolide Stock Solution: Prepare a concentrated stock solution of andrographolide (e.g., 10 mM) in DMSO.
  • Spike Cell Culture Media: Dilute the andrographolide stock solution into the cell culture medium (with and without serum) to the final desired experimental concentration (e.g., 10 µM). Prepare enough volume for all time points.
  • Incubation: Incubate the andrographolide-spiked media at 37°C in a CO₂ incubator to mimic experimental conditions.
  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect aliquots of the media.
  • Sample Preparation:
  • For serum-containing media, perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile to 1 volume of the media sample.
  • For serum-free media, a direct injection may be possible, but a dilution with the mobile phase is recommended.
  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to an HPLC vial for analysis.
  • HPLC Analysis:
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid) is typically used. For example, a gradient from 30% to 70% acetonitrile over 15 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at approximately 223 nm.
  • Injection Volume: 10-20 µL.
  • Data Analysis:
  • Generate a standard curve using known concentrations of andrographolide.
  • Quantify the concentration of andrographolide in the collected samples at each time point by comparing the peak area to the standard curve.
  • Plot the concentration of andrographolide versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) in the specific cell culture medium.

Signaling Pathways and Experimental Workflows

Andrographolide's Impact on Key Signaling Pathways

Andrographolide exerts its biological effects, including anti-inflammatory, anti-cancer, and immunomodulatory activities, by modulating several key signaling pathways. Understanding these pathways is crucial for interpreting experimental results. Andrographolide has been shown to inhibit pathways such as NF-κB, PI3K/Akt, and MAPK, which are involved in processes like inflammation, cell survival, and proliferation.[5][7][8][9][10][11][12][13]

andrographolide_pathways andro Andrographolide nfkb NF-κB Pathway andro->nfkb Inhibits pi3k_akt PI3K/Akt Pathway andro->pi3k_akt Inhibits mapk MAPK Pathway andro->mapk Modulates inflammation Inflammation nfkb->inflammation apoptosis Apoptosis nfkb->apoptosis proliferation Cell Proliferation nfkb->proliferation pi3k_akt->apoptosis pi3k_akt->proliferation angiogenesis Angiogenesis pi3k_akt->angiogenesis mapk->apoptosis mapk->proliferation

Caption: Andrographolide's modulation of key cellular signaling pathways.

Experimental Workflow for Assessing Andrographolide Stability

The following diagram illustrates a typical workflow for determining the stability of andrographolide in cell culture media.

stability_workflow start Start prep_media Prepare Andrographolide-spiked Cell Culture Media start->prep_media incubate Incubate at 37°C prep_media->incubate sample Collect Aliquots at Time Points incubate->sample prep_sample Sample Preparation (Protein Precipitation) sample->prep_sample hplc HPLC Analysis prep_sample->hplc analyze Data Analysis (Quantification & Half-life) hplc->analyze end End analyze->end

Caption: A typical experimental workflow for stability assessment.

Logical Relationship for Troubleshooting Inconsistent Results

This diagram outlines the logical steps to troubleshoot inconsistent experimental outcomes when using andrographolide.

troubleshoot_logic start Inconsistent Results? check_fresh Was Andrographolide Solution Freshly Prepared? start->check_fresh check_storage Was Stock Solution Stored Properly? check_fresh->check_storage Yes outcome_stable Likely a Stability Issue check_fresh->outcome_stable No check_incubation Was Incubation Time Minimized? check_storage->check_incubation Yes check_storage->outcome_stable No check_concentration Was Stock Concentration Verified? check_incubation->check_concentration Yes check_incubation->outcome_stable No outcome_concentration Likely a Concentration Issue check_concentration->outcome_concentration No outcome_other Consider Other Experimental Variables check_concentration->outcome_other Yes

Caption: Troubleshooting logic for inconsistent andrographolide results.

References

Technical Support Center: Enhancing the Oral Bioavailability of Andrographolide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the low oral bioavailability of andrographolide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of andrographolide?

Andrographolide's low oral bioavailability, reported to be as low as 2.67%, is attributed to several factors:

  • Poor Aqueous Solubility: As a lipophilic molecule (log P = 2.63), andrographolide has very low solubility in water (approximately 3.29 µg/mL), which limits its dissolution in the gastrointestinal fluids—a prerequisite for absorption.[1][2][3]

  • First-Pass Metabolism: Andrographolide undergoes extensive metabolism in the liver and intestines.[1][4] The primary metabolic pathways include glucuronidation and sulfonation, converting the active drug into more water-soluble, excretable conjugates.[2][5][6]

  • P-glycoprotein (P-gp) Efflux: It is a substrate for the P-gp efflux pump in the intestines, which actively transports the compound back into the gut lumen, reducing net absorption.[4]

  • Chemical Instability: The molecule can be hydrolyzed and degraded in the neutral to alkaline environment of the intestine.[1][4]

  • Site-Specific Absorption: Absorption appears to be primarily in the upper gastrointestinal tract.[1]

Q2: What are the main formulation strategies to overcome these bioavailability issues?

Several advanced formulation strategies have been developed to enhance the oral bioavailability of andrographolide. These can be broadly categorized as:

  • Lipid-Based Formulations: Systems like nanoemulsions, microemulsions, and Self-Microemulsifying Drug Delivery Systems (SMEDDS) improve solubility and can bypass first-pass metabolism via lymphatic uptake.[1][2][7]

  • Nanoparticle Systems: Encapsulating andrographolide in polymeric nanoparticles, solid lipid nanoparticles (SLNs), or pH-sensitive nanoparticles protects it from degradation, enhances solubility due to a large surface area-to-volume ratio, and can facilitate targeted delivery.[1][8][9]

  • Solid Dispersions: Creating an amorphous dispersion of andrographolide with a hydrophilic polymer carrier (like PVP K30) prevents crystallization and significantly improves the dissolution rate.[3][10][11]

  • Complexation: Using agents like β-cyclodextrins to form inclusion complexes that enhance the aqueous solubility of the andrographolide molecule.[5][6]

  • Use of Bioenhancers: Co-administering with bioenhancers like piperine, which can inhibit metabolic enzymes and P-gp efflux, thereby increasing systemic exposure.[5][6][12]

Troubleshooting Guides

Guide 1: Issues with Nanoparticle Formulations (e.g., Polymeric NPs, SLNs)
Problem Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency (%EE) 1. Poor miscibility of the drug with the polymer/lipid matrix.2. Drug leakage into the external aqueous phase during formulation.3. Suboptimal drug-to-polymer/lipid ratio.1. Select a polymer or lipid with better affinity for andrographolide.2. Optimize the emulsification/homogenization process. For solvent evaporation methods, use a solvent in which the drug is highly soluble but the polymer is only moderately soluble.3. Systematically vary the drug-to-carrier ratio to find the optimal loading capacity.
Large Particle Size or High Polydispersity Index (PDI) 1. Inefficient energy input during homogenization or sonication.2. Aggregation of nanoparticles due to insufficient stabilizer.3. Polymer/lipid concentration is too high, leading to increased viscosity.1. Increase homogenization speed/time or sonication amplitude/duration.2. Increase the concentration of the stabilizer (e.g., Pluronic F-68, PVA).3. Reduce the concentration of the polymer or lipid in the formulation.
Instability During Storage (Particle Aggregation/Drug Leakage) 1. Zeta potential is too low (insufficient electrostatic repulsion).2. In SLNs, lipid polymorphism can cause drug expulsion over time.3. Chemical degradation of the drug or carrier.1. For electrostatic stabilization, aim for a zeta potential of >|±30 mV| by adjusting pH or adding charged surfactants.2. Incorporate a liquid lipid (oil) into the solid lipid matrix to create less perfect crystals (Nanostructured Lipid Carriers - NLCs).3. Store samples at recommended temperatures (e.g., 4°C) and protect from light. Consider lyophilization for long-term storage.
Guide 2: Issues with Solid Dispersion Formulations
Problem Potential Cause(s) Recommended Solution(s)
Drug Recrystallization During Storage 1. The formulation is in a thermodynamically unstable amorphous state.2. Inappropriate polymer selection; weak interaction between drug and carrier.3. High humidity or temperature during storage.1. Increase the drug-to-polymer ratio to ensure complete molecular dispersion.2. Select a polymer with strong hydrogen bonding potential with andrographolide (e.g., PVP, HPMC).3. Store the solid dispersion in desiccated, airtight containers at controlled room temperature.
Low Dissolution Rate Despite Amorphous State 1. Poor wettability of the solid dispersion powder.2. High polymer concentration forms a viscous gel layer upon contact with dissolution media, hindering drug release.3. The chosen polymer itself has low solubility in the test media.1. Incorporate a surfactant (e.g., Kolliphor EL, SDS) into the formulation.[11]2. Optimize the drug-to-polymer ratio; avoid excessive polymer.3. Ensure the selected polymer is highly soluble under the pH conditions of the dissolution test.

Quantitative Data Summary

The following tables summarize the reported improvements in the oral bioavailability of andrographolide using various formulation strategies.

Table 1: Enhancement of Andrographolide Bioavailability with Different Formulations

Formulation StrategyCarrier/ExcipientsAnimal ModelFold Increase in Bioavailability (Approx.)Reference
pH-Sensitive Nanoparticles Eudragit® EPO, Pluronic® F-68Wistar Rats2.2-fold (AUC)[8]
Solid Dispersion (SD) PVP K30, Kolliphor ELRats3.0-fold (AUC)[11]
Solid Lipid Nanoparticles (SLN) Not specifiedNot specified2.4-fold[10]
Nanoemulsion (NE) α-tocopherol, Ethanol, Cremophor ELRats5.9-fold (Relative Bioavailability)[7]
SMEDDS (Extract) Capryol 90, Kolliphor RH 40, LabrasolNot specified15-fold (Absorption)[10]
Inclusion Complex Hydroxypropyl-β-cyclodextrinNot specified1.6-fold[10]

Table 2: Effect of Solubilizers and Bioenhancers on Andrographolide Bioavailability in Beagle Dogs

Formulation Group (Oral Dose: 3 mg/kg Andrographolide)Relative Bioavailability Increase (Day 1)Relative Bioavailability Increase (Day 7)Reference
A. paniculata + 50% w/w β-cyclodextrin~131%Not Reported[5][6][12]
A. paniculata + 1% w/w SDSNot ReportedNot Reported[5][6][12]
A. paniculata + 1% w/w SDS + 10% w/w Piperine148.89%196.05%[5][6][12][13]

Experimental Protocols

Protocol 1: Preparation of pH-Sensitive Nanoparticles via Nanoprecipitation

This protocol is based on the methodology for creating Eudragit® EPO-based nanoparticles.[8]

  • Organic Phase Preparation: Dissolve a specific amount of andrographolide and Eudragit® EPO (e.g., 0.45% w/v) in a suitable organic solvent like acetone.

  • Aqueous Phase Preparation: Dissolve a stabilizer, such as Pluronic® F-68 (e.g., 0.6% w/v), in deionized water.

  • Nanoprecipitation: Inject the organic phase slowly into the aqueous phase under constant magnetic stirring. The solvent displacement will cause the polymer and drug to co-precipitate, forming nanoparticles.

  • Solvent Evaporation: Continue stirring (e.g., for 12 hours) at room temperature to allow for the complete evaporation of the organic solvent.

  • Purification: Centrifuge the resulting nanoparticle suspension to separate the nanoparticles from the un-encapsulated drug and excess stabilizer. Wash the pellet by resuspending in deionized water and centrifuging again.

  • Characterization: Resuspend the final pellet in water for characterization of particle size, zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of Solid Dispersion via Solvent Evaporation

This protocol is a general method for preparing solid dispersions with a polymer carrier.[11]

  • Dissolution: Dissolve both andrographolide and a polymer carrier (e.g., PVP K30) in a common volatile solvent, such as ethanol or methanol, in a predetermined ratio (e.g., 1:7 drug-to-polymer). A surfactant like Kolliphor EL can also be added.[11]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C). This process leaves a thin film or solid mass on the flask wall.

  • Drying: Further dry the solid mass in a vacuum oven for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried mass, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Analyze the resulting powder using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of andrographolide. Evaluate its dissolution profile compared to the pure drug.

Visualizations

Andrographolide Metabolism and Excretion Pathway

The following diagram illustrates the primary metabolic pathways that contribute to the low bioavailability of andrographolide and the points of intervention for enhancement strategies.

Andrographolide_Metabolism cluster_gut cluster_interventions Enhancement Strategies Oral Oral Administration of Andrographolide Stomach Stomach Oral->Stomach Ingestion Intestine Intestinal Lumen Stomach->Intestine Transit Enterocyte Enterocyte Intestine->Enterocyte Absorption (Limited by low solubility) Enterocyte->Intestine P-gp Efflux Enterocyte->Enterocyte PortalVein Portal Vein Enterocyte->PortalVein To Portal Vein Liver Liver PortalVein->Liver Liver->Liver Systemic Systemic Circulation Liver->Systemic Bioavailable Drug Excretion Excretion (Urine/Feces) Liver->Excretion Metabolites Systemic->Excretion Clearance Nano Nanoformulations (Increase Solubility & Protect) Nano->Intestine Improves Bioenhancer Bioenhancers (Inhibit P-gp & Metabolism) Bioenhancer->Enterocyte Inhibits Efflux Workflow A Problem Identification (Low Bioavailability of AG) B Formulation Strategy Selection (e.g., SLN, Solid Dispersion) A->B C Formulation Development & Optimization B->C D In Vitro Characterization C->D E Physicochemical Analysis (Size, %EE, Amorphous State) D->E F Dissolution & Release Studies D->F G Preclinical In Vivo Study (e.g., Rats, Dogs) D->G Proceed if in vitro results are promising H Pharmacokinetic (PK) Analysis (Blood Sampling & HPLC/LC-MS) G->H I Data Analysis (Calculate AUC, Cmax, Tmax) H->I J Conclusion (Compare Bioavailability vs. Control) I->J

References

troubleshooting low yield of andrographolide from plant extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields of andrographolide from plant extraction processes.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for andrographolide from Andrographis paniculata?

A1: The yield of andrographolide can vary significantly based on the plant material, harvesting time, drying conditions, and extraction method. Reported yields can range from less than 1% to over 9% (w/w) of the dry plant material.[1][2] For instance, the andrographolide content in leaves is typically highest before the plant flowers, sometimes exceeding 2%, but can drop to below 0.5% after flowering.[3]

Q2: Which solvent is considered the best for andrographolide extraction?

A2: Methanol is consistently reported as one of the most effective solvents for extracting andrographolide, resulting in high yields.[4] Ethanol and aqueous acetone can also be used, though they may produce slightly lower yields.[4][5] The choice of solvent is critical, as polar solvents generally extract andrographolide more efficiently than non-polar solvents.[4]

Q3: How does temperature affect the extraction process?

A3: Temperature plays a dual role. Increasing the extraction temperature can enhance solvent efficiency and diffusion rates, potentially increasing the yield.[6] However, andrographolide is a thermolabile compound.[7] Temperatures exceeding 70-80°C can lead to significant thermal degradation, reducing the final yield.[7][8] Prolonged exposure to temperatures as high as 100°C can result in a reduction of over 75% of the andrographolide content.[8][9]

Q4: Can the plant material itself be the source of low yield?

A4: Absolutely. The concentration of andrographolide is highest in the leaves.[3][10] The age of the plant at harvesting and post-harvest drying conditions significantly impact the final content.[2] Furthermore, prolonged storage of the plant material can lead to substantial degradation of andrographolide, with one study showing a 69.26% loss over a one-year period.[11]

Troubleshooting Guide for Low Andrographolide Yield

This section addresses specific issues that can lead to suboptimal extraction results.

Problem 1: The yield is significantly lower than expected, even with a proven protocol.

Possible Cause: Quality and preparation of the plant material.

  • Is the correct plant part being used? Andrographolide is most concentrated in the leaves of Andrographis paniculata.[3][10] Using stems or roots will result in a much lower yield.

  • Was the plant harvested at the optimal time? The highest concentration of andrographolide is found in the leaves before the flowering stage.[3]

  • How was the plant material dried and stored? Improper drying or prolonged storage can cause significant degradation.[11] A study showed that drying with a hot air oven at 65°C effectively preserves andrographolide content.[2] Storing the powdered plant material for a year can reduce the andrographolide content by over 69%.[11]

  • What is the particle size of the ground material? A smaller particle size increases the surface area available for solvent interaction, which can improve extraction efficiency.[1] A mesh size of 80 is commonly used for powdered leaves.

Problem 2: The choice of solvent does not seem to be effective.

Possible Cause: Incorrect solvent polarity or solvent-to-solid ratio.

  • Have you selected a solvent with appropriate polarity? Andrographolide is a diterpenoid lactone and dissolves best in polar solvents. Methanol has been identified as the most effective solvent.[4][5] Non-polar solvents are generally unable to extract andrographolide efficiently.[4]

  • Is the solvent-to-solid ratio optimized? An insufficient volume of solvent will result in a saturated solution before all the andrographolide has been extracted. The optimal ratio depends on the extraction technique, but a common starting point is 1:3.5 (w/v) for methanol. For maceration, ratios like 2g per 100mL have been used in optimization studies.[12]

Problem 3: The extract is dark green, and the final crystalline product is impure.

Possible Cause: Co-extraction of impurities like chlorophyll and inefficient purification.

  • Are you removing pigments effectively? The deep green color is due to chlorophyll. Treatment with activated charcoal can effectively decolorize the extract and remove certain impurities that may interfere with the crystallization process.

  • Is the purification process adequate? After initial extraction and solvent evaporation, the crude extract requires further purification. Cooling crystallization is a common and effective method to obtain high-purity andrographolide (up to 95%). This may need to be repeated several times.[13]

Problem 4: Yields are inconsistent between batches.

Possible Cause: Degradation of andrographolide during the process.

  • Are you controlling the temperature throughout the extraction? Andrographolide is sensitive to heat.[7] Prolonged exposure to high temperatures, especially above 80°C, will cause it to degrade, with one major degradation product being 14-deoxy-11,12-didehydroandrographolide.[7][8]

  • Is the extraction time too long? While a longer duration can increase extraction up to a point of equilibrium, excessive time, especially when combined with heat, increases the risk of degradation.[13][14]

  • Are you using an appropriate extraction technique? Methods like Soxhlet extraction, while thorough, involve continuous heating which can degrade the target compound.[4] Newer techniques like ultrasonic or microwave-assisted extraction can often achieve good yields in shorter times, reducing the risk of thermal degradation.[10][14]

Data Presentation: Extraction Method Parameters

The following table summarizes optimized parameters from various studies for different extraction techniques.

Extraction MethodSolventSolid/Liquid RatioTemperature (°C)TimeReported Yield/ContentReference
Soxhlet Methanol1:3.5 (w/v)Reflux Temp.3 hHigh Purity (95% after crystallization)
Maceration 96% Ethanol1:5 (w/v)Room Temp.24 h0.47% (crystalline product)[3]
Ultrasonic-Assisted 62.8% Ethanol1:10.5 (w/v)62°C59 min3.28%[10]
Accelerated Solvent Extraction (ASE) EthanolNot Specified80°C5 min (2 cycles)25% (of extract)[6]
Green Solid-Liquid Extraction (PLE) Water1/50 - 5/50 (mg/L)80 - 120°C5 - 25 min2.17% - 9.21% (w/w)[1]

Experimental Protocols

Protocol 1: Soxhlet Extraction and Purification

This protocol is a generalized method based on common laboratory practices for obtaining high-purity andrographolide.

  • Preparation of Plant Material:

    • Dry the leaves of Andrographis paniculata in a hot air oven at 60-65°C until a constant weight is achieved.[2]

    • Grind the dried leaves into a fine powder (e.g., to pass through an 80-mesh sieve).

  • Soxhlet Extraction:

    • Accurately weigh 10g of the dried powder and place it into a cellulose thimble.

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with 150 mL of methanol.

    • Assemble the Soxhlet apparatus and heat the flask using a heating mantle to maintain a gentle reflux.

    • Continue the extraction for 3-4 hours, or until the solvent in the siphon tube runs clear.

  • Solvent Removal and Decolorization:

    • After extraction, cool the apparatus and collect the methanolic extract from the flask.

    • Concentrate the extract using a rotary evaporator under reduced pressure until a thick, dark green residue is obtained.

    • Redissolve the crude extract in a minimal amount of methanol and add activated charcoal (approx. 1-2% w/w of the extract).

    • Stir the mixture for 30 minutes, then filter to remove the charcoal. The filtrate should be a lighter yellow-brown color.

  • Crystallization and Purification:

    • Concentrate the decolorized filtrate by evaporation.

    • Induce crystallization by cooling the concentrated solution in an ice bath. Supersaturation is key for crystallization to occur.

    • Collect the resulting crystals by filtration and wash them with a small amount of cold methanol.

    • Recrystallize the product from hot methanol one or two more times to achieve high purity (>95%).[13]

    • Dry the final whitish, cuboid crystals in a vacuum oven at 50°C.

Protocol 2: HPLC Analysis of Andrographolide

This method is for the quantitative determination of andrographolide in the extract.

  • Standard and Sample Preparation:

    • Standard: Prepare a stock solution of pure andrographolide standard (e.g., 1 mg/mL) in methanol. Create a series of dilutions (e.g., 10, 25, 50, 100 µg/mL) to generate a standard curve.

    • Sample: Accurately weigh a portion of the dried extract, dissolve it in a known volume of methanol, and sonicate for 15-20 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.[6]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm × 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of methanol and 0.1% v/v phosphoric acid in water (70:30).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 223 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Inject the standard solutions to create a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solution.

    • Determine the concentration of andrographolide in the sample by comparing its peak area to the standard curve.

Visualizations

TroubleshootingWorkflow start Low Andrographolide Yield Detected cat1 Step 1: Verify Plant Material start->cat1 cat2 Step 2: Review Extraction Parameters start->cat2 cat3 Step 3: Investigate Degradation start->cat3 cat4 Step 4: Assess Purification Process start->cat4 q1a Correct Part Used? (Leaves) cat1->q1a q1b Optimal Harvest Time? (Pre-flowering) cat1->q1b q1c Proper Drying/Storage? cat1->q1c q1d Correct Particle Size? cat1->q1d q2a Solvent Choice? (e.g., Methanol) cat2->q2a q2b Solid-to-Liquid Ratio? cat2->q2b q2c Extraction Method Suitable? cat2->q2c q3a Temperature Too High? (>80°C) cat3->q3a q3b Extraction Time Too Long? cat3->q3b q4a Impurity Removal? (e.g., Charcoal) cat4->q4a q4b Crystallization Inefficient? cat4->q4b end_node Optimize and Re-run Experiment q1d->end_node q2c->end_node q3b->end_node q4b->end_node

Caption: A logical workflow for troubleshooting low andrographolide yield.

FactorsAffectingYield cluster_material Plant Material cluster_process Process Parameters HarvestTime Harvesting Age yield yield HarvestTime->yield PlantPart Plant Part (Leaves) PlantPart->yield Drying Drying Conditions Drying->yield Storage Storage Duration Storage->yield Solvent Solvent Choice & Polarity Solvent->yield Temperature Temperature Temperature->yield Time Extraction Time Time->yield Ratio Solid-Liquid Ratio Ratio->yield ParticleSize Particle Size ParticleSize->yield Method Extraction Technique Method->yield

Caption: Key factors influencing the final yield of andrographolide.

ExtractionWorkflow prep Plant Material (Drying, Grinding) extract Solvent Extraction (e.g., Soxhlet) prep->extract filter Filtration extract->filter evap Solvent Evaporation (Rotovap) filter->evap crude Crude Extract evap->crude purify Purification (Charcoal Treatment) crude->purify crystal Crystallization & Recrystallization purify->crystal final Pure Andrographolide crystal->final

Caption: A standard workflow for andrographolide extraction and purification.

References

strategies to reduce andrographolide-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to mitigate the cytotoxic effects of andrographolide on normal cells during experimentation. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to facilitate the development of andrographolide as a more selective therapeutic agent.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant cytotoxicity in our normal cell line controls when treated with andrographolide. Is this expected, and what are the primary mitigation strategies?

A1: Yes, while andrographolide exhibits selective cytotoxicity towards many cancer cell lines, it can also affect normal cells, a common challenge in its development as a therapeutic agent.[1] The primary strategies to address this involve enhancing the compound's specificity and therapeutic window. These can be broadly categorized into three main approaches:

  • Nanoformulations: Encapsulating andrographolide in nanoparticle systems can improve its solubility, stability, and delivery.[2][3] This approach can be designed to target tumor tissues, thereby lowering the systemic exposure of normal cells.

  • Structural Modification: Synthesizing derivatives of andrographolide can alter its cytotoxic profile.[4] Modifications at various positions on the andrographolide molecule have been shown to increase potency against cancer cells while sometimes reducing the impact on normal cells.[5]

  • Combination Therapy: Using andrographolide in conjunction with other chemotherapeutic agents (e.g., paclitaxel, cisplatin) may allow for lower, less toxic doses of each compound while achieving a synergistic anticancer effect.[6][7]

Below is a workflow to guide your experimental approach to this issue.

G cluster_0 Experimental Workflow for Reducing Andrographolide Cytotoxicity start Observe High Cytotoxicity in Normal Cells strategy Select Mitigation Strategy start->strategy nano Nanoformulation (e.g., PLGA, Liposomes) strategy->nano Improve Delivery combo Combination Therapy (e.g., with Cisplatin) strategy->combo Synergistic Effect modify Structural Modification (Derivative Synthesis) strategy->modify Improve Selectivity execute Execute Experiment: - Dose-response curves - Apoptosis assays nano->execute combo->execute modify->execute analyze Analyze Data: - Compare IC50 (Normal vs. Cancer) - Assess Synergy (CI value) execute->analyze result Desired Outcome? analyze->result success Reduced Normal Cell Cytotoxicity with Maintained/Enhanced Anticancer Effect result->success Yes reiterate Re-evaluate Strategy or Optimize Formulation/Dose result->reiterate No reiterate->strategy

Caption: Workflow for addressing andrographolide-induced cytotoxicity.

Q2: How can nanoencapsulation specifically reduce cytotoxicity in normal cells?

A2: Nanoencapsulation improves the therapeutic index of andrographolide in several ways. Firstly, it can overcome the poor aqueous solubility of andrographolide, which is a major limitation for its clinical application.[2][8] Encapsulation in carriers like poly(lactic-co-glycolic acid) (PLGA) nanoparticles or nanoemulsions can enable sustained and controlled release of the drug.[2][9] This prevents the initial high concentration burst that can be toxic to normal cells.

Furthermore, nanoparticles can be designed for passive or active targeting to tumor sites. Due to the enhanced permeability and retention (EPR) effect, nanoparticles tend to accumulate more in tumor tissues than in normal tissues. Studies have shown that andrographolide-loaded nanoparticles could inhibit the proliferation of cancer cells with no adverse effects on normal human skin cells.[9] For example, andrographolide-loaded nanoemulsions were found to be non-toxic to normal human skin fibroblast cells (HFF-1) while inducing apoptosis in non-melanoma skin cancer cells (A-431).[8]

Q3: Which structural modifications to andrographolide are most promising for improving its safety profile?

A3: Structure-activity relationship (SAR) studies have identified key moieties on the andrographolide molecule that are crucial for its cytotoxic activity, including the γ-butyrolactone ring and the hydroxyl group at C-14.[10] Modifying these and other sites can enhance selectivity.

  • C-14 Modifications: Derivatives created via esterification at C-14 have shown better cytotoxicity than the parent andrographolide in cancer cell lines while maintaining viability in healthy cell lines like MRC-5.[5]

  • Introduction of a Benzylidene Moiety: Adding a benzylidene group at position C-15 has been shown to be more potent in inhibiting cancer cell migration and showed greater cytotoxicity than natural andrographolide in various cancer cells.[5]

  • General Trend: In some cases, removing the hydroxyl at C-14 was found to decrease general cytotoxicity while increasing the inhibition of cancer cell migration.[5]

However, it is important to note that not all modifications are beneficial. Some derivatives have been found to be more cytotoxic to both cancerous and normal cells compared to the parent compound.[5] Therefore, each new derivative requires careful screening against both cancer and normal cell lines.

Q4: We want to try a combination therapy approach. How do we determine if the effect is synergistic and if it reduces toxicity?

A4: The goal of combination therapy is to achieve a greater therapeutic effect than the sum of the individual drugs, which may allow for dose reduction and thus lower toxicity.

  • Determine IC50 Values: First, determine the IC50 (half-maximal inhibitory concentration) for andrographolide and your chosen chemotherapeutic agent (e.g., Paclitaxel) individually on both your cancer cell line and a normal control cell line.

  • Combination Experiments: Treat cells with various concentrations of both drugs, often in constant-ratio combinations based on their individual IC50 values.

  • Calculate the Combination Index (CI): Use the Chou-Talalay method to calculate the CI. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

  • Assess Cytotoxicity in Normal Cells: Concurrently, run the same combination experiments on your normal cell line. A successful combination will show a synergistic effect (CI < 1) in the cancer cells while exhibiting a significantly lower cytotoxic (or merely additive) effect in the normal cells. Studies have shown that combining andrographolide with methotrexate can strengthen the anti-arthritic effect while alleviating methotrexate-induced liver injury.[11] Similarly, andrographolide can potentiate the cytotoxic effect of cisplatin in colorectal carcinoma cells.[7]

Data Summary: Cytotoxicity of Andrographolide and its Formulations

The following tables summarize quantitative data on the cytotoxic effects of andrographolide and its derivatives/formulations in various cancer and normal cell lines.

Table 1: IC50 Values of Andrographolide in Cancer vs. Normal Cell Lines

CompoundCell Line (Cancer)Cancer TypeIC50 (µM)Cell Line (Normal)IC50 (µM) / EffectReference(s)
AndrographolideMDA-MB-231Breast30.28 (48h)MCF-10AMinimal effect[12]
AndrographolidePC-3Prostate-Normal Liver CellsLow toxicity[1]
AndrographolideDBTRG-05MGGlioblastoma13.95 (72h)SVGp12Viability ≥90%[13]
AndrographolideA-431Skin Cancer25.83 µg/mlHFF-1Not toxic[8]

Table 2: Comparison of Free Andrographolide vs. Nanoformulations

FormulationCell Line (Cancer)IC50Cell Line (Normal)Effect on Normal CellsReference(s)
Free AndrographolideHeLa, SH-SY5Y-Human Skin Cells-[9]
Andrographolide NanoparticlesHeLa, SH-SY5YInhibited ProliferationHuman Skin CellsNo adverse effect[9]
AG-loaded Nanoemulsion (AG-NE)A-43158.32 µg/mlHFF-1Not toxic[8]
AG-loaded Phytosomes (AG-PTMs)HepG24.02 µM--[3]

Key Signaling Pathways

Andrographolide exerts its cytotoxic effects by modulating numerous signaling pathways, often leading to apoptosis (programmed cell death). Understanding these pathways is crucial for interpreting experimental results. The diagram below illustrates a simplified, common apoptotic pathway induced by andrographolide.

G cluster_pathway Simplified Andrographolide-Induced Apoptosis Pathway andro Andrographolide ros ↑ ROS Production andro->ros bcl2 ↓ Bcl-2 / Bcl-xL (Anti-apoptotic) andro->bcl2 bax ↑ Bax (Pro-apoptotic) andro->bax cas8 Caspase-8 Activation andro->cas8 Extrinsic Pathway mito Mitochondrial Dysfunction ros->mito bcl2->mito bax->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation (Executioner) cas9->cas3 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Andrographolide induces apoptosis via intrinsic and extrinsic pathways.

Andrographolide treatment often leads to an increase in reactive oxygen species (ROS), a decrease in anti-apoptotic proteins like Bcl-2, and an increase in pro-apoptotic proteins like Bax.[12][14] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates the caspase cascade (caspase-9 and the executioner caspase-3), ultimately resulting in cell death.[1][12]

Experimental Protocols

Protocol 1: General Procedure for MTT Cytotoxicity Assay

This protocol provides a standard method for assessing cell viability after treatment with andrographolide.

  • Cell Seeding: Seed cells (both cancer and normal control lines) in 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for attachment.[15]

  • Treatment: Prepare serial dilutions of your andrographolide compound or formulation in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the treatment medium. Include untreated and vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Protocol 2: Preparation of Andrographolide-Loaded PLGA Nanoparticles

This protocol outlines a common method for encapsulating andrographolide using the emulsion-solvent evaporation technique.[2]

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and andrographolide (e.g., 10 mg) in an organic solvent like ethyl acetate or dichloromethane.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, such as 1% polyvinyl alcohol (PVA), to stabilize the emulsion.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating or homogenizing the mixture. This creates an oil-in-water (o/w) emulsion. Continue sonication for several minutes to achieve nano-sized droplets.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours (e.g., 4-18 hours) under a fume hood to allow the organic solvent to evaporate completely. As the solvent evaporates, the PLGA will precipitate and encapsulate the andrographolide, forming solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 13,000 rpm for 20 min). Discard the supernatant and wash the nanoparticle pellet several times with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Resuspend the final pellet in a small amount of water and freeze-dry (lyophilize) it to obtain a powdered form of the nanoparticles, which can be stored for later use.

  • Characterization: Before use, characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.[9]

References

Technical Support Center: Optimization of Andrographolide Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of andrographolide from Andrographis paniculata.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Andrographolide Yield Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for andrographolide solubility.[1]- Methanol has been identified as one of the most effective solvents for andrographolide extraction.[1] - For binary solvent systems, a 50% ethanol-water mixture has been shown to be highly effective in ultrasound-assisted extraction.[2] - Avoid using non-polar solvents as they are generally ineffective.[1]
Suboptimal Extraction Parameters: Temperature, time, and solvent-to-solid ratio can significantly impact yield.[2][3]- Optimize parameters based on the chosen extraction method. For example, in maceration, an extraction time of 360 minutes and a sample-to-solvent ratio of 2g/100mL has been found to be effective.[4] For Accelerated Solvent Extraction (ASE), optimal conditions were found to be 80°C for 5 minutes with 2 cycles.[5]
Inefficient Extraction Method: The chosen method may not be the most efficient for your sample and resources.- Compare different methods such as maceration, Soxhlet, and ultrasound-assisted extraction.[4] Maceration was found to yield the highest amount of andrographolide in one study.[4]
Poor Quality of Plant Material: The concentration of andrographolide in the plant can vary depending on factors like harvest time and plant part used.[6]- Use high-quality, dried leaves of Andrographis paniculata, as they contain the highest concentration of andrographolide.[6] The content is highest before the plant flowers.[6]
High Impurity Levels in Extract Co-extraction of Undesired Compounds: The chosen solvent may be extracting a wide range of compounds in addition to andrographolide.- Consider a multi-step extraction process. For example, an initial wash with a non-polar solvent like petroleum ether can remove some impurities before extracting with a polar solvent.[7] - Employ purification techniques such as crystallization or column chromatography after the initial extraction.[8]
Presence of Chlorophyll: The green color of the extract indicates the presence of chlorophyll, a common impurity.- A wash with toluene can be used to remove the green coloration from the extract.[9] - Treatment with activated charcoal can also be used for decolorization, though it may lead to some loss of the target compound.[2]
Difficulty in Crystallization Supersaturation Not Achieved: The concentration of andrographolide in the solvent may be too low for crystals to form.- Concentrate the extract by evaporating the solvent until a supersaturated solution is obtained.
Presence of Impurities: Impurities can inhibit the crystallization process.- Purify the extract using methods like charcoal treatment or column chromatography before attempting crystallization.
Incorrect Solvent for Crystallization: The solubility of andrographolide in the chosen solvent may be too high, even at lower temperatures.- Methanol is a commonly used and effective solvent for the crystallization of andrographolide.[8] The process involves dissolving the extract in hot methanol and then allowing it to cool slowly.[8]

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for extracting andrographolide?

A1: Methanol is frequently cited as the best single solvent for andrographolide extraction due to its high polarity, which aligns with the solubility of andrographolide.[1] However, binary solvent systems, particularly ethanol-water mixtures (e.g., 50% ethanol), have also been shown to be very effective, especially in methods like ultrasound-assisted extraction.[2]

Q2: What are the key factors to consider for optimizing extraction?

A2: The primary factors to optimize are the choice of solvent, extraction temperature, extraction duration, and the ratio of solvent to solid material.[2][3] The interplay of these factors will determine the efficiency and selectivity of your extraction.

Q3: How can I remove the green color (chlorophyll) from my extract?

A3: Washing the crude extract with toluene is an effective method for removing chlorophyll.[9] Another common method is to treat the extract with activated charcoal, although this may result in some loss of andrographolide.

Q4: What is a reliable method for purifying the extracted andrographolide?

A4: Recrystallization is a widely used and effective method for purifying andrographolide.[8] This typically involves dissolving the crude extract in a minimal amount of hot methanol, filtering the hot solution to remove insoluble impurities, and then allowing the solution to cool slowly to form crystals.[8] Column chromatography can also be employed for purification.[10]

Q5: What are some common extraction techniques for andrographolide?

A5: Common techniques include maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and accelerated solvent extraction (ASE).[4][5] The choice of method can depend on available equipment, desired extraction time, and scalability.

Data Presentation

Table 1: Comparison of Optimal Conditions for Different Andrographolide Extraction Methods

Extraction MethodSolventTemperatureTimeSolid-to-Liquid RatioReported Yield/Content
Maceration Not SpecifiedAmbient360 min2 g/100 mL3.47-3.74%
Soxhlet Extraction MethanolReflux3 hNot SpecifiedHigh, but specific % not given
Ultrasound-Assisted Extraction (UAE) 62.8% Ethanol62°C59 min1:10.53.28%
Accelerated Solvent Extraction (ASE) Ethanol80°C5 min (2 cycles)Not Specified25% of extract is andrographolide

Experimental Protocols

Protocol 1: Soxhlet Extraction with Methanol
  • Preparation of Plant Material: Grind dried leaves of Andrographis paniculata to a coarse powder (approximately 80 mesh size).

  • Extraction Setup: Place a known quantity (e.g., 20g) of the powdered leaves into a thimble and place the thimble inside the Soxhlet extractor.

  • Solvent Addition: Fill the receiving flask with methanol to about two-thirds of its volume.

  • Extraction Process: Heat the flask. The solvent will vaporize, rise into the condenser, liquefy, and drip back into the thimble containing the plant material. The extractor is designed to automatically siphon the solvent and dissolved compounds back into the receiving flask after a certain level is reached.

  • Duration: Continue the extraction for approximately 3 hours at the reflux temperature of the solvent.

  • Concentration: After extraction, allow the apparatus to cool. Remove the receiving flask and concentrate the extract using a rotary evaporator to remove the methanol. The resulting brownish, enriched extract can be used for further purification.

Protocol 2: Ultrasound-Assisted Extraction (UAE) with Aqueous Ethanol
  • Preparation of Plant Material: Prepare powdered, dried leaves of Andrographis paniculata.

  • Mixing: In a suitable vessel, mix the powdered leaves with a 62.8% aqueous ethanol solution at a solid-to-liquid ratio of 1:10.5 (w/v).[11]

  • Ultrasonication: Place the vessel in an ultrasonic bath.

  • Extraction Conditions: Perform the extraction at a temperature of 62°C for 59 minutes.[11]

  • Filtration: After the extraction period, filter the mixture to separate the liquid extract from the solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator to remove the ethanol and water, yielding the crude extract.

Protocol 3: Purification by Recrystallization
  • Dissolution: Take the crude andrographolide extract and dissolve it in a minimal amount of hot methanol by gently heating.[8]

  • Hot Filtration: While the solution is still hot, filter it to remove any insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool down slowly to room temperature, and then place it in a refrigerator to facilitate the formation of crystals.[12]

  • Isolation of Crystals: Collect the formed crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.[12]

  • Drying: Dry the purified andrographolide crystals in a vacuum tray drier or a desiccator.[12]

Visualizations

Extraction_Workflow plant_material Dried & Powdered Andrographis paniculata Leaves extraction Solid-Liquid Extraction (e.g., Soxhlet, Maceration) plant_material->extraction filtration1 Filtration extraction->filtration1 crude_extract Crude Extract (Contains Andrographolide & Impurities) filtration1->crude_extract decolorization Decolorization (e.g., Toluene Wash) crude_extract->decolorization purification Purification (e.g., Recrystallization) decolorization->purification pure_andrographolide Pure Andrographolide Crystals purification->pure_andrographolide

References

Technical Support Center: Enhancing the Dissolution Rate of Andrographolide Solid Dispersions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the dissolution rate of andrographolide solid dispersions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the poor dissolution rate of andrographolide?

Andrographolide, a bioactive diterpene lactone, exhibits poor aqueous solubility, which is the primary factor limiting its dissolution rate and subsequent oral bioavailability. It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[1][2] The dissolution in the gastrointestinal tract becomes the rate-limiting step for its absorption.[1]

Q2: How do solid dispersions improve the dissolution rate of andrographolide?

Solid dispersions (SD) are a proven technique to enhance the solubility and dissolution rate of poorly water-soluble drugs like andrographolide.[3][4] The mechanisms behind this enhancement include:

  • Conversion to Amorphous State: Dispersing andrographolide in a polymer matrix often converts it from a crystalline to a more soluble amorphous form. This reduces the energy required for dissolution.[3][4][5]

  • Increased Surface Area: The drug is molecularly dispersed or present as fine particles within the carrier, leading to a significant increase in the surface area available for dissolution.[4][6]

  • Improved Wettability: Hydrophilic polymers used as carriers can improve the wettability of the hydrophobic andrographolide particles.[3][7]

  • Inhibition of Recrystallization: The polymer carrier can prevent the amorphous drug from converting back to its less soluble crystalline form during storage or dissolution.[5]

Q3: Which polymers are most effective for preparing andrographolide solid dispersions?

Several hydrophilic polymers have been successfully used to enhance the dissolution of andrographolide. The choice of polymer is a critical factor.[7] Commonly used and effective polymers include:

  • Polyvinylpyrrolidone (PVP): PVP, particularly PVP K30, has shown significant success in increasing the aqueous solubility of andrographolide and reducing the dissolution time.[1][5][7]

  • Soluplus®: This graft copolymer has demonstrated marked enhancement in both solubility and absorption of andrographolide.[7][8][9][10][11]

  • Polyethylene Glycols (PEGs): PEGs, such as PEG 6000 and PEG 8000, are widely used due to their hydrophilicity and low melting points, making them suitable for various preparation methods.[5][7]

  • Hydroxypropyl Methylcellulose (HPMC): HPMC is another effective hydrophilic polymer for improving the solubility and release profile of andrographolide.[6][7]

  • Poloxamer 188: This block copolymer has also been utilized to improve the dissolution characteristics of andrographolide.[7]

  • Chitosan: Studies have shown that increasing the amount of chitosan in the solid dispersion can decrease the crystallinity of andrographolide, leading to increased solubility and dissolution rates.[12][13][14]

Q4: What are the common methods for preparing andrographolide solid dispersions?

The choice of preparation method can significantly impact the properties of the solid dispersion.[3] Common techniques include:

  • Solvent Evaporation: This is a widely used method where the drug and carrier are dissolved in a common solvent, which is then evaporated to form the solid dispersion.[6][15] Rotary evaporation is a common laboratory-scale technique.[7]

  • Spray Drying: This method is highly effective and suitable for large-scale manufacturing.[7][8][16] It involves spraying a solution of the drug and carrier into a hot air stream, leading to rapid solvent evaporation and formation of solid dispersion particles.

  • Hot-Melt Extrusion (HME): In this solvent-free method, the drug and polymer are mixed and heated to a molten state, then extruded. This technique has been shown to rapidly release andrographolide.[7]

  • Freeze Drying (Lyophilization): This process involves dissolving the drug and carrier in a solvent, freezing the solution, and then removing the solvent by sublimation under vacuum.

  • Vacuum Drying: This method involves the evaporation of the solvent under reduced pressure.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the development of andrographolide solid dispersions.

Problem 1: Low Dissolution Rate Despite Solid Dispersion Formulation

Possible Cause Troubleshooting Steps
Incomplete Conversion to Amorphous State 1. Characterize the solid state: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to check for crystallinity. The absence of sharp peaks in PXRD and the disappearance of the drug's melting endotherm in DSC indicate an amorphous state.[3] 2. Optimize the drug-to-polymer ratio: A higher polymer concentration may be needed to fully incorporate the drug in an amorphous form.[7] 3. Change the preparation method: Rapid solvent removal methods like spray drying are often more effective at producing amorphous dispersions than slower methods like vacuum drying.[3]
Drug Recrystallization 1. Select a polymer with strong interaction: Polymers that can form hydrogen bonds with andrographolide, such as those containing carbonyl groups (e.g., PVP, Soluplus®), can better inhibit recrystallization.[9] 2. Incorporate a surfactant: Including a surfactant in the formulation can help prevent precipitation and recrystallization during dissolution.[1] 3. Control storage conditions: Store the solid dispersion in a cool, dry place to minimize moisture-induced recrystallization.
Poor Wettability 1. Use a more hydrophilic polymer: Switch to a polymer with higher water solubility. 2. Incorporate a surfactant: Add a surfactant like Tween 80 to the formulation to improve the wettability of the solid dispersion particles.[17][18]
Particle Agglomeration 1. Optimize particle size: Smaller particles can sometimes agglomerate. Consider post-milling, but be cautious as this can induce recrystallization. Spray drying often produces well-dispersed particles.[7] 2. Include a dispersing agent: Add a suitable excipient to prevent particle aggregation in the dissolution medium.

Problem 2: Variability in Dissolution Profiles

Possible Cause Troubleshooting Steps
Inhomogeneous Solid Dispersion 1. Ensure complete dissolution in solvent: During preparation by solvent-based methods, ensure both the drug and polymer are fully dissolved before solvent removal. 2. Optimize mixing in HME: For hot-melt extrusion, ensure the screw speed and temperature profile are optimized for thorough mixing.
Issues with Dissolution Test Method 1. De-gas the dissolution medium: Dissolved gases can form bubbles on the sample surface, affecting the dissolution rate.[19] 2. Ensure proper sink conditions: The concentration of the drug in the dissolution medium should not exceed 1/3 of its saturation solubility in that medium. If necessary, increase the volume of the dissolution medium or add a surfactant. 3. Check for drug degradation: Andrographolide may be unstable at certain pH values. Assess its stability in the chosen dissolution medium.[19]

Experimental Protocols

1. Preparation of Andrographolide Solid Dispersion by Solvent Evaporation

  • Accurately weigh the calculated amounts of andrographolide and the selected polymer (e.g., PVP K30) to achieve the desired drug-to-polymer ratio (e.g., 1:1, 1:4, 1:8).

  • Dissolve both components in a suitable solvent (e.g., ethanol, methanol, or a mixture) in a round-bottom flask.[18] Ensure complete dissolution with the aid of sonication or gentle heating if necessary.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.[15]

  • Continue evaporation until a dry film or solid mass is formed.

  • Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve of a specific mesh size to obtain a uniform powder.

  • Store the prepared solid dispersion in a desiccator over silica gel until further analysis.[3]

2. In-Vitro Dissolution Testing

  • Apparatus: Use a USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: Prepare a suitable dissolution medium, such as 900 mL of 0.1 N HCl (pH 1.2) or phosphate buffer (pH 6.8 or 7.0).[1][12] The medium should be de-gassed prior to use.

  • Temperature and Speed: Maintain the temperature of the dissolution medium at 37 ± 0.5°C and set the paddle rotation speed to a specified rate (e.g., 75 or 100 rpm).[4]

  • Sample Introduction: Introduce a quantity of the solid dispersion equivalent to a specific amount of andrographolide into each dissolution vessel.

  • Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).[4]

  • Sample Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Sample Preparation: Filter the collected samples through a 0.45 µm syringe filter.

  • Analysis: Determine the concentration of andrographolide in the filtered samples using a validated analytical method, such as UV-Visible spectrophotometry (at λmax ≈ 225 nm) or High-Performance Liquid Chromatography (HPLC).[4][12]

  • Calculation: Calculate the cumulative percentage of drug dissolved at each time point.

Data Presentation

Table 1: Effect of Different Polymers on the Dissolution of Andrographolide Solid Dispersions

PolymerDrug:Polymer RatioPreparation MethodDissolution Enhancement (Fold Increase vs. Pure Drug)Reference
Chitosan1:5Solvent Wetting-Spray Drying3.1[12][14]
PVP K30 & Kolliphor EL1:7:1Not specifiedApprox. 80% release in 120 min[1]
Soluplus®Not specifiedSolvent EvaporationHigher than PEG 6000[10][11]
Silicon Dioxide (SiO₂)1:8Solvent EvaporationSuperior rapid dissolution[15][20]
PEG 6000Not specifiedNot specified2.2 to 4.5[7]

Table 2: Influence of Preparation Method on Andrographolide Solid Dispersion Properties

Preparation MethodKey CharacteristicsImpact on DissolutionReference
Spray Drying Rapid solvent evaporation, produces fine particles.Generally results in a higher degree of amorphization and faster dissolution. Effective for large-scale production.[3][7][16]
Vacuum Drying Slower solvent evaporation.May lead to partial recrystallization and lower dissolution rates compared to spray drying.[3]
Hot-Melt Extrusion Solvent-free process.Can produce rapid-release formulations.[7]
Rotary Evaporation Common lab-scale solvent evaporation method.Effective but may not be suitable for large-scale manufacturing.[7]

Visualizations

experimental_workflow cluster_prep Preparation of Solid Dispersion start Weigh Andrographolide & Polymer dissolve Dissolve in Common Solvent start->dissolve remove_solvent Remove Solvent dissolve->remove_solvent spray_drying Spray Drying remove_solvent->spray_drying Method 1 solvent_evap Solvent Evaporation (Rotary Evaporator) remove_solvent->solvent_evap Method 2 pulverize Pulverize & Sieve spray_drying->pulverize dry Vacuum Drying solvent_evap->dry dry->pulverize store Store in Desiccator pulverize->store

Caption: Experimental workflow for solid dispersion preparation.

troubleshooting_workflow start Low Dissolution Rate Observed check_amorph Check for Crystallinity (PXRD, DSC) start->check_amorph is_amorphous Is it Amorphous? check_amorph->is_amorphous optimize_ratio Increase Polymer Ratio or Change Method is_amorphous->optimize_ratio No check_wettability Assess Wettability is_amorphous->check_wettability Yes optimize_ratio->start add_surfactant Incorporate Surfactant or Use More Hydrophilic Polymer check_wettability->add_surfactant Poor check_agglom Check for Particle Agglomeration check_wettability->check_agglom Good success Improved Dissolution add_surfactant->success reprocess Reprocess to Optimize Particle Size check_agglom->reprocess Yes check_agglom->success No reprocess->success

Caption: Troubleshooting logic for low dissolution rates.

influencing_factors center Andrographolide Dissolution Rate polymer Polymer Type (PVP, Soluplus®, etc.) center->polymer ratio Drug:Polymer Ratio center->ratio method Preparation Method (Spray Drying, HME, etc.) center->method drug_state Physical State (Amorphous vs. Crystalline) center->drug_state particle_size Particle Size & Surface Area center->particle_size excipients Other Excipients (e.g., Surfactants) center->excipients

Caption: Factors influencing andrographolide dissolution.

References

Technical Support Center: Andrographis paniculata Extract Standardization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability of Andrographis paniculata extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in Andrographis paniculata extracts?

A1: Batch-to-batch variability in Andrographis paniculata extracts is a significant challenge that can be attributed to a combination of pre-harvesting and post-harvesting factors. These include:

  • Genetic and Environmental Factors: The genetic makeup of the plant, geographical location of cultivation, and environmental conditions such as soil characteristics and climate significantly influence the phytochemical profile.[1]

  • Harvesting Time: The concentration of key bioactive compounds, particularly andrographolide, varies depending on the growth stage of the plant.[2] Harvesting just before or during the flowering stage is often recommended for optimal yield of active constituents.[2][3]

  • Post-Harvest Processing:

    • Drying: The drying method and temperature can significantly impact the content of andrographolide and other thermosensitive compounds.[4]

    • Extraction Method and Solvent: The choice of extraction technique (e.g., maceration, ultrasonication, reflux) and the polarity of the solvent (e.g., ethanol, methanol, water) determine the efficiency and selectivity of phytochemical extraction.[5][6][7]

    • Storage Conditions: Temperature, humidity, and light exposure during storage can lead to the degradation of bioactive compounds over time.[8][9]

Q2: How can I control the quality of my starting plant material?

A2: Implementing Good Agricultural and Collection Practices (GACP) is fundamental to ensuring the quality and consistency of the raw plant material.[10][11] Key GACP principles for Andrographis paniculata include:

  • Botanical Identification: Proper authentication of the plant species is crucial to avoid adulteration.

  • Cultivation Conditions: Utilize well-drained soil and standardized cultivation practices. Avoid the use of contaminated soils or excessive fertilizers.[12]

  • Harvesting: Harvest at the optimal time, typically at the onset of flowering, to maximize the content of active compounds.

  • Post-Harvest Handling: Ensure proper cleaning, drying, and storage of the plant material to prevent microbial contamination and degradation of phytochemicals.

Q3: What is the most critical analytical technique for standardizing Andrographis paniculata extracts?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable analytical technique for the quantitative determination of andrographolide and other key diterpenoids in Andrographis paniculata extracts.[3][13][14][15][16][17][18] A validated HPLC method provides the necessary precision, accuracy, and sensitivity for quality control.[18][19] High-Performance Thin-Layer Chromatography (HPTLC) is also a valuable tool for fingerprinting and quantification.[1]

Troubleshooting Guides

Issue 1: Low Yield of Andrographolide in the Extract
Possible Cause Troubleshooting Step
Suboptimal Harvesting Time Harvest the aerial parts of Andrographis paniculata at the pre-flowering or flowering stage, as andrographolide content is typically highest during this period.[2]
Improper Drying of Plant Material Dry the plant material in a hot air oven at a controlled temperature (e.g., 50-60°C) to a moisture content of less than 10%.[4][20] Avoid excessively high temperatures that can lead to degradation.
Inefficient Extraction Solvent Use a hydroalcoholic solvent, such as 50-70% ethanol, which has been shown to be effective for extracting andrographolide.[7] The polarity of the solvent plays a crucial role in extraction efficiency.
Inadequate Extraction Method Employ extraction techniques that enhance efficiency, such as ultrasonication or reflux extraction, for a sufficient duration.[6][21][22]
Issue 2: Inconsistent Chromatographic Profile (HPLC/HPTLC)
Possible Cause Troubleshooting Step
Variation in Raw Material Source plant material from a single, reputable supplier who adheres to GACP.[23] Perform macroscopic and microscopic identification to ensure authenticity.
Inconsistent Sample Preparation Standardize the sample preparation procedure, including grinding particle size, sample-to-solvent ratio, and extraction time.[3]
Chromatographic Method Variability Ensure the HPLC/HPTLC method is fully validated for parameters such as linearity, precision, accuracy, and robustness.[18][19] Use a consistent mobile phase composition, flow rate, and column temperature.
Column Degradation Use a guard column and regularly check the performance of the analytical column. Replace the column if peak shape or resolution deteriorates.
Issue 3: Degradation of Active Compounds During Storage
Possible Cause Troubleshooting Step
High Storage Temperature Store the dried plant material and extracts in a cool, dry place. Lower temperatures generally slow down the degradation of andrographolide.[8]
Exposure to Light and Humidity Store extracts in airtight, light-resistant containers to protect them from photodegradation and moisture.[8]
Extended Storage Period Monitor the andrographolide content of stored extracts over time. Long-term storage can lead to a significant decrease in active compounds.[9]

Data Presentation

Table 1: Influence of Harvesting Stage on Andrographolide Content

Harvesting StageAndrographolide Content (%)Reference
Pre-flowering1.86[3]
Flowering2.28[2]
Pod SettingLower than flowering stage[2]
Maturity (with flowers and seeds)0.81[3]

Table 2: Effect of Drying Method on Andrographolide Content

Drying MethodTemperature (°C)Andrographolide Content (% w/w)Reference
Hot Air Oven50Higher than at 60°C and 70°C[4]
Hot Air Oven60Higher than 6.0% total lactones[20]
Hot Air Oven70Lower than at 50°C and 60°C[4]

Table 3: Impact of Extraction Solvent on Phytochemical Yield

SolventTotal Phenols (mg GAE/100g)Flavonoids (mg QE/100g)Antioxidant Activity (% inhibition)Reference
Chloroform10.6 ± 0.3-47.75 ± 0.008[5]
Hexane0.8 ± 0.019.2 ± 0.413.1 ± 0.01[5]
50% EthanolHighest Andrographolide Yield--[7]
WaterLowest Andrographolide Yield--[7]
Aqueous2.03 ± 0.041.78 ± 0.0469.51%[24]
Ethanol0.67 ± 0.020.85 ± 0.0580.59%[24]
Ethyl Acetate0.39 ± 0.020.69 ± 0.0128.54%[24]

Table 4: Stability of Andrographolide During Storage

Drying MethodStorage Temperature (°C)Half-life (t1/2) of Andrographolide (days)Reference
Cabinet Dryer (CAD)25150.6[8]
Cabinet Dryer (CAD)35139.5[8]
Heat Pump Dryer (HPD)25153.0[8]
Heat Pump Dryer (HPD)35141.6[8]
Freeze Dryer (FD)25179.4[8]
Freeze Dryer (FD)35162.6[8]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Andrographolide Quantification

This protocol is a representative method for the quantification of andrographolide in Andrographis paniculata extracts.

1. Instrumentation and Conditions:

  • HPLC System: Shimadzu Model-LC2010 CHT or equivalent with a UV detector.

  • Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Methanol: Water (65:35, v/v).

  • Flow Rate: 1.5 mL/min.

  • Detection Wavelength: 223 nm.

  • Injection Volume: 20 µL.

  • Software: LC Solution software for integration and calibration.

2. Preparation of Standard Solution:

  • Accurately weigh 10 mg of andrographolide reference standard (purity > 99%).

  • Dissolve in 100 mL of HPLC-grade methanol to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 20 to 140 µg/mL.

3. Preparation of Sample Solution:

  • Accurately weigh about 2.5 g of powdered, dried Andrographis paniculata plant material.

  • Transfer to a round-bottom flask and add 50 mL of methanol.

  • Reflux on a water bath for 30 minutes.

  • Cool and filter the extract.

  • Repeat the reflux extraction with two additional 30 mL portions of methanol.

  • Combine the filtrates and make up the volume to 100 mL with methanol.

  • Filter the final solution through a 0.45 µm membrane filter before HPLC analysis.

4. Analysis:

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the sample solution and record the peak area for andrographolide.

  • Calculate the concentration of andrographolide in the sample using the linear regression equation from the calibration curve.[3]

Signaling Pathway and Workflow Diagrams

GACP_Workflow cluster_preharvest Pre-Harvesting cluster_postharvest Post-Harvesting cluster_qc Quality Control Botanical Identification Botanical Identification Cultivation Cultivation Botanical Identification->Cultivation GACP Harvesting Harvesting Cultivation->Harvesting GACP Drying Drying Harvesting->Drying Controlled Temp Grinding Grinding Drying->Grinding Extraction Extraction Grinding->Extraction Standardized Method Phytochemical Analysis\n(HPLC/HPTLC) Phytochemical Analysis (HPLC/HPTLC) Extraction->Phytochemical Analysis\n(HPLC/HPTLC) Standardized Extract Standardized Extract Phytochemical Analysis\n(HPLC/HPTLC)->Standardized Extract Final Product Final Product Standardized Extract->Final Product

Caption: Workflow for Minimizing Batch-to-Batch Variability.

NFkB_Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) IKK Activation IKK Activation Inflammatory Stimuli (LPS)->IKK Activation Andrographis paniculata Extract Andrographis paniculata Extract Andrographis paniculata Extract->IKK Activation Inhibits IκBα Phosphorylation IκBα Phosphorylation IKK Activation->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p65/p50) Nuclear Translocation NF-κB (p65/p50) Nuclear Translocation IκBα Degradation->NF-κB (p65/p50) Nuclear Translocation Pro-inflammatory Gene Expression\n(TNF-α, IL-6, iNOS, COX-2) Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NF-κB (p65/p50) Nuclear Translocation->Pro-inflammatory Gene Expression\n(TNF-α, IL-6, iNOS, COX-2)

Caption: Inhibition of the NF-κB Signaling Pathway.

PPARg_Pathway Andrographolide Andrographolide PPARγ Activation PPARγ Activation Andrographolide->PPARγ Activation Activates NF-κB Inhibition NF-κB Inhibition PPARγ Activation->NF-κB Inhibition Leads to Reduced Neuroinflammation Reduced Neuroinflammation NF-κB Inhibition->Reduced Neuroinflammation

Caption: Activation of the PPARγ Signaling Pathway.

References

addressing the rapid metabolism of andrographolide in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the pharmacokinetics of andrographolide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies, with a focus on its rapid metabolism and low bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of andrographolide observed in pharmacokinetic studies?

Andrographolide's low oral bioavailability, reported to be as low as 2.67%, is a significant challenge.[1][2] This is attributed to several factors:

  • Poor Aqueous Solubility : Andrographolide has low water solubility (3.29±0.73 mg/ml) and high lipophilicity, which limits its dissolution in the gastrointestinal tract.[1][2]

  • Rapid Metabolism : The compound undergoes extensive and rapid metabolism, including first-pass metabolism in the intestine and liver.[1][2] The primary metabolic routes are Phase I (dehydration, deoxygenation, hydrogenation) and Phase II (glucuronidation and sulfation) reactions.[1][3][4]

  • P-glycoprotein (P-gp) Efflux : Andrographolide is a substrate for the P-gp efflux pump in the intestines, which actively transports the compound back into the intestinal lumen, reducing its net absorption.[1][2][5]

  • Alkaline Hydrolysis : It can be hydrolyzed in weak alkaline environments, such as the intestine.[2]

Q2: What are the major metabolic pathways for andrographolide?

Andrographolide is biotransformed through multiple pathways, primarily involving Phase I and Phase II reactions.[1]

  • Phase I Metabolism : This includes reactions like dehydration, deoxygenation, and hydrogenation.[3]

  • Phase II Metabolism : The most significant pathway is conjugation. The majority of andrographolide absorbed into the bloodstream is converted into glucuronide and sulfate conjugates.[4][5][6] Other reported metabolic adducts include sulfonic acid or sulfate types and creatinine adducts.[1] In rats, a major metabolite has been identified as 14-deoxy-12(R)-sulfo andrographolide.[1]

Q3: Are there significant species-specific differences in andrographolide metabolism?

Yes, notable differences in metabolic stability have been observed across species. A study using liver microsomes found that the in vitro intrinsic clearance (CLint) in rat liver microsomes was significantly higher than in human and dog liver microsomes.[3] This suggests that rats metabolize andrographolide more rapidly. These species differences indicate that caution is needed when extrapolating pharmacokinetic data from animal models to humans.[3]

Q4: My andrographolide plasma concentrations are below the limit of detection. What are the recommended analytical methods for its quantification?

Due to its rapid metabolism and clearance, plasma concentrations of andrographolide can be very low. The most suitable analytical methods are highly sensitive and selective.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard for quantifying andrographolide and its metabolites in biological matrices like plasma and urine.[6][7][8][9] This method offers excellent sensitivity, often with a lower limit of quantification (LLOQ) below 1.00 ng/mL, and can distinguish between the parent compound and its various metabolites.[6]

  • HPLC with UV or DAD detection has also been used, but may lack the sensitivity required for low concentrations found at later time points in pharmacokinetic studies.[10][11][12]

Troubleshooting Guides

Issue: High variability and low exposure (AUC) in in vivo pharmacokinetic results.

This is a common issue stemming from andrographolide's inherent physicochemical and metabolic properties.

Possible Causes & Solutions:

  • Poor Solubility & Dissolution: The compound may not be fully dissolving in the gastrointestinal tract after oral administration.

    • Solution: Improve bioavailability through formulation strategies. Studies have shown that formulations such as pH-sensitive nanoparticles, self-micro emulsifying drug delivery systems (SMEDDS), and the use of solubilizing agents like β-cyclodextrin or sodium dodecyl sulfate (SDS) can significantly increase systemic exposure.[1][2][13][14][15] For instance, pH-sensitive nanoparticles increased the relative bioavailability by 121.53% in rats, while SMEDDS increased the AUC up to 26-fold compared to an unformulated extract.[1][14]

  • Rapid Metabolism & Efflux: Extensive first-pass metabolism and P-gp efflux are reducing the amount of drug reaching systemic circulation.

    • Solution: Co-administer a bioenhancer. Piperine, a known inhibitor of P-gp and some metabolic enzymes, has been shown to significantly increase the bioavailability of andrographolide when co-administered.[13][15]

  • Dose-Dependent Pharmacokinetics: The bioavailability of andrographolide can decrease at higher doses, possibly due to saturation of absorption mechanisms.[16]

    • Solution: Conduct dose-ranging studies to understand the pharmacokinetic linearity. A study in rats showed that bioavailability decreased four-fold when the dose was increased tenfold.[16]

Quantitative Data Summary

The following tables summarize key quantitative data from various pharmacokinetic studies.

Table 1: Pharmacokinetic Parameters of Andrographolide in Human Plasma After a Single Oral Dose

Formulation/DoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
20 mg Andrographolide (Kan Jang tablets)~3931.5 - 2.0-[16]
60 mg Andrographolide (A. paniculata extract)-0.65 - 1.50-[5]
106.68 mg Andrographolide (in 2000 mg AP)10.151.5-[17]

Table 2: Effect of Formulation on Andrographolide Pharmacokinetics in Animal Models

Animal ModelFormulation (Dose)Fold Increase in AUC (vs. Pure Drug/Extract)Fold Increase in Cmax (vs. Pure Drug/Extract)Reference
RatspH-sensitive nanoparticles (10 mg/kg)~2.2~3.2[14]
RatsLiquid SMEDDS (35 mg/kg equivalent)96[1]
RatsPelleted SMEDDS (35 mg/kg equivalent)265[1]
Beagle DogsA. paniculata + 1% SDS + 10% Piperine1.96 (196.05% increase)-[13][15]

Table 3: In Vitro Metabolic Stability of Andrographolide in Liver Microsomes

Microsome SourceIntrinsic Clearance (CLint)FindingReference
Rat Liver Microsomes (RLMs)Much higher than HLMs and DLMsSuggests more rapid metabolism in rats.[3]
Human Liver Microsomes (HLMs)Lower than RLMs-[3]
Dog Liver Microsomes (DLMs)Lower than RLMs-[3]

Experimental Protocols & Visualizations

Andrographolide Metabolic Pathways

The metabolism of andrographolide involves multiple transformation steps, primarily leading to more polar conjugates for excretion.

metabolic_pathways AP Andrographolide (Parent Drug) PhaseI Phase I Metabolites (Dehydrated, Deoxygenated, Hydrogenated) AP->PhaseI Phase I Enzymes (e.g., CYPs) PhaseII Phase II Metabolites (Glucuronide & Sulfate Conjugates, Sulfonic Acid Adducts) AP->PhaseII Phase II Enzymes (e.g., UGTs, SULTs) PhaseI->PhaseII Phase II Enzymes Excretion Excretion (Urine, Feces) PhaseII->Excretion

Caption: Proposed metabolic pathways of andrographolide.

Protocol 1: In Vitro Metabolic Stability Assay

This protocol outlines a typical procedure for assessing the metabolic stability of andrographolide using liver microsomes.

Objective: To determine the in vitro intrinsic clearance (CLint) of andrographolide.

Materials:

  • Andrographolide stock solution (e.g., in DMSO)

  • Pooled liver microsomes (human, rat, or dog) (e.g., 20 mg/mL)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH-generating system (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

  • Acetonitrile (ACN) or Methanol (containing an internal standard) for reaction termination

  • Incubator or water bath (37°C)

  • LC-MS/MS system

Workflow Diagram:

stability_assay_workflow A 1. Pre-warm Microsomes & Buffer (37°C) B 2. Add Andrographolide (Final conc. ~1 µM) A->B C 3. Pre-incubate for 5 min B->C D 4. Initiate Reaction (Add NADPH-generating system) C->D E 5. Aliquot & Stop Reaction at Time Points (0, 5, 15, 30, 60 min) with Cold ACN/Internal Standard D->E F 6. Centrifuge to Precipitate Protein E->F G 7. Analyze Supernatant by LC-MS/MS F->G H 8. Plot ln(% Remaining) vs. Time & Calculate CLint G->H

Caption: Workflow for an in vitro metabolic stability assay.

Procedure:

  • Prepare the incubation mixture by adding liver microsomes to the phosphate buffer on ice.

  • Add the andrographolide stock solution to the microsome mixture to achieve the desired final concentration (e.g., 1 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.[18]

  • Initiate the metabolic reaction by adding the pre-warmed NADPH-generating system.[18]

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with a suitable internal standard.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the microsomal proteins.[19]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Quantify the remaining concentration of andrographolide at each time point.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the natural logarithm plot of the percentage of andrographolide remaining versus time.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for conducting a pharmacokinetic study of an andrographolide formulation in rats.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of andrographolide following oral administration.

Materials:

  • Wistar or Sprague-Dawley rats

  • Andrographolide formulation for oral gavage

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes, capillaries)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

  • LC-MS/MS system

Workflow Diagram:

pk_study_workflow A 1. Acclimatize & Fast Rats Overnight B 2. Administer Formulation via Oral Gavage (e.g., 100 mg/kg) A->B C 3. Collect Blood Samples at Predetermined Time Points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 h) B->C D 4. Centrifuge Blood to Separate Plasma C->D E 5. Store Plasma at -80°C D->E F 6. Sample Preparation (Protein Precipitation) E->F G 7. Quantify Andrographolide by LC-MS/MS F->G H 8. Perform Pharmacokinetic Analysis (Non-compartmental model) G->H

Caption: Workflow for an in vivo pharmacokinetic study.

Procedure:

  • Acclimatize animals to laboratory conditions for at least 3 days and fast them overnight before the experiment, with free access to water.[18]

  • Administer the andrographolide formulation to each rat via oral gavage at the specified dose.

  • Collect blood samples (approx. 250 µL) via a suitable route (e.g., tail vein, retro-orbital sinus) at designated time points post-dosing (e.g., 0, 10, 20, 30, 45 min, and 1, 1.5, 2, 4, 6, 8, 10, 12, 24 h).[6][18]

  • Place blood samples into heparinized tubes and immediately centrifuge (e.g., 4000 rpm for 5 min) to separate the plasma.[6][18]

  • Harvest the plasma supernatant and store it at -80°C until analysis.[6]

  • For analysis, perform a protein precipitation extraction. A common method is to add 3-4 volumes of cold acetonitrile or methanol containing an internal standard to the plasma sample.

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.[20]

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Effects of Andrographolide and Ibuprofen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of andrographolide, a natural diterpenoid lactone, and ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The following sections present a detailed examination of their mechanisms of action, supported by experimental data, to assist in the evaluation of their therapeutic potential.

Mechanism of Action: A Tale of Two Pathways

Both andrographolide and ibuprofen exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. However, their primary targets and the breadth of their activity show notable differences.

Ibuprofen , a traditional NSAID, primarily functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1][4][5] The anti-inflammatory effects of ibuprofen are mainly attributed to its inhibition of COX-2, while the inhibition of the constitutively expressed COX-1 is associated with some of its gastrointestinal side effects.[1][6] Some studies also suggest that ibuprofen can inhibit the activation and translocation of the transcription factor NF-κB.[7][8]

Andrographolide , derived from the plant Andrographis paniculata, demonstrates a broader spectrum of anti-inflammatory activity.[9][10][11] Its primary mechanism involves the potent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the expression of numerous pro-inflammatory genes.[12][13][14] Andrographolide has been shown to covalently modify the p50 subunit of NF-κB, preventing its binding to DNA and subsequent transcription of inflammatory mediators.[12][15] Additionally, andrographolide can inhibit COX-2 expression and the production of pro-inflammatory cytokines and chemokines.[6][13][14][16][17]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory effects of andrographolide and ibuprofen on key inflammatory mediators. The data is compiled from studies that conducted direct comparative analyses to ensure consistency in experimental conditions.

MediatorAndrographolide (IC50)Ibuprofen (IC50)Cell LineInducerReference
Prostaglandin E2 (PGE2) 8.8 µM>1500 µM (weak)RAW264.7LPS & IFN-γ[10][11]
Nitric Oxide (NO) Not ReportedNot ReportedRAW264.7LPS & IFN-γ[10][11]
TNF-α 23.3 µM>1500 µM (very weak)RAW264.7LPS & IFN-γ[10][18]
NF-κB Activation Markedly more potentLess potentELAM9-RAW264.7LPS[10]
CytokineAndrographolide (IC50)Ibuprofen (IC50)Cell LineInducerReference
IL-1β 12.2 - 65.2 µM>150 µM (little to no activity)THP-1LPS[19]
IL-2 12.2 - 65.2 µM>150 µM (little to no activity)THP-1LPS[19]
IL-4 12.2 - 65.2 µM>150 µM (little to no activity)THP-1LPS[19]
IL-6 12.2 - 65.2 µM>150 µM (little to no activity)THP-1LPS[19]
IFN-γ 12.2 - 65.2 µM>150 µM (little to no activity)THP-1LPS[19]
G-CSF 12.2 - 65.2 µM>150 µM (little to no activity)THP-1LPS[19]
GM-CSF 12.2 - 65.2 µM>150 µM (little to no activity)THP-1LPS[19]
MCP-1 12.2 - 65.2 µM>150 µM (little to no activity)THP-1LPS[19]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by andrographolide and ibuprofen.

Ibuprofen_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Physiological Effects Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Platelet_Aggregation Platelet Aggregation, GI Protection COX1->Platelet_Aggregation Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2 Andrographolide_Mechanism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Translocation Andrographolide Andrographolide Andrographolide->NFkB_inactive Inhibits DNA binding (covalent modification of p50) DNA DNA NFkB_active->DNA Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, etc.) DNA->Proinflammatory_Genes Transcription Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., RAW264.7, THP-1) start->cell_culture drug_treatment Pre-treatment with Andrographolide or Ibuprofen cell_culture->drug_treatment inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) drug_treatment->inflammatory_stimulus incubation Incubation inflammatory_stimulus->incubation elisa ELISA (PGE2, Cytokines) incubation->elisa griess Griess Assay (Nitric Oxide) incubation->griess nfkb_assay NF-κB Activation Assays (Reporter, Western, EMSA) incubation->nfkb_assay data_analysis Data Analysis (IC50 Calculation) elisa->data_analysis griess->data_analysis nfkb_assay->data_analysis conclusion Conclusion data_analysis->conclusion

References

Unveiling the Antiviral Arsenal: A Comparative Guide to Andrographolide's Mechanism Against Dengue Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the multifaceted antiviral mechanism of andrographolide against the dengue virus (DENV) reveals a promising natural compound that disrupts viral replication and modulates host cellular pathways. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of its performance, supported by experimental data, to elucidate its potential as an anti-dengue therapeutic.

Andrographolide, a labdane diterpenoid isolated from the plant Andrographis paniculata, has demonstrated significant antiviral activity against the dengue virus. Its mechanism of action is not singular; rather, it employs a multi-pronged attack on the virus, primarily targeting post-infection stages of the viral life cycle. This includes the inhibition of viral protein and RNA synthesis, and the modulation of host cell signaling pathways crucial for viral replication, such as NF-κB and MAPK. Furthermore, andrographolide has been shown to upregulate the host's protective heme oxygenase-1 (HO-1) and interact with host proteins like Glucose-Regulated Protein 78 (GRP78).

Performance Against Dengue Virus: A Quantitative Look

Experimental data from various in vitro studies highlight the efficacy of andrographolide in inhibiting DENV replication across different serotypes and cell lines. The half-maximal effective concentration (EC50) values, a measure of a drug's potency, demonstrate its significant antiviral potential.

CompoundVirus SerotypeCell LineEC50 (µM)Citation
AndrographolideDENV-2HepG221.304[1]
AndrographolideDENV-2HeLa22.739[1]
AndrographolideDENV-2HEK293T/1735.2 ± 2.5[2]
ZAD-1 (Andrographolide analogue)DENV-2HEK293T/1722.6 ± 1.8[2]

In addition to direct viral inhibition, studies have shown that a non-toxic dose of andrographolide can lead to a high percentage of viral inhibition. For instance, at a concentration of 15.62 µg/ml, andrographolide exhibited 97.23% inhibition of DENV-2 in C6/36 cells[3]. While direct head-to-head comparisons with other established dengue inhibitors in the same experimental setup are limited in the reviewed literature, the data suggests that andrographolide's efficacy is comparable to or better than some of its synthetic analogues[2].

Delving into the Antiviral Mechanisms

Andrographolide's antiviral activity is multifaceted, primarily occurring after the virus has entered the host cell. Time-of-addition studies have confirmed that its inhibitory effects are most potent during the post-infection phase[1].

Inhibition of Viral Replication

Andrographolide has been shown to interfere with the machinery of viral replication. This is, in part, attributed to its ability to induce the expression of heme oxygenase-1 (HO-1), an enzyme with known antiviral properties. The upregulation of HO-1 can inhibit DENV protein synthesis and RNA replication[4].

Modulation of Host Cell Signaling Pathways

Dengue virus is known to manipulate host cell signaling pathways to its advantage. Andrographolide appears to counteract these effects:

  • NF-κB Pathway: Andrographolide is a known inhibitor of the NF-κB signaling pathway[5][6]. By blocking this pathway, it can reduce the expression of pro-inflammatory cytokines that are often associated with severe dengue disease.

  • MAPK Pathway: The p38 MAPK pathway is another cellular signaling route that can be modulated by andrographolide[7]. This modulation may contribute to its antiviral and anti-inflammatory effects.

Interaction with Host Proteins

Proteomic analyses have revealed that andrographolide treatment of DENV-infected cells leads to differential regulation of several host proteins. Notably, Glucose-Regulated Protein 78 (GRP78), a chaperone protein involved in the unfolded protein response, has been identified as a key player in andrographolide's anti-DENV activity[4][8][9]. Another study identified the downregulation of heat shock 70 kDa protein 1 (HSPA1A) and upregulation of phosphoglycerate kinase 1 (PGK1) in cells treated with an andrographolide analogue, suggesting an impact on cellular stress responses and energy metabolism[2][10].

Visualizing the Mechanisms

To better understand the complex interactions, the following diagrams illustrate the proposed antiviral mechanism of andrographolide and a typical experimental workflow.

Antiviral_Mechanism_of_Andrographolide cluster_virus Dengue Virus Life Cycle cluster_andrographolide Andrographolide Action cluster_host Host Cell Entry Viral Entry Replication Viral RNA & Protein Synthesis Entry->Replication Assembly Virion Assembly & Release Replication->Assembly Andrographolide Andrographolide Andrographolide->Replication Inhibits NFkB NF-κB Pathway Andrographolide->NFkB Inhibits MAPK MAPK Pathway Andrographolide->MAPK Modulates HO1 HO-1 Upregulation Andrographolide->HO1 Induces GRP78 GRP78 Modulation Andrographolide->GRP78 Modulates HO1->Replication Inhibits

Caption: Proposed antiviral mechanism of andrographolide against dengue virus.

Experimental_Workflow cluster_assays 4. Quantification of Antiviral Effect Cell_Culture 1. Host Cell Culture (e.g., HepG2, Vero) Infection 2. Dengue Virus Infection Cell_Culture->Infection Treatment 3. Andrographolide Treatment Infection->Treatment Plaque_Assay Plaque Assay (Viral Titer) Treatment->Plaque_Assay RT_qPCR RT-qPCR (Viral RNA) Treatment->RT_qPCR Western_Blot Western Blot (Viral/Host Proteins) Treatment->Western_Blot

Caption: A generalized experimental workflow for evaluating the anti-dengue activity of andrographolide.

Key Experimental Protocols

The following are summaries of methodologies commonly employed in the assessment of andrographolide's anti-dengue virus activity.

Cell Culture and Virus Propagation
  • Cell Lines: Human hepatoma (HepG2), human cervical cancer (HeLa), African green monkey kidney (Vero), and mosquito (C6/36) cells are commonly used.

  • Virus Strains: Dengue virus serotypes, particularly DENV-2 and DENV-4, are propagated in C6/36 cells. Viral titers are determined by plaque assay on Vero or BHK-21 cells[11].

Plaque Assay for Viral Titer Quantification
  • Cell Seeding: A confluent monolayer of Vero or BHK-21 cells is prepared in 24- or 96-well plates.

  • Virus Adsorption: Cells are infected with serial dilutions of the virus for a specific period (e.g., 1-2 hours) to allow for viral attachment.

  • Overlay: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells.

  • Incubation: Plates are incubated for several days (typically 4-8 days) to allow for plaque formation[11][12].

  • Staining and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet), and the plaques (zones of cell death) are counted to determine the viral titer in plaque-forming units per milliliter (PFU/mL)[13].

Quantitative Real-Time PCR (RT-qPCR) for Viral RNA Quantification
  • RNA Extraction: Total RNA is extracted from infected and treated cells or culture supernatants.

  • Reverse Transcription: The viral RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR: The cDNA is amplified using primers and probes specific to a conserved region of the dengue virus genome. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a specific probe[14][15][16].

  • Quantification: The amount of viral RNA is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve of known concentrations[17].

Western Blotting for Protein Analysis
  • Protein Extraction: Total protein is extracted from infected and treated cells.

  • SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to viral proteins (e.g., DENV E protein) or host proteins of interest (e.g., GRP78, phosphorylated p65), followed by incubation with a secondary antibody conjugated to an enzyme.

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.

Conclusion

Andrographolide presents a compelling case as a potential therapeutic agent against the dengue virus. Its ability to inhibit viral replication post-entry and modulate host cellular pathways provides a robust, multi-targeted antiviral strategy. The data presented in this guide underscores the need for further research, including in vivo studies and clinical trials, to fully realize the therapeutic potential of andrographolide in the fight against dengue fever. The detailed experimental protocols and mechanistic insights provided herein are intended to facilitate and guide these future research endeavors.

References

andrographolide versus curcumin: a comparative review of anticancer properties

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Review of Anticancer Properties: Andrographolide vs. Curcumin

An objective analysis of two potent phytochemicals in the context of oncology research and development.

Natural compounds have long been a source of inspiration for novel therapeutic agents, with andrographolide and curcumin standing out for their significant anticancer potential. Andrographolide, a diterpene lactone from Andrographis paniculata, and curcumin, a polyphenol from Curcuma longa (turmeric), have demonstrated broad-spectrum antitumor activities.[1] This guide provides a comparative analysis of their efficacy, mechanisms of action, and performance in preclinical models, tailored for researchers, scientists, and drug development professionals.

Comparative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. A lower IC50 value indicates greater potency. The tables below summarize the IC50 values for andrographolide and curcumin across various cancer cell lines as reported in multiple studies.

Table 1: IC50 Values of Andrographolide in Human Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
MCF-7Breast Cancer24 h63.19[2][3]
48 h32.90[2][3]
72 h31.93[2][3]
MDA-MB-231Breast Cancer24 h65.0[2][3]
48 h37.56[2][3]
72 h30.56[2][3]
A2780Ovarian Cancer72 hVaries[4]
A2780cisROvarian Cancer72 hVaries[4]
BGC-823Gastric Cancer24 h35.3 (µg/mL)[5]
48 h25.5 (µg/mL)[5]
72 h18.0 (µg/mL)[5]
AGSGastric Cancer48 h11.3[5]
KBOral Cancer24 h106.2 (µg/mL)[6]

Table 2: IC50 Values of Curcumin in Human Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
MCF-7Breast Cancer48 h1.32 - 44.61[7][8]
MDA-MB-231Breast Cancer48 h11.32 - 54.68[7][8]
T47DBreast Cancer48 h2.07[8]
HCT116Colorectal Cancer72 h10.26[9]
SW480Colorectal Cancer72 h13.31[9]
HT-29Colorectal Cancer72 h12.58[9]
Hep-G2Liver CancerNot Specified8.28 (µg/mL)[10]
A549Lung Cancer24 h33.0[11]
HL60Leukemia48 hVaries[12]
K562Leukemia48 hVaries[12]

From the available data, both compounds exhibit potent cytotoxic effects against a wide range of cancer cell lines. Curcumin, in some breast cancer lines like MCF7 and T47D, shows activity at very low micromolar concentrations.[8] Andrographolide's efficacy is also well-documented, with its IC50 values decreasing with longer exposure times, indicating a time-dependent cytotoxic effect.[2][3]

Mechanisms of Action: A Multi-Targeted Approach

Both andrographolide and curcumin exert their anticancer effects by modulating a complex network of cellular signaling pathways involved in cancer progression, including proliferation, apoptosis, angiogenesis, and metastasis.[1][13][14]

Key Signaling Pathways Targeted

1. NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers.

  • Andrographolide: Acts as a potent NF-κB inhibitor. It can covalently bind to the p50 subunit of NF-κB, which prevents NF-κB from binding to DNA and activating pro-survival genes.[15][16][17] This inhibition leads to the suppression of inflammatory responses and sensitizes cancer cells to apoptosis.[18]

  • Curcumin: Also suppresses the NF-κB pathway, contributing to its anti-inflammatory and anticancer properties.[19]

NF_kappa_B_Pathway cluster_stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) cluster_nucleus Stimuli Stimuli IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p50 NF-κB (p50/p65) IkB->NFkB_p50 Releases NFkB_p50_active Active NF-κB (p50/p65) NFkB_p50->NFkB_p50_active Inactive Complex Nucleus Nucleus NFkB_p50_active->Nucleus Translocates to DNA DNA Binding & Gene Transcription NFkB_p50_active->DNA Response Pro-inflammatory & Pro-survival Genes (e.g., COX-2, Bcl-2) DNA->Response Andro Andrographolide Andro->NFkB_p50 Prevents DNA binding Cur Curcumin Cur->IKK Inhibits PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Andro Andrographolide Andro->PI3K Cur Curcumin Cur->Akt Inhibits Phosphorylation Cur->mTORC1 PTEN PTEN PTEN->PIP3 Inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plate incubation1 Incubate 24h (Cell Adherence) start->incubation1 treatment Treat with varying concentrations of Andrographolide or Curcumin incubation1->treatment incubation2 Incubate for 24h, 48h, or 72h treatment->incubation2 mtt_assay MTT Assay (Viability) incubation2->mtt_assay apoptosis_assay Annexin V / PI Staining (Apoptosis) incubation2->apoptosis_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50 quantify_apoptosis Quantify Apoptotic vs. Necrotic vs. Live cells flow_cytometry->quantify_apoptosis

References

A Comparative Analysis of Andrographolide Derivatives for Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Anti-inflammatory Potential of Novel Andrographolide Analogs

Andrographolide, a labdane diterpenoid extracted from the plant Andrographis paniculata, has long been recognized for its potent anti-inflammatory properties. However, its clinical utility is often hampered by poor solubility and bioavailability. This has spurred the development of numerous derivatives designed to enhance its therapeutic profile. This guide provides a comprehensive comparison of the anti-inflammatory activity of various andrographolide derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory efficacy of andrographolide and its derivatives is commonly assessed by their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below summarizes the reported IC50 values for the inhibition of Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).

CompoundNO Inhibition (IC50, µM)TNF-α Inhibition (IC50, µM)IL-6 Inhibition (IC50, µM)
Andrographolide12.2[1]23.3[2]12.2[3]
Compound 5 (Succinate derivative of 14-deoxy-11,12-didehydroandrographolide)8.6[1]13.06[1]9.1[1]
14-Deoxy-11,12-didehydroandrographolide94.12 ± 4.79[4][5]--
Neoandrographolide>100[4][5]--
Andrograpanin>100[4][5]--

Note: "-" indicates data not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the standard procedure for evaluating the anti-inflammatory effects of andrographolide derivatives on cultured macrophages.

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Seeding Density: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well or in 6-well plates at 2 x 10^6 cells/ml.[6]

  • Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for adherence.

  • Treatment: Pre-treat the cells with various concentrations of andrographolide derivatives for 1 hour.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 18-24 hours.[6][7]

2. Measurement of Inflammatory Mediators:

  • Sample Collection: After incubation, collect the cell culture supernatants.

  • Nitric Oxide (NO) Quantification (Griess Assay):

    • Mix 50 µL of the cell supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[1]

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration from a sodium nitrite standard curve.

  • TNF-α and IL-6 Quantification (ELISA):

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α and IL-6.

    • Follow the manufacturer's instructions for the assay procedure.[2][7] This typically involves:

      • Coating a 96-well plate with a capture antibody specific for the cytokine.

      • Adding the cell culture supernatants to the wells.

      • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

      • Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

      • Measuring the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

      • Calculating the cytokine concentration based on a standard curve.

Signaling Pathways and Mechanisms of Action

Andrographolide and its derivatives primarily exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Andrographolide derivatives inhibit this pathway, thereby reducing the production of inflammatory mediators.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Andro Andrographolide Derivatives Andro->IKK Inhibits Andro->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->ProInflammatory Transcription IkB_NFkB->NFkB Releases

Caption: Inhibition of the NF-κB signaling pathway by andrographolide derivatives.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), that are activated by inflammatory stimuli. Activated MAPKs, in turn, activate transcription factors that promote the expression of pro-inflammatory genes. Andrographolide derivatives have been shown to suppress the phosphorylation and activation of these key MAPK proteins.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates ERK ERK MAPKK->ERK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activate ERK->TranscriptionFactors JNK->TranscriptionFactors Andro Andrographolide Derivatives Andro->MAPKK Inhibits Phosphorylation Andro->p38 Andro->ERK Andro->JNK ProInflammatory Pro-inflammatory Genes TranscriptionFactors->ProInflammatory Transcription

Caption: Inhibition of the MAPK signaling pathway by andrographolide derivatives.

Experimental Workflow

The general workflow for screening and evaluating the anti-inflammatory activity of andrographolide derivatives is depicted in the diagram below.

Experimental_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture treatment Pre-treat with Andrographolide Derivatives cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation supernatant_collection Collect Cell Culture Supernatants stimulation->supernatant_collection griess_assay Griess Assay for NO Measurement supernatant_collection->griess_assay elisa ELISA for TNF-α and IL-6 Measurement supernatant_collection->elisa data_analysis Data Analysis and IC50 Calculation griess_assay->data_analysis elisa->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing anti-inflammatory activity.

This guide provides a foundational understanding of the comparative anti-inflammatory activities of various andrographolide derivatives. The presented data and protocols can serve as a valuable resource for researchers in the field of inflammation and drug discovery, facilitating the development of more potent and effective anti-inflammatory therapeutics based on the andrographolide scaffold. Further research is warranted to expand the quantitative data to a wider array of derivatives and inflammatory markers.

References

A Comparative Guide to HPLC and LC-MS/MS Methods for Andrographolide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product analysis, accurate and reliable quantification of active compounds is paramount for quality control, pharmacokinetic studies, and formulation development. Andrographolide, the major bioactive diterpenoid lactone from Andrographis paniculata, is a subject of extensive research due to its wide array of pharmacological activities. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most prominent analytical techniques employed for its quantification. This guide provides a comprehensive cross-validation and comparison of these two methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

Quantitative Performance Comparison

The choice between HPLC and LC-MS/MS for andrographolide quantification often hinges on the required sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the key performance parameters for both methods based on published literature.

Table 1: Comparison of Validation Parameters for Andrographolide Quantification

ParameterHPLC-UVLC-MS/MS
Linearity (Concentration Range, µg/mL) 7.8 - 250[1]0.0025 - 0.5[2][3]
Correlation Coefficient (r²) > 0.999[1][4]> 0.9995[5]
Limit of Detection (LOD) (µg/mL) 0.068[1]0.001 - 0.06[5]
Limit of Quantification (LOQ) (µg/mL) 0.205[1]0.0025 - 0.2[3][5]
Precision (RSD %) < 2%[6]< 4.2%[5]
Accuracy (Recovery %) 99.9% - 101.5%[6]96.7% - 104.5%[5]

As evidenced by the data, LC-MS/MS offers significantly lower limits of detection and quantification, making it the superior choice for applications requiring high sensitivity, such as pharmacokinetic studies in biological matrices.[2][3] HPLC-UV, however, provides excellent linearity and precision within its effective concentration range and is often more accessible and cost-effective for routine quality control of raw materials and finished products.[1][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for both HPLC and LC-MS/MS methods for andrographolide quantification.

HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[7]

  • Mobile Phase: A gradient or isocratic elution using a mixture of water (often with a modifier like 0.1% formic acid or phosphoric acid) and an organic solvent such as acetonitrile or methanol.[8][9] A common mobile phase composition is a 60:40 (v/v) mixture of water and acetonitrile.[7]

  • Flow Rate: Typically set around 1.0 mL/min.[7]

  • Detection Wavelength: Andrographolide exhibits maximum absorbance around 223-230 nm, which is commonly used for detection.[10]

  • Sample Preparation: For plant extracts, a simple extraction with methanol followed by filtration is often sufficient.[7] For biological samples, a protein precipitation step followed by centrifugation and filtration is necessary.

LC-MS/MS Method

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Column: A reversed-phase C18 column, often with smaller particle sizes (e.g., <2 µm) for better resolution and faster analysis times.[11]

  • Mobile Phase: Similar to HPLC, a mixture of water and acetonitrile or methanol with modifiers like formic acid or ammonium acetate is used, typically in a gradient elution.[12]

  • Flow Rate: Generally in the range of 0.3 - 0.8 mL/min.[1][12]

  • Ionization Source: Electrospray ionization (ESI) is commonly used, often in the negative ion mode for andrographolide.[2][3]

  • Mass Spectrometric Detection: Quantification is achieved using Multiple Reaction Monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions for andrographolide and an internal standard.[11] This provides high selectivity and reduces matrix interference.

  • Sample Preparation: For plasma or tissue samples, a protein precipitation with a solvent like ice-cold acetonitrile is a common procedure.[12] This is followed by centrifugation and dilution of the supernatant before injection.[12]

Methodology Workflow and Comparison

The following diagram illustrates a typical workflow for the cross-validation and comparison of HPLC and LC-MS/MS methods for andrographolide quantification.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_validation Method Validation & Comparison Sample Bulk Drug / Formulation / Biological Matrix Extraction Extraction / Protein Precipitation Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration HPLC HPLC Separation (C18 Column, Isocratic/Gradient) Filtration->HPLC LC LC Separation (C18 Column, Gradient) Filtration->LC UV UV Detection (~225 nm) HPLC->UV HPLC_Data Chromatographic Data (Peak Area) UV->HPLC_Data Validation Validation Parameters (Linearity, LOD, LOQ, Precision, Accuracy) HPLC_Data->Validation MS Tandem MS Detection (ESI, MRM) LC->MS LCMS_Data Mass Spec Data (Ion Ratios, Peak Area) MS->LCMS_Data LCMS_Data->Validation Comparison Data Comparison & Statistical Analysis Validation->Comparison Conclusion Method Selection Comparison->Conclusion

Caption: Workflow for cross-validation of HPLC and LC-MS/MS methods.

Conclusion

Both HPLC-UV and LC-MS/MS are robust and reliable methods for the quantification of andrographolide. The choice between the two is dictated by the specific requirements of the analysis. For routine quality control of herbal extracts and formulations where andrographolide concentrations are relatively high, HPLC-UV is a cost-effective and accurate method. Conversely, for applications demanding high sensitivity and selectivity, such as the analysis of andrographolide in complex biological matrices or for pharmacokinetic studies, LC-MS/MS is the indispensable tool. The data and protocols presented in this guide provide a solid foundation for researchers to make an informed decision on the most suitable analytical method for their andrographolide quantification needs.

References

Andrographolide's Synergistic Potential with Conventional Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of cancer therapy is continually evolving, with a growing emphasis on combination strategies to enhance efficacy and overcome drug resistance. One promising agent in this arena is andrographolide, a natural diterpenoid lactone isolated from the plant Andrographis paniculata. This guide provides a comprehensive comparison of the synergistic effects of andrographolide with conventional chemotherapy agents, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms.

Quantitative Assessment of Synergy

The synergistic interaction between andrographolide and various chemotherapy drugs has been quantified in numerous preclinical studies. The half-maximal inhibitory concentration (IC50) and the Combination Index (CI) are key metrics used to evaluate this synergy, where a CI value less than 1 indicates a synergistic effect.

Chemotherapy DrugCancer Cell LineIC50 of Chemo AloneIC50 of Chemo with AndrographolideCombination Index (CI)Reference
Paclitaxel A549 (Non-Small Cell Lung Cancer)15.9 nM0.5–7.4 nM< 1[1][2]
Cisplatin A2780cisR (Cisplatin-Resistant Ovarian Cancer)Not specifiedNot specifiedCI25=0.52; CI50=0.66; CI75=0.84 (0/4 h sequence)[3]
Cisplatin Lovo (Colorectal Carcinoma)Not specifiedNot specifiedSynergistic inhibition observed[4]
5-Fluorouracil HCT-116 (Colorectal Cancer)18.7 µM (24h), 8.68 µM (48h), 4.28 µM (72h)Not specified0.78[5][6]
Doxorubicin 4T1 (Breast Cancer)Not specifiedNot specifiedSynergistic effect observed in vivo[7][8]
Doxorubicin MDA-MB-231 & MCF-7 (Breast Cancer)Not specifiedNot specifiedEnhanced cell death observed[9]

Table 1: Synergistic Effects of Andrographolide with Various Chemotherapy Drugs. This table summarizes the enhanced efficacy of conventional chemotherapy agents when combined with andrographolide across different cancer cell lines.

Mechanisms of Synergistic Action

Andrographolide appears to potentiate the effects of chemotherapy through multiple biological pathways. A key mechanism is the induction of apoptosis (programmed cell death) and the accumulation of reactive oxygen species (ROS) in cancer cells.[1][2]

For instance, in combination with paclitaxel, andrographolide significantly increases ROS accumulation, leading to enhanced cancer cell death.[1][2] Similarly, with cisplatin, andrographolide promotes apoptosis through both intrinsic and extrinsic pathways, involving the modulation of Bax and Bcl-2 proteins and increased Fas/FasL association.[4] The combination has also been shown to overcome cisplatin resistance by targeting inflammatory markers and signaling pathways like PI3K/AKT.[10]

When combined with 5-fluorouracil, andrographolide enhances its antitumor effect by inhibiting the c-MET pathway.[5][6] In the context of doxorubicin, andrographolide can reverse drug resistance in breast cancer stem cells by regulating apoptotic gene expression.[11]

Synergy_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Culture Treatment Treat with Andrographolide, Chemotherapy, or Combination Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, SRB) Treatment->Viability_Assay Mechanism_Study Mechanistic Studies (e.g., Apoptosis, ROS assays) Treatment->Mechanism_Study Data_Analysis Calculate IC50 and Combination Index (CI) Viability_Assay->Data_Analysis Xenograft Xenograft Tumor Model (e.g., in mice) Data_Analysis->Xenograft Promising Results Animal_Treatment Treat with Andrographolide, Chemotherapy, or Combination Xenograft->Animal_Treatment Tumor_Measurement Measure Tumor Volume and Weight Animal_Treatment->Tumor_Measurement Toxicity_Assessment Assess Systemic Toxicity Animal_Treatment->Toxicity_Assessment

General workflow for assessing synergistic effects.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the assessment of andrographolide's synergistic effects.

Cell Viability and Proliferation Assays (MTT/SRB)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of andrographolide, the chemotherapy agent, or a combination of both for 24, 48, or 72 hours.

  • Assay:

    • MTT Assay: MTT reagent is added to each well and incubated. The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability.

    • SRB Assay: Cells are fixed, washed, and stained with Sulforhodamine B. The bound dye is solubilized, and the absorbance is read to determine cell proliferation.[2]

  • Data Analysis: The IC50 values are calculated from the dose-response curves. The Combination Index (CI) is determined using software like CalcuSyn or CompuSyn to assess synergy.[3][12]

Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Cells are treated with the compounds as described above.

  • Staining: Both floating and adherent cells are collected, washed, and resuspended in binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Reactive Oxygen Species (ROS) Assay

  • Cell Treatment: Cells are treated with the drug combinations.

  • Staining: A fluorescent probe, such as DCFH-DA, is added to the cells and incubated.

  • Measurement: The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using a fluorometer or flow cytometer.[2]

In Vivo Xenograft Studies

  • Tumor Implantation: Human cancer cells are injected subcutaneously into immunodeficient mice.

  • Treatment: Once tumors reach a certain volume, mice are randomized into groups and treated with vehicle control, andrographolide alone, chemotherapy alone, or the combination.[2]

  • Tumor Monitoring: Tumor size is measured regularly, and tumor volume is calculated. At the end of the study, tumors are excised and weighed.[4]

Signaling_Pathways cluster_andro Andrographolide cluster_chemo Chemotherapy Andro Andrographolide ROS Increased ROS Production Andro->ROS Apoptosis_Pathways Activation of Apoptosis Pathways (Bax/Bcl-2, Caspases) Andro->Apoptosis_Pathways STAT3 Inhibition of STAT3 Andro->STAT3 with Cisplatin cMET Inhibition of c-MET Pathway Andro->cMET with 5-FU Chemo e.g., Paclitaxel, Cisplatin Chemo->ROS Chemo->Apoptosis_Pathways ROS->Apoptosis_Pathways Cell_Death Synergistic Cancer Cell Death Apoptosis_Pathways->Cell_Death STAT3->Cell_Death cMET->Cell_Death

Key signaling pathways in synergistic effects.

Conclusion

The collective evidence from preclinical studies strongly suggests that andrographolide holds significant potential as a synergistic agent in combination with conventional chemotherapy. By targeting multiple pathways, including the induction of oxidative stress and apoptosis, and by overcoming resistance mechanisms, andrographolide can enhance the therapeutic efficacy of drugs like paclitaxel, cisplatin, doxorubicin, and 5-fluorouracil. Further clinical investigations are warranted to translate these promising findings into improved cancer treatment strategies.[13][14]

Logical_Relationship Andro Andrographolide Combination Combination Therapy Andro->Combination Chemo Conventional Chemotherapy Chemo->Combination Multi_Target Multi-Target Effects (ROS, Apoptosis, etc.) Combination->Multi_Target Reduced_Resistance Overcoming Drug Resistance Combination->Reduced_Resistance Enhanced_Efficacy Enhanced Therapeutic Efficacy Multi_Target->Enhanced_Efficacy Reduced_Resistance->Enhanced_Efficacy

Logical flow of combination therapy benefits.

References

Safety Operating Guide

Proper Disposal of Andrographoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Andrographoside, a compound utilized in scientific research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Immediate Safety and Hazard Assessment

Before handling this compound for disposal, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. A review of available SDSs reveals conflicting hazard classifications for this compound. This discrepancy underscores the need for a cautious approach.

Summary of Hazard Classifications:

Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute Toxicity, Oral (Category 4)DC Chemicals[1]
Very toxic to aquatic life with long lasting effectsAcute Aquatic Toxicity (Category 1), Chronic Aquatic Toxicity (Category 1)DC Chemicals[1]
Causes skin irritationSkin IrritationChemicalBook[2]
Causes serious eye irritationEye IrritationChemicalBook[2]
May cause respiratory irritationRespiratory IrritationChemicalBook[2]
Not a hazardous substance or mixtureNot ClassifiedSigma-Aldrich[3]

Given the potential for acute oral toxicity and significant aquatic toxicity, it is recommended to handle and dispose of this compound as a hazardous chemical waste, unless a non-hazardous determination is explicitly provided by your institution's Environmental Health and Safety (EHS) department.[4]

Personal Protective Equipment (PPE) during handling and disposal:

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or goggles.[1]

  • Lab Coat: A standard lab coat is required.

  • Respiratory Protection: If handling powders outside of a fume hood, a suitable respirator may be necessary to avoid dust formation and inhalation.[1][2]

Logistical and Operational Disposal Plan

The primary route for this compound disposal is through a designated hazardous waste management program.[4][5] Direct disposal into sanitary sewers or regular trash is not recommended due to its potential environmental toxicity and the conflicting hazard information.[4][5][6]

Key Disposal Principles:

  • Do Not Sewer: Do not dispose of this compound down the drain. Its high aquatic toxicity can be harmful to the environment.[1]

  • Do Not Trash: Solid this compound or contaminated labware should not be placed in the regular trash.[6]

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.[5][7]

The following diagram outlines the decision-making process for the disposal of this compound.

G cluster_0 A Start: this compound Waste Generated B Consult Manufacturer's SDS and Institutional EHS Guidelines A->B C Is Waste Determined to be Non-Hazardous by EHS? B->C D Treat as Hazardous Chemical Waste C->D No / Uncertain E Follow Institutional Guidelines for Non-Hazardous Waste Disposal C->E Yes F End: Waste Disposed D->F E->F

References

Safeguarding Your Research: A Comprehensive Guide to Handling Andrographoside

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety protocols and logistical plans for the handling and disposal of Andrographoside. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a labdane diterpenoid and the main bioactive component of Andrographis paniculata. While it exhibits low acute toxicity, it is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] Therefore, strict adherence to PPE protocols is mandatory.

Required Personal Protective Equipment

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment must be worn at all times when handling this compound powder.

PPE CategoryItemSpecificationsRationale
Eye/Face Protection Safety Goggles with Side-ShieldsANSI Z87.1 (US) or EN 166 (EU) compliantProtects against airborne powder and splashes.[1]
Face ShieldWorn in conjunction with gogglesProvides a broader range of protection against splashes to the entire face.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene, inspected prior to usePrevents skin contact and irritation.[1]
Body Protection Laboratory Coat or Chemical-Resistant CoverallsLong-sleeved, fully buttonedProtects skin and personal clothing from contamination.[1]
Respiratory Protection NIOSH-approved N95 RespiratorRequired when handling the powder outside of a fume hood or when generating dustPrevents inhalation of airborne particles that may cause respiratory irritation.[1][2]
PPE Donning and Doffing Workflow

Proper procedure for putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Figure 1: A workflow diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment.

Safe Handling and Operational Plans

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the research.

Engineering Controls
  • Ventilation: Always handle this compound powder in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Eye Wash and Safety Shower: Ensure that an eye wash station and a safety shower are readily accessible and have been recently tested.

Procedural Guidelines for Handling
  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Clear the workspace of any unnecessary items.

  • Weighing: Conduct all weighing operations of this compound powder within a chemical fume hood or a ventilated balance enclosure to contain airborne particles.

  • Solution Preparation: When dissolving this compound, add the solvent to the powder slowly to avoid splashing.

  • Avoidance of Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[3]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Decontaminate all work surfaces.

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to spills or exposure is critical.

Spill Response Plan

In the event of a spill, follow these steps:

Spill_Response Spill1 1. Evacuate and Alert Spill2 2. Don Appropriate PPE Spill1->Spill2 Spill3 3. Contain the Spill Spill2->Spill3 Use absorbent pads for liquids, or gently cover powder to avoid dust. Spill4 4. Clean Up Spill3->Spill4 Sweep up powder carefully. Absorb liquid with inert material. Spill5 5. Decontaminate Spill4->Spill5 Wash the area with soap and water. Spill6 6. Dispose of Waste Spill5->Spill6

Figure 2: A step-by-step workflow for responding to an this compound spill.
First Aid Measures for Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Collect all solid this compound waste, including contaminated PPE (gloves, disposable lab coats), weigh paper, and contaminated absorbent materials, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Empty Containers: "Empty" containers that held this compound powder should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of in the regular trash after defacing the label.

Disposal Procedure Workflow

Disposal_Workflow Start Generate this compound Waste Segregate Segregate into Solid and Liquid Waste Start->Segregate Decontaminate Triple-Rinse Empty Containers Start->Decontaminate Collect_Solid Collect Solid Waste in Labeled Hazardous Waste Container Segregate->Collect_Solid Collect_Liquid Collect Liquid Waste in Labeled Hazardous Waste Container Segregate->Collect_Liquid Store Store Waste in a Designated, Secure Area Collect_Solid->Store Collect_Liquid->Store Collect_Rinsate Collect Rinsate as Hazardous Liquid Waste Decontaminate->Collect_Rinsate Collect_Rinsate->Store Arrange_Pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service Store->Arrange_Pickup End Waste Disposed Arrange_Pickup->End

Figure 3: A workflow for the proper disposal of this compound waste.

Toxicological Data

While this compound has a relatively low acute toxicity, understanding its toxicological profile is important for risk assessment.

ParameterValueSpeciesRouteReference
LD50 > 2000 mg/kgMouseOral[4]
LD50 11,460 mg/kgMouseIntraperitoneal[2]
TDLO 50 ml/kgMouseOral[2]

LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population. TDLO: Lowest Published Toxic Dose.

Experimental Protocols for Hazard Assessment

The irritant properties of this compound are determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation/Corrosion (Summary of OECD Guideline 404)
  • Principle: A single dose of the test substance is applied to the skin of an experimental animal (typically an albino rabbit). The degree of irritation is observed and scored at specified intervals.[2]

  • Methodology:

    • A small area of the animal's fur is clipped.

    • Approximately 0.5 g of the solid substance, moistened with a small amount of water, is applied to the skin under a gauze patch.

    • The patch is removed after a 4-hour exposure period.

    • Skin reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal.[2]

    • The reversibility of the effects is observed for up to 14 days.[2]

Acute Eye Irritation/Corrosion (Summary of OECD Guideline 405)
  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The untreated eye serves as a control.[1][5]

  • Methodology:

    • A volume of 0.1 mL of the solid (or a weight not exceeding 0.1 g) is placed in the conjunctival sac of one eye.[5]

    • The eyelids are gently held together for about one second.

    • The eye is examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.[5][6]

    • The reversibility of any observed effects is assessed for up to 21 days.[5]

Relevant Signaling Pathways

This compound has been shown to modulate inflammatory responses, in part through its interaction with key signaling pathways such as NF-κB and Nrf2. Understanding these interactions can provide context for its biological effects and potential hazards.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound has been reported to inhibit the activation of NF-κB.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB Gene Inflammatory Gene Transcription NFkB_nuc->Gene

Figure 4: A simplified diagram of the NF-κB signaling pathway and the inhibitory action of this compound.
Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the antioxidant response. This compound can activate this pathway, leading to the expression of antioxidant enzymes.

Nrf2_Pathway cluster_cytoplasm_nrf2 Cytoplasm cluster_nucleus_nrf2 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Andrographoside_nrf2 This compound Keap1_Nrf2 Keap1-Nrf2 Complex Andrographoside_nrf2->Keap1_Nrf2 Dissociates Keap1_Nrf2->Keap1 Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Gene_nrf2 Antioxidant Gene Transcription ARE->Gene_nrf2

Figure 5: A simplified diagram illustrating the activation of the Nrf2 antioxidant pathway by this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.